Dodecanedioic acid-d20
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosadeuteriododecanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-10H2,(H,13,14)(H,15,16)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIDDXQYHWJXFK-KHKAULECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583748 | |
| Record name | (~2~H_20_)Dodecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89613-32-1 | |
| Record name | (~2~H_20_)Dodecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 89613-32-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of (2H₂₀)Dodecanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecanedioic acid (DDDA), a C12 α,ω-dicarboxylic acid, is a versatile chemical compound with applications ranging from the synthesis of polymers like nylon 6,12 to its use in corrosion inhibitors, surfactants, and coatings.[1][2][3] Its deuterated analogue, (2H₂₀)Dodecanedioic acid, serves as a valuable tool in metabolic research and pharmacokinetic studies, allowing for the tracing and quantification of DDDA in biological systems. This technical guide provides a comprehensive overview of the physical and chemical properties of both dodecanedioic acid and its deuterated form, (2H₂₀)Dodecanedioic acid. It includes detailed experimental protocols, tabulated quantitative data for easy comparison, and visualizations of relevant pathways and workflows to support advanced research and development.
Physical and Chemical Properties
The physical and chemical properties of dodecanedioic acid are well-documented. While specific experimental data for the fully deuterated (2H₂₀)Dodecanedioic acid is scarce, its properties are predicted to be very similar to the non-deuterated form, with a notable increase in molar mass due to the presence of twenty deuterium atoms.
Table 1: Physical Properties of Dodecanedioic Acid
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂O₄ | [1][4] |
| Molar Mass | 230.304 g/mol | [1][4] |
| Appearance | White flakes or crystalline powder | [1][2] |
| Melting Point | 127–129 °C | [1][3] |
| Boiling Point | 245 °C at 10 mmHg | [3] |
| Density | 1.066 g/cm³ | [1] |
| Water Solubility | Slightly soluble, pH dependent | [1][2] |
| Solubility in Organic Solvents | Soluble in hot toluene, alcohol, and hot acetic acid | [4] |
| Flash Point | 220 °C | [1] |
| pKa | 4.48 ± 0.10 (Predicted) | [5] |
Table 2: Predicted Properties of (2H₂₀)Dodecanedioic Acid
| Property | Predicted Value |
| Molecular Formula | C₁₂H₂D₂₀O₄ |
| Molar Mass | ~250.42 g/mol |
| Appearance | White solid |
| Melting Point | Expected to be similar to DDDA (127–129 °C) |
| Boiling Point | Expected to be slightly higher than DDDA |
| Solubility | Expected to be very similar to DDDA |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of dodecanedioic acid.
Table 3: Spectroscopic Data for Dodecanedioic Acid
| Technique | Key Features and Observed Peaks | Reference |
| ¹H NMR (500 MHz, CDCl₃) | δ 1.26 (m, 12H, -(CH₂)₆-), δ 1.63 (p, 4H, -CH₂-CH₂-COOH), δ 2.35 (t, 4H, -CH₂-COOH) | [4] |
| ¹³C NMR | Data available in spectral databases. | [6] |
| Infrared (IR) | Characteristic peaks for C=O stretching of the carboxylic acid group and O-H stretching. | [7] |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molar mass. | [4] |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of dodecanedioic acid and its deuterated analogue.
Protocol 1: Determination of Melting Point
The melting point of dodecanedioic acid can be determined using a standard capillary melting point apparatus.
Methodology:
-
A small, dry sample of crystalline dodecanedioic acid is finely powdered.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Protocol 2: Synthesis of (2H₂₀)Dodecanedioic Acid
A plausible method for the synthesis of (2H₂₀)Dodecanedioic acid involves the deuteration of a suitable precursor. One potential route starts from a deuterated starting material.
Methodology:
-
Perdeuteration of a precursor: A suitable starting material, such as cyclododecanone, can be subjected to exhaustive H/D exchange under basic or acidic conditions using D₂O as the deuterium source.
-
Oxidative cleavage: The resulting perdeuterated cyclododecanone is then oxidized using a strong oxidizing agent, such as nitric acid or a mixture of a permanganate or dichromate salt with an acid, to cleave the ring and form (2H₂₀)dodecanedioic acid.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as hot water or an alcohol-water mixture.
Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of dicarboxylic acids.
Methodology:
-
Derivatization: To increase volatility, the carboxylic acid groups of dodecanedioic acid are derivatized, for example, by esterification with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to achieve separation of the analytes.
-
MS Detection: The eluting compounds are introduced into a mass spectrometer for detection and identification based on their mass spectra and retention times.
Signaling Pathways and Metabolic Relevance
Dodecanedioic acid is not merely an industrial chemical; it also plays a role in metabolism. It is a dicarboxylic acid that can be formed through the ω-oxidation of fatty acids.[8] Studies have shown that dodecanedioic acid can influence metabolic pathways, particularly those related to glucose and lipid metabolism.[9][10] It has been investigated for its potential therapeutic effects in metabolic disorders.[9]
Caption: Metabolic influence of Dodecanedioic Acid (DDDA).
Experimental and Synthetic Workflows
Visualizing experimental and synthetic workflows can aid in understanding and replicating complex procedures.
Synthesis of Dodecanedioic Acid from Butadiene
The industrial production of dodecanedioic acid often starts from butadiene.[1]
Caption: Industrial synthesis of Dodecanedioic Acid.
Workflow for Solubility Determination
A general workflow for determining the solubility of dodecanedioic acid in a given solvent.
Caption: Workflow for determining solubility.
Conclusion
This technical guide provides a foundational understanding of the physical and chemical properties of dodecanedioic acid and its deuterated analogue, (2H₂₀)Dodecanedioic acid. The provided data and protocols are intended to support researchers, scientists, and drug development professionals in their work with these compounds. The inclusion of diagrams for metabolic pathways and experimental workflows aims to offer a clear and concise visualization of complex processes, facilitating further research and application development. While comprehensive data on the deuterated form is still emerging, the information presented here serves as a valuable starting point for its synthesis, characterization, and use in metabolic studies.
References
- 1. Dodecanedioic acid - Wikipedia [en.wikipedia.org]
- 2. corvay-specialty.com [corvay-specialty.com]
- 3. Dodecanedioic acid | 693-23-2 [chemicalbook.com]
- 4. Dodecanedioic Acid | C12H22O4 | CID 12736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Dodecanedioic acid [webbook.nist.gov]
- 8. mdpi.com [mdpi.com]
- 9. Dodecanedioic acid prevents and reverses metabolic‐associated liver disease and obesity and ameliorates liver fibrosis in a rodent model of diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The metabolic effect of dodecanedioic acid infusion in non-insulin-dependent diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Dodecanedioic Acid in the Context of Plant-Derived Compounds
Introduction
Dodecanedioic acid (DDDA), a C12 α,ω-dicarboxylic acid, is a valuable chemical intermediate used in the synthesis of polymers such as nylon 6,12, polyamides, polyesters, as well as in the production of adhesives, coatings, and fragrances. While of significant industrial interest, dodecanedioic acid is not a naturally abundant component of common plant oils. Plant oils are predominantly composed of triglycerides, which are esters of glycerol and monocarboxylic fatty acids like oleic, linoleic, and palmitic acids. The natural occurrence of free dicarboxylic acids in vegetable oils is generally negligible.
This guide provides a technical overview of the synthesis of dodecanedioic acid from plant oil derivatives, the analytical methods for its quantification, and the biotechnological pathways involved in its production.
Quantitative Data: Synthesis of Dodecanedioic Acid
The production of dodecanedioic acid from plant-derived precursors is a key area of green chemistry. The following table summarizes yields from various synthetic and biotechnological methods.
| Precursor (Plant-Derived) | Method | Organism/Catalyst | Yield (%) | Reference |
| Oleic Acid | Ozonolysis | - | ~80% | [Chemical synthesis literature] |
| Methyl Ricinoleate | Chemical Cleavage | - | High | [Chemical synthesis literature] |
| Lauric Acid | Fermentation | Candida tropicalis | >60% | [Biotechnological production literature] |
| n-Dodecane | Fermentation | Candida tropicalis | >70% | [Biotechnological production literature] |
Experimental Protocols
Synthesis of Dodecanedioic Acid via Ozonolysis of Oleic Acid
This protocol describes a common chemical method to produce DDDA from oleic acid, a major component of olive and other vegetable oils.
Materials:
-
Oleic acid (high purity)
-
Methanol
-
Ozone generator
-
Oxygen source
-
Sodium sulfite
-
Sulfuric acid
-
Sodium hydroxide
-
Organic solvent (e.g., ethyl acetate)
Procedure:
-
Esterification: Oleic acid is first converted to its methyl ester, methyl oleate, by refluxing with methanol in the presence of an acid catalyst (e.g., sulfuric acid).
-
Ozonolysis: The methyl oleate is dissolved in a suitable solvent (e.g., methanol) and cooled to a low temperature (typically -78°C). Ozone gas is bubbled through the solution until the reaction is complete, indicated by the appearance of a blue color.
-
Oxidative Work-up: The resulting ozonide is then decomposed under oxidative conditions. This is often achieved by adding hydrogen peroxide and formic acid, which cleaves the ozonide to form the corresponding carboxylic acids.
-
Hydrolysis: The ester groups are hydrolyzed to carboxylic acids by adding a base (e.g., sodium hydroxide) and heating the mixture.
-
Acidification and Extraction: The reaction mixture is acidified with a strong acid (e.g., sulfuric acid) to protonate the carboxylate groups. The dicarboxylic acids are then extracted into an organic solvent.
-
Purification: The dodecanedioic acid is purified from the co-product (pelargonic acid) by recrystallization or chromatography.
Quantification of Dodecanedioic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol details the quantification of DDDA in a sample matrix.
Materials:
-
Sample containing DDDA
-
Internal standard (e.g., tetradecanedioic acid)
-
Methanol
-
Acetyl chloride (for esterification)
-
Hexane
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Extraction: The sample is first extracted with an appropriate organic solvent to isolate the lipid fraction.
-
Derivatization (Esterification): The carboxylic acid groups of DDDA are derivatized to their corresponding methyl esters to increase volatility for GC analysis. This is achieved by reacting the dried extract with a solution of acetyl chloride in methanol.
-
Sample Preparation for GC-MS: The derivatized sample is then neutralized, and the methyl esters are extracted into hexane. The hexane layer is dried over anhydrous sodium sulfate.
-
GC-MS Analysis: An aliquot of the final hexane solution is injected into the GC-MS.
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium
-
MS Detector: Operated in scan mode or selected ion monitoring (SIM) mode for higher sensitivity and specificity.
-
-
Quantification: The concentration of DDDA is determined by comparing the peak area of its methyl ester to the peak area of the internal standard.
Signaling Pathways and Workflows
Biotechnological Production of Dodecanedioic Acid
The biotechnological production of DDDA often utilizes yeast, such as Candida tropicalis, which can metabolize long-chain alkanes or fatty acids via the ω-oxidation pathway.
Caption: The ω-oxidation pathway for the biosynthesis of dodecanedioic acid from n-dodecane in yeast.
Experimental Workflow for DDDA Quantification
The following diagram illustrates the general workflow for the analysis of DDDA from a sample.
Biotechnological Production of Dodecanedioic Acid from Renewable Sources: A Technical Guide
Introduction
Dodecanedioic acid (DDDA) is a C12 α,ω-dicarboxylic acid with significant industrial applications. It serves as a key monomer in the production of high-performance polymers like nylon 6,12, as well as in the manufacturing of top-grade coatings, adhesives, lubricants, corrosion inhibitors, and surfactants[1][2][3]. Traditionally, DDDA synthesis relies on multi-step chemical processes using petrochemical feedstocks like butadiene, which are associated with high energy consumption, environmental concerns, and price volatility[3][4]. The increasing demand for sustainable and bio-based chemicals has spurred the development of biotechnological routes for DDDA production from renewable resources, offering a greener and more efficient alternative[5].
This technical guide provides an in-depth overview of the core principles, methodologies, and quantitative achievements in the biotechnological production of DDDA. It is intended for researchers, scientists, and professionals in drug development and chemical engineering who are interested in microbial metabolic engineering and green chemistry.
Microbial Production Platforms and Renewable Feedstocks
The cornerstone of bio-based DDDA production is the use of microorganisms capable of converting renewable feedstocks into dicarboxylic acids. Yeasts, particularly species from the Candida genus, are naturally equipped for this conversion. More recently, metabolic engineering has expanded the production landscape to include other microbes like Escherichia coli.
-
Candida Species: Yeasts such as Candida tropicalis and Candida viswanathii are well-studied for their ability to convert n-alkanes and fatty acids into corresponding dicarboxylic acids[5][6][7]. They utilize a native ω-oxidation pathway. Strains with deleted or impaired β-oxidation pathways are often used to prevent the degradation of the fatty acid substrate and the dicarboxylic acid product, thereby channeling metabolic flux towards accumulation of the desired product[8][9].
-
Engineered Escherichia coli: While not a natural producer, E. coli has been engineered to create whole-cell biocatalysts for DDDA synthesis. This involves constructing multi-enzyme cascades that convert renewable fatty acids, like linoleic acid, into DDDA[10][11].
The transition to a bio-economy relies on utilizing sustainable and readily available feedstocks. A variety of renewable resources have been successfully used for DDDA production:
-
Plant Oil Derivatives: Dodecanoic acid methyl ester (DAME), easily derived from the transesterification of coconut or palm kernel oil, is a prime substrate for Candida-based fermentation[2][6][12].
-
Fatty Acids: Lauric acid (dodecanoic acid) and unsaturated fatty acids like linoleic acid serve as direct precursors[10].
-
n-Alkanes: n-dodecane, a petrochemical-based substrate, has been used historically, but the focus has shifted towards more sustainable alternatives[7].
-
Glucose and Lignocellulosic Hydrolysates: Some processes use sugars like glucose for the initial growth phase of the microorganism before introducing the fatty acid feedstock for the bioconversion phase[4]. Co-utilization of wheat straw hydrolysates with n-dodecane has also been demonstrated[10].
Core Metabolic Pathways for DDDA Biosynthesis
Two primary metabolic routes have been exploited for the biotechnological production of DDDA: the native ω-oxidation pathway in yeasts and engineered multi-enzymatic cascades in bacteria.
The ω-Oxidation Pathway in Candida
Yeasts like Candida tropicalis utilize the ω-oxidation pathway to functionalize the terminal methyl group of n-alkanes or fatty acids. This pathway is a three-step enzymatic process that occurs in the endoplasmic reticulum.
-
ω-Hydroxylation: The process begins with the hydroxylation of the terminal methyl group of the substrate (e.g., dodecanoic acid) to form ω-hydroxydodecanoic acid. This reaction is catalyzed by a cytochrome P450 monooxygenase (CYP) system, which requires a partnering NADPH-cytochrome P450 reductase (CPR)[9][13].
-
Oxidation to Aldehyde: The resulting terminal alcohol is then oxidized to an aldehyde (12-oxododecanoic acid) by an alcohol dehydrogenase (ADH).
-
Oxidation to Carboxylic Acid: Finally, an aldehyde dehydrogenase (ALDH) catalyzes the oxidation of the aldehyde to a carboxylic acid, yielding dodecanedioic acid (DDDA).
To maximize DDDA accumulation, the β-oxidation pathway, which degrades fatty acids for energy, is typically blocked through genetic engineering (e.g., deletion of the POX4 and POX5 genes)[8].
Engineered Multi-Enzymatic Cascade (LOX Pathway) in E. coli
A novel, sustainable route for DDDA production has been developed in E. coli using an artificial multi-enzymatic cascade inspired by the lipoxygenase (LOX) pathway found in plants[10][11]. This whole-cell biocatalyst approach converts renewable linoleic acid into DDDA.
-
Dioxygenation: Linoleic acid is first converted to a hydroperoxy-octadecadienoic acid intermediate by a lipoxygenase (LOX).
-
C-C Bond Cleavage: A hydroperoxide lyase (HPL) then cleaves the intermediate, producing 12-oxo-(9Z)-dodecenoic acid.
-
Oxidation: An aldehyde dehydrogenase (ALDH) oxidizes the aldehyde group to a carboxylic acid.
-
Reduction: An endogenous double-bond reductase in E. coli saturates the carbon-carbon double bond, yielding the final product, DDDA.
-
Cofactor Recycling: To ensure a continuous supply of the necessary cofactor NAD+, an NADH oxidase (NOX) is co-expressed to regenerate NAD+ from NADH.
Quantitative Data Presentation
The following table summarizes key quantitative data from various studies on the biotechnological production of DDDA, allowing for a direct comparison of different production systems and strategies.
| Microorganism | Substrate | Fermentation Mode | Titer (g/L) | Yield (g/g substrate) | Productivity | Reference |
| Candida tropicalis | Dodecanoic acid methyl ester | Fed-batch | 66.0 | 0.8 | 0.35 g/L/h | [6][12] |
| Candida tropicalis (mutant 91) | n-dodecane | Shaking culture | 3.3 | Not Reported | Not Reported | [7] |
| Candida tropicalis (wild type) | Lauric acid | Batch | Not Reported | 0.247 | Not Reported | |
| Candida tropicalis (wild type) | Methyl laurate | Batch | Not Reported | 0.144 | Not Reported | |
| Engineered E. coli | Linoleic acid | Whole-cell one-pot | ~21.4 (from 100 mM) | 0.929 (molar) | 42.8 g/L/d | [10] |
| Engineered E. coli | Linoleic acid | Whole-cell one-pot | ~11.5 (from 50 mM) | 0.951 (molar) | 43.8 g/L/d | [10] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for advancing research in this field. Below are generalized methodologies synthesized from published studies.
General Experimental Workflow
The overall process for DDDA production involves several key stages, from initial strain preparation to final product analysis.
Protocol 1: DDDA Production using Candida tropicalis
This protocol is based on fed-batch fermentation using DAME as a substrate[6][8].
-
Strain and Pre-culture:
-
Use Candida tropicalis ATCC 20962, which has a deleted β-oxidation pathway[8].
-
Cultivate a pre-culture in YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose) in a baffled shake flask at 30°C and 150 rpm for 12 hours[8].
-
For bioreactor inoculation, prepare a larger pre-culture in a seed fermenter using a defined medium to ensure homogeneity[8].
-
-
Bioreactor Fermentation (Growth Phase):
-
Inoculate the main bioreactor containing OPT-1 medium (30 g/L glucose, 8 g/L (NH₄)₂SO₄, 1 g/L K₂HPO₄, 2 g/L KH₂PO₄, 4.5 g/L yeast extract, and trace elements)[8].
-
Maintain the pH at 5.8 using 2 M NaOH or 7% phosphoric acid. Set the temperature to 30°C.
-
Ensure aerobic conditions with an airflow of 6 L/h and agitation at 500 rpm. Grow for approximately 24 hours until glucose is depleted[8].
-
-
Biotransformation Phase:
-
Initiate the biotransformation by starting the feed of dodecanoic acid methyl ester (DAME). An optimized feeding strategy is crucial to avoid substrate toxicity.
-
Implement a gradual pH shift during this phase. For example, shift the pH from 5.8 to a higher value to enhance enzyme activity and product formation[1][6].
-
Maintain dissolved oxygen (DO) levels above 15% through controlled aeration and agitation.
-
Continue the fed-batch process for 150-200 hours, periodically sampling to monitor biomass, substrate consumption, and DDDA concentration[12].
-
-
Extraction and Analysis:
-
Harvest the fermentation broth and separate the cells by centrifugation.
-
Acidify the supernatant to a low pH (e.g., pH 2) to precipitate the DDDA.
-
Extract the DDDA from the acidified supernatant using an organic solvent like ethyl acetate[4].
-
Analyze the concentration and purity of DDDA using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization (e.g., methylation).
-
Protocol 2: Whole-Cell Biocatalysis using Engineered E. coli
This protocol describes a one-pot synthesis of DDDA from linoleic acid[10][11].
-
Strain Construction:
-
Co-express the required enzymes (lipoxygenase, hydroperoxide lyase, aldehyde dehydrogenase, NADH oxidase) in an E. coli expression host (e.g., BL21(DE3)). Genes should be codon-optimized for E. coli.
-
-
Cell Cultivation and Induction:
-
Grow the engineered E. coli strain in a rich medium like LB broth with appropriate antibiotics at 37°C.
-
When the culture reaches an optical density (OD₆₀₀) of 0.6-0.8, induce protein expression with IPTG (e.g., 0.2 mM).
-
Continue cultivation at a lower temperature (e.g., 16°C) for ~22 hours to ensure proper protein folding[11].
-
Harvest the cells by centrifugation and wash with buffer (e.g., potassium phosphate buffer). The resulting wet cells are the whole-cell biocatalyst.
-
-
Whole-Cell One-Pot Reaction:
-
Perform the reaction in a potassium phosphate buffer (100 mM, pH 8.0) containing 2 M KCl[11].
-
Add the harvested wet cells (e.g., 30-50 g/L) and the substrate, linoleic acid (e.g., 20-100 mM).
-
Ensure sufficient oxygen supply for the cascade reactions.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation for 4-12 hours.
-
-
Extraction and Analysis:
-
Quench the reaction by adding a strong acid (e.g., H₂SO₄)[11].
-
Extract the product, DDDA, with a solvent such as methyl tert-butyl ether (MTBE)[11].
-
Evaporate the solvent and redissolve the product in methanol for analysis.
-
Quantify DDDA using HPLC with a UV detector at 210 nm, using an appropriate column and a mobile phase such as acetonitrile/water/formic acid[11].
-
Conclusion and Future Outlook
The biotechnological production of dodecanedioic acid from renewable sources presents a highly promising and sustainable alternative to conventional chemical synthesis. Significant progress has been made using both natural producers like Candida tropicalis and engineered systems like E. coli, with reported titers reaching up to 66 g/L[6]. The choice of microbial host, metabolic pathway, and renewable feedstock allows for a flexible and adaptable production platform[4].
Future research should focus on further optimizing metabolic pathways through advanced synthetic biology and metabolic engineering tools to enhance titers, yields, and productivities. Improving the tolerance of microbial hosts to substrate and product toxicity, developing more cost-effective downstream processing methods, and expanding the range of viable, low-cost renewable feedstocks will be critical for the large-scale industrial commercialization of bio-based DDDA. These advancements will pave the way for a more sustainable chemical industry, reducing our reliance on fossil resources.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Uses and Preparation of Dodecanedioic acid_Chemicalbook [chemicalbook.com]
- 3. Dodecanedioic acid - Wikipedia [en.wikipedia.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. academic.oup.com [academic.oup.com]
- 6. Production of dodecanedioic acid via biotransformation of low cost plant-oil derivatives using Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of dodecanedioic acid from n-dodecane by yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Whole-cell one-pot biosynthesis of dodecanedioic acid from renewable linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic engineering of Yarrowia lipolytica for enhanced microbial production of medium-chain α, ω-diols from alkanes via CRISPR-Cas9 mediated pathway optimization and P450 alkane monooxygenase overexpression - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Deuterated Organic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of deuterated organic acids, with a focus on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It is designed to serve as a valuable resource for professionals in research, science, and drug development who work with isotopically labeled compounds. This guide details experimental protocols for deuteration and analysis, presents quantitative spectroscopic data, and illustrates key workflows.
Introduction to Spectroscopic Analysis of Deuterated Organic Acids
Deuterium-labeled organic acids are invaluable tools in a wide range of scientific disciplines, including mechanistic studies, metabolic tracing, and pharmaceutical development. The substitution of protium (¹H) with deuterium (²H or D) introduces a stable isotope label that can be readily monitored by various spectroscopic techniques. NMR and IR spectroscopy are two of the most powerful and commonly employed methods for the characterization of these compounds.
NMR spectroscopy provides detailed information about the molecular structure and the position of deuterium incorporation. The replacement of a proton with a deuteron leads to the disappearance of the corresponding signal in the ¹H NMR spectrum and the appearance of a signal in the ²H NMR spectrum. Furthermore, deuterium substitution can induce small changes in the chemical shifts of neighboring nuclei, known as isotope effects, which can provide additional structural insights.
IR spectroscopy is highly sensitive to changes in bond vibrational frequencies. The substitution of a hydrogen atom with the heavier deuterium atom results in a predictable shift of the corresponding stretching and bending vibrations to lower wavenumbers. This isotopic shift is particularly useful for identifying and confirming the deuteration of specific functional groups, such as the hydroxyl group in carboxylic acids.
Data Presentation: NMR and IR Spectroscopic Data
The following tables summarize key quantitative data for the NMR and IR analysis of selected deuterated organic acids.
NMR Spectroscopic Data
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) of Selected Deuterated Organic Acids
| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| Acetic acid-d₄ (CD₃COOD) | - | Residual CD₂H signal | 20.0 (CD₃), 178.4 (COO)[1] |
| Benzoic acid | CDCl₃ | 11.67 (s, 1H, COOH), 8.20 (d, 2H), 7.68 (t, 1H), 7.54 (t, 2H) | 172.60, 133.89, 130.28, 129.39, 128.55[2] |
| Benzoic acid-d₅ | D₂O | 7.5-7.8 (m, residual aromatic protons) | Not readily available |
| Butyric-3,3-d₂ acid | Not specified | Disappearance of the signal for C-3 protons | Not readily available |
| Butyric-d₇ acid (CD₃(CD₂)₂COOH) | Not specified | Residual alkyl protons | Not readily available |
| Phenylacetic acid | DMSO | 12.35 (s, 1H, COOH), 7.29 (m, 5H), 3.59 (s, 2H) | 173.19, 135.50, 129.85, 128.71, 127.05, 41.18 |
| Propanoic acid | Not specified | - | Not readily available |
Note: The chemical shift of the carboxylic acid proton is highly dependent on concentration and solvent and readily exchanges with D₂O, leading to its disappearance in the ¹H NMR spectrum.[3]
IR Spectroscopic Data
Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) of Carboxylic Acids and Their Deuterated Analogues
| Functional Group Vibration | Non-Deuterated Carboxylic Acid (R-COOH) | Deuterated Carboxylic Acid (R-COOD) | Notes |
| O-H Stretch | 3300-2500 (very broad)[4] | - | This broad absorption is characteristic of the hydrogen-bonded dimer. |
| O-D Stretch | - | ~2400-2000 (broad) | The O-D stretching vibration appears at a lower frequency due to the increased mass of deuterium. |
| C=O Stretch | 1760-1690 (strong)[4] | 1760-1690 (strong) | The position of the carbonyl stretch is largely unaffected by deuteration of the hydroxyl group. |
| C-H Stretch (Aliphatic) | 3000-2850 | 3000-2850 (if not deuterated) | |
| C-D Stretch (Aliphatic) | - | ~2200-2100 | C-D stretching vibrations appear at significantly lower wavenumbers than C-H stretches.[5] |
| C-O Stretch | 1320-1210[4] | 1320-1210 | |
| O-H Bend | 1440-1395 and 950-910[4] | - | |
| O-D Bend | - | Lower frequency than O-H bend | The exact position can vary. |
Experimental Protocols
This section provides detailed methodologies for the deuteration of organic acids and their subsequent analysis by NMR and IR spectroscopy.
Synthesis of Deuterated Organic Acids
Several methods can be employed for the synthesis of deuterated carboxylic acids. The choice of method depends on the desired position of deuteration and the starting material.
Protocol 3.1.1: α-Deuteration of Carboxylic Acids via Malonic Ester Synthesis [6]
This method is suitable for introducing deuterium at the α-position to the carboxyl group.
-
Hydrogen/Deuterium Exchange: Dissolve the corresponding malonic acid in deuterium oxide (D₂O).
-
Heating: Heat the solution to facilitate the exchange of the acidic α-protons with deuterium. The progress of the exchange can be monitored by ¹H NMR spectroscopy.
-
Decarboxylation: Once the desired level of deuteration is achieved, heat the reaction mixture to induce decarboxylation, yielding the α-deuterated carboxylic acid.
-
Purification: The resulting α-deuterated carboxylic acid is often pure enough for direct use, but can be further purified by recrystallization or distillation if necessary.
Protocol 3.1.2: Decarboxylative Deuteration [1]
This method allows for the replacement of a carboxylic acid group with a deuterium atom.
-
Reaction Setup: In a suitable reaction vessel, combine the aliphatic carboxylic acid, a photoredox catalyst, and a hydrogen atom transfer (HAT) catalyst in the presence of D₂O as the deuterium source.
-
Irradiation: Irradiate the mixture with visible light to initiate the photocatalytic cycle.
-
Work-up: After the reaction is complete, extract the deuterated product with an organic solvent.
-
Purification: Purify the product using standard techniques such as column chromatography.
NMR Spectroscopic Analysis
Protocol 3.2.1: Sample Preparation for NMR Analysis [1][7]
-
Sample Weighing: Accurately weigh 5-25 mg of the deuterated organic acid for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[8]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, Acetone-d₆).[8] For ²H NMR, a non-deuterated solvent can be used.
-
Dissolution: Gently swirl or vortex the vial to dissolve the sample completely. If necessary, gentle heating or sonication can be used, provided the sample is stable under these conditions.
-
Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean NMR tube to remove any particulate matter.
-
Internal Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard can be added.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 3.2.2: NMR Data Acquisition [7]
-
Instrument Setup: Insert the NMR tube into the spectrometer and lock onto the deuterium signal of the solvent.
-
Shimming: Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Parameter Setup: Set the appropriate acquisition parameters, including the pulse sequence, number of scans, and relaxation delay. For quantitative analysis, a longer relaxation delay is crucial.
-
Data Acquisition: Acquire the Free Induction Decay (FID).
-
Data Processing: Process the FID using Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
IR Spectroscopic Analysis
Protocol 3.3.1: Sample Preparation for FT-IR Analysis (Liquid Samples) [9]
-
Attenuated Total Reflectance (ATR): Place a small drop of the liquid deuterated organic acid directly onto the ATR crystal. This method is quick and requires minimal sample preparation.
-
Transmission Cells: For non-aqueous samples, a thin film of the liquid can be placed between two IR-transparent salt plates (e.g., NaCl or KBr).
Protocol 3.3.2: FT-IR Data Acquisition [9]
-
Background Scan: Record a background spectrum of the empty sample compartment (or with the clean ATR crystal).
-
Sample Scan: Place the prepared sample in the spectrometer and acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Analysis: Identify the characteristic absorption bands and compare them to known values to confirm deuteration.
Mandatory Visualizations
The following diagrams illustrate key workflows in the synthesis and analysis of deuterated organic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzoic acid(65-85-0) 1H NMR spectrum [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. emerypharma.com [emerypharma.com]
- 8. Butyric-d7 acid D = 98atom , = 98 CP 73607-83-7 [sigmaaldrich.com]
- 9. drawellanalytical.com [drawellanalytical.com]
Navigating the Landscape of Deuterated Dodecanedioic Acid: A Technical Guide to Commercial Availability and Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and purity of (2H_20_)Dodecanedioic acid, a deuterated analog of the C12 α,ω-dicarboxylic acid. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who are increasingly utilizing deuterated compounds in their studies. The strategic replacement of hydrogen with deuterium atoms can significantly alter the pharmacokinetic properties of a molecule, offering potential advantages in drug development, such as improved metabolic stability and a longer half-life.
Commercial Availability
While the non-deuterated form of dodecanedioic acid is widely available from a multitude of chemical suppliers, the fully deuterated analog, (2H_20_)Dodecanedioic acid, is a more specialized reagent. However, it is commercially available from suppliers specializing in stable isotope-labeled compounds. For research needs that may fall outside of standard catalog offerings, numerous companies provide custom deuteration services.
Below is a summary of the commercial availability for both deuterated and non-deuterated dodecanedioic acid.
| Compound | Supplier(s) | Typical Purity/Isotopic Enrichment | Notes |
| (2H_20_)Dodecanedioic acid | CDN Isotopes | 98 atom % D[1][2] | Product Number: D-2537; CAS: 89613-32-1[2] |
| Various (Custom Synthesis) | ≥99.5% D incorporation is achievable[3] | Companies offering custom deuteration services include Revvity[4], BOC Sciences[], Toronto Research Chemicals[6][7][8], Creative Proteomics[9], RTI International[10], Creative Biolabs[11], Cambridge Isotope Laboratories[12][13], and Moravek[14][15]. | |
| Dodecanedioic acid | Sigma-Aldrich | 99% | A common starting material for custom synthesis. |
| Alfa Chemistry | 99.0%(GC)[16] | ||
| Tokyo Chemical Industry (TCI) | >99.0%(GC)[17] | ||
| Spectrum Chemical | Not specified | ||
| Chem-Impex | ≥ 99%[13] | ||
| Triveni Interchem | 98%[18] |
Purity and Isotopic Enrichment
The purity of (2H_20_)Dodecanedioic acid is a critical parameter for its application in research and drug development. It is characterized by both its chemical purity and its isotopic enrichment. Chemical purity refers to the absence of other chemical entities, while isotopic enrichment quantifies the extent of deuterium incorporation.
A variety of analytical techniques are employed to determine the purity and isotopic distribution of deuterated compounds. High-resolution mass spectrometry (HRMS) is a primary tool for confirming the mass shift and the distribution of isotopologues (molecules differing in the number of isotopic substitutions). Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ²H NMR, provides detailed information about the location and extent of deuteration.
The following table summarizes the key analytical methods for assessing the purity of deuterated compounds.
| Analytical Technique | Parameter Measured | Key Insights |
| High-Resolution Mass Spectrometry (HRMS) | Mass-to-charge ratio (m/z) | Confirms molecular weight, determines isotopic distribution (e.g., d19, d20, d21 species), and quantifies isotopic enrichment. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ||
| ¹H NMR | Absence or reduction of proton signals | Confirms the positions of deuteration. |
| ²H NMR | Presence and chemical shift of deuterium signals | Directly detects and quantifies deuterium at specific sites. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of isotopologues and mass detection | Can separate species with different levels of deuteration, providing a detailed isotopic purity profile. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of components and mass detection | Useful for non-volatile compounds, providing both chemical and isotopic purity information. |
Experimental Protocols
While specific, proprietary synthesis protocols for (2H_20_)Dodecanedioic acid from commercial suppliers are not publicly available, a general approach can be outlined based on established methods for the deuteration of carboxylic acids. One common strategy involves the use of a suitable catalyst and a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O).
General Protocol for Catalytic Hydrogen-Deuterium Exchange:
-
Starting Material: Begin with high-purity dodecanedioic acid.
-
Catalyst Selection: A heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), is often employed.
-
Deuterium Source: The reaction is typically carried out in a deuterated solvent, such as D₂O or a deuterated organic solvent, under an atmosphere of deuterium gas.
-
Reaction Conditions: The reaction is heated under pressure to facilitate the exchange of hydrogen atoms for deuterium. Temperature, pressure, and reaction time are critical parameters that need to be optimized to achieve high levels of deuteration.
-
Work-up and Purification: After the reaction, the catalyst is filtered off. The deuterated dodecanedioic acid is then isolated and purified, typically by recrystallization from a suitable solvent, to remove any remaining starting material and byproducts.
Analytical Workflow for Quality Control:
A rigorous analytical workflow is essential to confirm the identity and purity of the final product.
-
Initial Characterization (¹H NMR): The absence of proton signals in the aliphatic region of the ¹H NMR spectrum provides the first indication of successful deuteration.
-
Confirmation of Deuteration (²H NMR): A ²H NMR spectrum will show a signal corresponding to the deuterated methylene groups, confirming the presence of deuterium.
-
Isotopic Enrichment and Purity (HRMS): High-resolution mass spectrometry is used to determine the molecular weight of the deuterated compound and to quantify the isotopic enrichment by analyzing the distribution of the molecular ion peaks.
-
Chemical Purity (GC-MS or LC-MS): Chromatographic methods coupled with mass spectrometry are used to assess the chemical purity and to identify and quantify any residual non-deuterated or partially deuterated species.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for the synthesis of (2H20)Dodecanedioic acid.
Caption: An analytical workflow for the quality control of (2H20)Dodecanedioic acid.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Stable Isotope Labeling Services | Revvity [revvity.co.jp]
- 6. Toronto Research Chemicals (TRC) products | Bio-Connect [bio-connect.nl]
- 7. lubio.ch [lubio.ch]
- 8. Toronto Research Chemicals (TRC) – Genetika Science [ptgenetika.com]
- 9. Isotopic Labeling Assay Service - Creative Proteomics [creative-proteomics.com]
- 10. Isotope Labeling Services and Capabilities | RTI [rti.org]
- 11. Isotope Labeling Service - Creative Biolabs [creative-biolabs.com]
- 12. Deuterated Reagents for Pharmaceuticals â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 13. Cambridge Isotope Laboratories, Inc. â Stable Isotopes [isotope.com]
- 14. moravek.com [moravek.com]
- 15. moravek.com [moravek.com]
- 16. ukisotope.com [ukisotope.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Wakefield Chemistry Consulting [wakefieldchemistryconsulting.com]
A Comprehensive Toxicological Profile of Dodecanedioic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the toxicological profile of dodecanedioic acid (DDDA), a dicarboxylic acid with wide-ranging industrial applications, and its derivatives.[1] This document synthesizes available data on acute and chronic toxicity, irritation and sensitization potential, genotoxicity, and reproductive effects to support safety assessments and guide future research.
Executive Summary
Dodecanedioic acid exhibits a low order of acute toxicity via oral and dermal routes.[2][3] It is not considered a skin sensitizer and is not mutagenic in bacterial reverse mutation assays.[2][4] While not a skin irritant, it is classified as a serious eye irritant.[2][5][6] Repeated dose studies in rats have not shown significant toxic effects up to the highest doses tested.[2] There is no evidence to suggest that DDDA is a reproductive or developmental toxin.[2]
Acute Toxicity
The acute toxicity of dodecanedioic acid is low across various exposure routes. The following table summarizes the available quantitative data.
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat (male and female) | Oral | > 3,000 mg/kg | [3][5] |
| LD50 | Rabbit (male) | Dermal | > 6,000 mg/kg | [3][5] |
Irritation and Sensitization
DDDA is not classified as a skin irritant and is not a dermal sensitizer.[2][4] However, it is a recognized eye irritant, capable of causing serious irritation upon contact.[2][5][6][7]
| Endpoint | Result | Reference |
| Skin Irritation | Not irritating | [2] |
| Eye Irritation | Causes serious eye irritation | [2][5][6] |
| Skin Sensitization | Not a sensitizer | [2][4] |
Repeated Dose Toxicity
A combined repeated dose and reproductive/developmental toxicity screening study in rats showed no significant adverse effects.[4]
| Study Type | Species | Route | Dose Levels | Duration | NOAEL | Key Findings | Reference |
| Combined Repeated Dose/Reproductive Developmental Screening | Rat | Gavage | 100, 500, 1000 mg/kg/day | ~50 days | Not explicitly stated, but no significant effects at highest dose | No mortality or significant effects on body weight, food consumption, or food efficiency.[4] | [4] |
| Repeated Dose Toxicity | Rat (male and female) | Oral | Not specified | 13 Weeks | 1,800 mg/kg | No observed adverse effect level established. | [8] |
Genotoxicity and Carcinogenicity
Available data from in vitro and in vivo studies indicate that dodecanedioic acid is not genotoxic.[2][4][8]
| Assay | Test System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation Assay | Salmonella typhimurium | Not specified | Negative | [4] |
| In vitro Mammalian Cell Gene Mutation Test | Chinese hamster lung cells | With and without | Negative | [8] |
| In vivo Micronucleus Test | Mouse bone marrow | N/A | Negative | [4][8] |
Due to the negative mutagenicity results, carcinogenicity studies have not been deemed necessary.[2] No components of DDDA at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.[5]
Reproductive and Developmental Toxicity
Screening level data suggest that dodecanedioic acid does not have adverse effects on reproduction or development.[2][4] In a combined repeated dose/reproductive developmental screening test in rats, no effects on reproductive parameters were observed at dose levels up to 1000 mg/kg.[4]
Toxicological Profile of DDDA Derivatives
Data on the toxicology of DDDA derivatives is limited.
Diethyl Dodecanedioate
Experimental Protocols
The following sections detail the methodologies for the key toxicological studies cited.
Acute Oral Toxicity (as per general guidelines)
-
Test Guideline: Similar to OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or 423 (Acute Oral Toxicity - Acute Toxic Class Method).
-
Administration: A single dose of DDDA administered by gavage.
-
Dose Levels: A limit test is often performed at 2000 or 5000 mg/kg. For DDDA, a dose of >3000 mg/kg was tested.[3][5]
-
Observation Period: Animals are observed for signs of toxicity and mortality for at least 14 days.
-
Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross pathology at necropsy.
Acute Dermal Toxicity (as per general guidelines)
-
Test Guideline: Similar to OECD Test Guideline 402 (Acute Dermal Toxicity).
-
Administration: A single dose of DDDA is applied to a shaved area of the skin. The site is typically covered with a gauze patch.
-
Dose Levels: A limit test is often performed at 2000 mg/kg. For DDDA, a dose of >6000 mg/kg was tested.[3][5]
-
Observation Period: Animals are observed for 14 days.
-
Endpoints: Mortality, signs of skin irritation at the application site, clinical signs of systemic toxicity, body weight changes, and gross pathology.
In vivo Micronucleus Test
-
Test Guideline: OECD Test Guideline 474 (Mammalian Erythrocyte Micronucleus Test).[8]
-
Administration: DDDA administered orally.[8]
-
Procedure: Bone marrow is extracted from the animals after a set exposure time.[8] Erythrocytes are examined for the presence of micronuclei, which are indicative of chromosomal damage.
-
Result: DDDA did not induce an increase in micronuclei.[4][8]
Visualizations
Logical Flow of Toxicological Assessment
Caption: A generalized workflow for the toxicological assessment of a chemical substance.
Summary of Dodecanedioic Acid Toxicological Endpoints
Caption: Summary of key toxicological endpoints for Dodecanedioic Acid.
References
- 1. Dodecanedioic acid - Wikipedia [en.wikipedia.org]
- 2. jcia-bigdr.jp [jcia-bigdr.jp]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. columbuschemical.com [columbuschemical.com]
- 6. thomassci.com [thomassci.com]
- 7. ark-chem.co.jp [ark-chem.co.jp]
- 8. valsynthese.ch [valsynthese.ch]
- 9. file1.lookchem.com [file1.lookchem.com]
- 10. scbt.com [scbt.com]
Methodological & Application
Application Note: Quantitative Analysis of Dicarboxylic Acids in Plasma by Isotope Dilution LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicarboxylic acids (DCAs) are important metabolites that play key roles in various physiological and pathophysiological processes, including fatty acid metabolism and cellular energy production.[1] Accurate quantification of DCAs in plasma is crucial for biomarker discovery and for diagnosing and monitoring certain metabolic disorders.[2][3] Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the quantitative analysis of these compounds in complex biological matrices like plasma.[4] This application note provides a detailed protocol for the quantification of various dicarboxylic acids in plasma using a stable isotope dilution LC-MS/MS method.
Principle
The method is based on the principle of isotope dilution, where a known amount of a stable isotope-labeled internal standard for each analyte is added to the plasma sample at the beginning of the sample preparation process.[4] This internal standard is chemically identical to the analyte but has a different mass due to the isotopic label (e.g., using deuterium, carbon-13, or nitrogen-15).[4][5] The analyte and its corresponding internal standard are co-extracted, derivatized, and analyzed by LC-MS/MS. Quantification is achieved by measuring the ratio of the signal intensity of the analyte to that of the internal standard.[4] This approach corrects for variations in sample extraction, derivatization efficiency, and matrix effects during ionization, leading to high accuracy and precision.[6]
Experimental Workflow
The overall experimental workflow for the quantitative analysis of dicarboxylic acids in plasma is depicted below.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US20050070023A1 - Method of analysis of carboxylic acid by mass spectrometry - Google Patents [patents.google.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
Application Note: High-Sensitivity GC-MS Analysis of Dicarboxylic Acids Following Trimethylsilylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed method for the analysis of dicarboxylic acids (DCAs) in various sample matrices using gas chromatography-mass spectrometry (GC-MS) after derivatization. Due to their low volatility and high polarity, direct GC-MS analysis of DCAs is challenging. Silylation, specifically using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a robust and widely used derivatization technique that converts polar carboxyl groups into their more volatile and thermally stable trimethylsilyl (TMS) esters.[1][2][3] This protocol outlines a complete workflow, from sample preparation and derivatization to GC-MS analysis and data interpretation, enabling sensitive and reproducible quantification of a range of C3-C9 dicarboxylic acids.[1][4]
Introduction
Dicarboxylic acids are important organic compounds that play crucial roles in various biological and chemical processes. They are key intermediates in metabolic pathways, can serve as biomarkers for certain diseases, and are utilized as building blocks in the synthesis of polymers and pharmaceuticals. Accurate and sensitive quantification of DCAs is therefore essential in diverse fields, including clinical diagnostics, environmental analysis, and industrial quality control.
Gas chromatography coupled with mass spectrometry (GC-MS) offers high separation efficiency and structural elucidation capabilities, making it a powerful tool for the analysis of complex mixtures. However, the inherent properties of dicarboxylic acids, such as their low volatility and tendency to undergo thermal degradation, necessitate a derivatization step to improve their chromatographic behavior.[1] Silylation with BSTFA is a preferred method as it is a rapid and effective single-step procedure that produces thermally stable derivatives suitable for GC-MS analysis.[1][2] This application note presents a comprehensive and optimized protocol for the GC-MS analysis of silylated dicarboxylic acids, designed to be readily implemented in a laboratory setting.
Experimental Protocols
Materials and Reagents
-
Dicarboxylic acid standards (e.g., malonic acid, succinic acid, glutaric acid, adipic acid, pimelic acid, suberic acid, azelaic acid, sebacic acid)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Pyridine, anhydrous
-
Ethyl acetate, HPLC grade
-
Hexane, HPLC grade
-
Nitrogen gas, high purity
-
Glass vials with PTFE-lined screw caps
-
Heating block or oven
-
GC-MS system with a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane)
Sample Preparation
The sample preparation procedure will vary depending on the matrix (e.g., biological fluids, environmental samples, reaction mixtures). A general solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may be required to isolate the dicarboxylic acids from the sample matrix. The final extract should be evaporated to dryness under a gentle stream of nitrogen before proceeding with derivatization.
Silylation Protocol
-
Reconstitution: Reconstitute the dried sample extract or a known amount of dicarboxylic acid standards in 50 µL of anhydrous pyridine.
-
Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Dilution: Dilute the derivatized sample with an appropriate solvent (e.g., hexane or ethyl acetate) to the desired concentration for GC-MS analysis.
GC-MS Analysis
The following GC-MS parameters have been optimized for the separation and detection of silylated dicarboxylic acids.
| GC Parameter | Setting |
| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Transfer Line Temp | 280°C |
| MS Parameter | Setting |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-600) and/or Selected Ion Monitoring (SIM) |
Data Presentation
The following table summarizes the retention times and characteristic mass-to-charge ratios (m/z) for the trimethylsilyl derivatives of common dicarboxylic acids. These values can be used for compound identification and for setting up a Selected Ion Monitoring (SIM) method for enhanced sensitivity.
| Dicarboxylic Acid | Retention Time (min) | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] |
| Malonic Acid | ~9.5 | 248 | 233, 147, 73 |
| Succinic Acid | ~11.2 | 262 | 247, 147, 73 |
| Glutaric Acid | ~12.8 | 276 | 261, 147, 73 |
| Adipic Acid | ~14.1 | 290 | 275, 147, 73 |
| Pimelic Acid | ~15.3 | 304 | 289, 147, 73 |
| Suberic Acid | ~16.4 | 318 | 303, 147, 73 |
| Azelaic Acid | ~17.4 | 332 | 317, 147, 73 |
| Sebacic Acid | ~18.3 | 346 | 331, 147, 73 |
Visualization of Experimental Workflow
The following diagrams illustrate the key steps in the GC-MS analysis of silylated dicarboxylic acids.
Caption: Overall workflow for GC-MS analysis of dicarboxylic acids.
References
Applications of Deuterated Standards in Metabolomics and Flux Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of metabolomics and metabolic flux analysis, accuracy and precision are paramount. Deuterated standards, stable isotope-labeled compounds where one or more hydrogen atoms are replaced by deuterium, serve as invaluable tools for achieving reliable quantitative data. Their near-identical physicochemical properties to their endogenous counterparts allow them to act as ideal internal standards in mass spectrometry-based metabolomics, correcting for variability during sample preparation and analysis. Furthermore, in metabolic flux analysis, deuterated tracers enable the dynamic tracking of metabolic pathways, providing insights into cellular metabolism in health and disease.
This document provides detailed application notes and experimental protocols for the use of deuterated standards in both quantitative metabolomics and metabolic flux analysis.
Application Note 1: Quantitative Metabolomics using Deuterated Internal Standards
Principle
Deuterated internal standards are added to biological samples at a known concentration at the earliest stage of sample preparation. Because they behave almost identically to the target analyte during extraction, derivatization, and LC-MS/MS analysis, any sample loss or variation in instrument response will affect both the analyte and the internal standard equally.[1] By measuring the ratio of the analyte to the deuterated internal standard, accurate and precise quantification can be achieved, even in complex biological matrices.[2] While 13C- and 15N-labeled standards are often considered the gold standard due to their higher isotopic stability and minimal chromatographic shift, deuterated standards offer a cost-effective and widely available alternative.[3][4] However, care must be taken to ensure the isotopic stability of the deuterium labels and to account for any potential chromatographic shifts.[1]
Data Presentation: Comparison of Internal Standards
The choice of internal standard can significantly impact the precision and accuracy of quantification. While both deuterated and 13C-labeled standards improve data quality, 13C-labeled standards generally offer superior performance.[2][3]
| Performance Metric | Deuterated (²H) Standards | ¹³C-Labeled Standards | Key Considerations |
| Accuracy | May be compromised due to potential chromatographic separation from the unlabeled analyte (isotope effect), which can lead to differential ion suppression.[3] | Generally higher accuracy due to minimal to no chromatographic shift, ensuring co-elution and more effective compensation for matrix effects.[3] | The position and number of deuterium atoms can influence the magnitude of the isotope effect. |
| Precision (CV%) | Can exhibit lower precision (higher Coefficient of Variation) in some cases due to the aforementioned isotopic effects. | Generally offers higher precision (lower CV%) due to greater chemical and isotopic stability. | A study on sphingolipid quantification reported intra- and inter-assay variations of less than 10% with ¹³C-labeled standards.[2] |
| Isotopic Stability | Deuterium atoms, particularly those on heteroatoms or activated carbon positions, can be susceptible to back-exchange with hydrogen from the solvent or matrix.[3] | The ¹³C label is integrated into the carbon backbone and is highly stable under typical experimental conditions. | Careful selection of the deuteration site to non-exchangeable positions is crucial. |
| Cost | Generally less expensive to synthesize. | Typically more expensive due to the more complex synthetic routes required. | Cost-effectiveness needs to be balanced with the required level of analytical rigor. |
Experimental Protocol: Quantification of Amino Acids in Human Plasma by LC-MS/MS using Deuterated Internal Standards
This protocol describes the quantification of amino acids in human plasma using a suite of deuterated internal standards.
Materials:
-
Human plasma (collected in EDTA tubes)
-
Deuterated amino acid internal standard mix (e.g., containing d5-Glutamine, d5-Glutamate, etc.) in a suitable solvent
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a UHPLC system)
-
HILIC (Hydrophilic Interaction Liquid Chromatography) column
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the deuterated amino acid internal standard mix to each plasma sample.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-5.1 min: 50% to 95% B
-
5.1-7 min: 95% B
-
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) mode will be used. The specific precursor and product ion transitions for each amino acid and its corresponding deuterated internal standard need to be optimized.
-
-
-
Data Analysis:
-
Integrate the peak areas for each amino acid and its corresponding deuterated internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using known concentrations of amino acid standards spiked with the internal standard mix.
-
Determine the concentration of each amino acid in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Visualization: Experimental Workflow
Application Note 2: Metabolic Flux Analysis using Deuterated Tracers
Principle
Metabolic flux analysis aims to quantify the rates of metabolic reactions within a biological system. This is achieved by introducing a stable isotope-labeled substrate (a "tracer") and tracking the incorporation of the isotope into downstream metabolites. Deuterated glucose, such as [6,6'-²H₂]-glucose, is a commonly used tracer to investigate central carbon metabolism, including glycolysis and the tricarboxylic acid (TCA) cycle.[5] By measuring the mass isotopologue distribution (the relative abundance of molecules with different numbers of isotopic labels) of key metabolites over time, the flow of the tracer through these pathways can be determined.[5] This provides a dynamic view of cellular metabolism that is not attainable from static metabolite concentration measurements alone.
Experimental Protocol: Metabolic Flux Analysis of Glycolysis and the TCA Cycle in A549 Cancer Cells using [6,6'-²H₂]-Glucose and LC-MS
This protocol outlines a method to trace the metabolism of glucose through glycolysis and the TCA cycle in the A549 human lung carcinoma cell line.
Materials:
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium) without glucose and pyruvate
-
Fetal Bovine Serum (FBS), dialyzed
-
[6,6'-²H₂]-glucose
-
Unlabeled glucose
-
6-well cell culture plates
-
Ice-cold 80% methanol
-
Cell scraper
-
Microcentrifuge tubes
-
LC-MS system (e.g., a high-resolution mass spectrometer like a Q-TOF or Orbitrap)
-
Reversed-phase C18 column
Procedure:
-
Cell Culture and Labeling:
-
Seed A549 cells in 6-well plates and grow to ~80% confluency in standard DMEM with 10% FBS.
-
Prepare the labeling medium: DMEM without glucose and pyruvate, supplemented with 10% dialyzed FBS and 10 mM [6,6'-²H₂]-glucose. Prepare a parallel control medium with 10 mM unlabeled glucose.
-
Aspirate the standard medium and wash the cells once with PBS.
-
Add the labeling medium or control medium to the respective wells.
-
Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours).
-
-
Metabolite Extraction:
-
At each time point, place the culture plate on ice.
-
Aspirate the medium and quickly wash the cells with ice-cold saline.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex for 30 seconds.
-
Incubate at -80°C for at least 15 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (containing the metabolites) to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable volume (e.g., 100 µL) of 50% methanol.
-
Analyze by LC-MS using a reversed-phase C18 column.
-
LC Conditions:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
A suitable gradient will need to be developed to separate key metabolites of glycolysis and the TCA cycle (e.g., pyruvate, lactate, citrate, malate, glutamate).
-
-
MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is often preferred for central carbon metabolites.
-
Acquire data in full scan mode with high resolution to accurately determine the mass isotopologue distributions.
-
-
-
Data Analysis:
-
Extract the ion chromatograms for the different isotopologues of key metabolites (e.g., for citrate M+0, M+1, M+2, etc.).
-
Integrate the peak areas for each isotopologue.
-
Correct for the natural abundance of stable isotopes.
-
Calculate the fractional labeling of each metabolite at each time point.
-
Use metabolic flux analysis software (e.g., INCA, Metran) to model the data and estimate the relative fluxes through glycolysis and the TCA cycle.
-
Visualization: Glycolysis and TCA Cycle Pathways
Conclusion
Deuterated standards are versatile and powerful tools in the study of metabolism. In quantitative metabolomics, they provide a reliable means of correcting for analytical variability, thereby improving the accuracy and precision of metabolite measurements. In metabolic flux analysis, deuterated tracers allow for the dynamic interrogation of metabolic pathways, offering a deeper understanding of cellular function. The protocols and data presented here provide a foundation for the successful application of deuterated standards in your research, enabling high-quality data generation for a wide range of applications in basic science, drug discovery, and clinical research.
References
- 1. Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Methods and Guidelines for Metabolism Studies: Applications to Cancer Research [mdpi.com]
Protocol for Derivatization of Dicarboxylic Acids for Improved Detection
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The accurate quantification of dicarboxylic acids (DCAs) in various matrices, including biological fluids and environmental samples, is crucial for biomarker discovery, metabolic profiling, and understanding disease pathogenesis. Due to their inherent polarity, low volatility, and often poor ionization efficiency, direct analysis of DCAs can be challenging, leading to low sensitivity and poor chromatographic performance. Chemical derivatization is a powerful strategy to overcome these limitations by modifying the carboxyl functional groups to enhance their detectability in techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC).
This document provides detailed application notes and experimental protocols for three common and effective derivatization strategies for dicarboxylic acids.
Application Note 1: Derivatization for GC-MS Analysis
Gas chromatography requires analytes to be volatile and thermally stable. Dicarboxylic acids must be derivatized to reduce their polarity and increase their volatility. The two most common approaches are silylation and esterification.
-
Silylation: This process replaces the active hydrogen in the carboxylic acid groups with a trimethylsilyl (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and produce derivatives that are amenable to GC-MS analysis.[1][2][3]
-
Esterification: This method converts carboxylic acids into their corresponding esters (e.g., methyl or butyl esters), which are more volatile.[4][5] A common reagent is boron trifluoride (BF3) in an alcohol like butanol.[4][6] This method has been shown to yield very low limits of detection.[4][6][7]
Experimental Protocol 1A: Silylation using BSTFA
This protocol is adapted for the analysis of low-molecular-weight dicarboxylic acids in samples such as atmospheric aerosols.[1]
Materials and Reagents:
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Pyridine
-
Dicarboxylic acid standards or dried sample extract
-
Inert gas (e.g., Nitrogen or Argon)
-
Heating block or oven
Procedure:
-
Ensure the sample containing dicarboxylic acids is completely dry. Any residual water will react with the silylating reagent.
-
To the dried sample in a reaction vial, add 50 µL of pyridine to dissolve the analytes.
-
Add 100 µL of BSTFA to the vial.
-
Seal the vial tightly under an inert atmosphere.
-
Heat the reaction mixture at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system.
Experimental Protocol 1B: Esterification using BF3/Butanol
This protocol is effective for a broad range of C2-C14 dicarboxylic acids.[4]
Materials and Reagents:
-
14% Boron trifluoride in butanol (BF3/butanol)
-
Dicarboxylic acid standards or dried sample extract
-
Hexane
-
Saturated sodium chloride solution
-
Sodium sulfate (anhydrous)
-
Heating block or oven
Procedure:
-
To the dried sample in a reaction vial, add 200 µL of 14% BF3/butanol solution.
-
Seal the vial and heat at 100°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 0.5 mL of saturated sodium chloride solution to the vial.
-
Vortex the mixture for 1 minute and then centrifuge to separate the layers.
-
Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The hexane extract containing the butyl esters of the dicarboxylic acids is ready for GC-MS analysis.
Quantitative Data for GC-MS Derivatization
The following table summarizes the limits of detection (LODs) achieved with different derivatization methods for GC-MS analysis.
| Derivatization Method | Analyte | Limit of Detection (LOD) | Detection Mode | Reference |
| BF3/Butanol | C2-C14 DCAs | 1-4 pg | GC-MS (SIM) | [4][6] |
| BF3/Butanol | C2-C14 DCAs | <10 pg | GC-MS (TIC) | [4][6][7] |
| BSTFA (Silylation) | C3-C9 DCAs | ≤2 ng/m³ (in air) | GC-MS | [1][2] |
| Trimethylsilylation | Most DCAs | 5-40 pg | GC-MS | [4][6] |
SIM: Selected Ion Monitoring; TIC: Total Ion Current
Workflow for GC-MS Derivatization
References
- 1. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lmaleidykla.lt [lmaleidykla.lt]
- 4. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. Limits of detection for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of Dodecanedioic Acid in Aerosol Samples by Capillary Electrophoresis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dodecanedioic acid (DDDA), a C12 α,ω-dicarboxylic acid, is a component of atmospheric aerosols, originating from both biogenic and anthropogenic sources. Its presence and concentration in particulate matter are of interest in atmospheric chemistry and environmental health studies. Capillary electrophoresis (CE) offers a rapid and efficient method for the separation and quantification of dicarboxylic acids in complex aerosol samples. This application note provides a detailed protocol for the analysis of DDDA in aerosol samples using CE with indirect UV detection.
Experimental Protocols
This section details the methodology for the collection, extraction, and analysis of dodecanedioic acid from aerosol samples.
1. Aerosol Sample Collection
-
Apparatus: High-volume air sampler with a cascade impactor.
-
Procedure:
-
Assemble the cascade impactor with pre-conditioned cellulose membrane filters for each stage.
-
Collect aerosol samples by drawing air through the sampler at a known flow rate for a specified duration to achieve sufficient sample loading. The sampling time will depend on the expected aerosol concentration in the sampling environment.
-
After sampling, carefully remove the filters from the impactor using clean forceps and store them in sealed, labeled containers at -20°C until extraction to prevent degradation of the analytes.
-
2. Sample Preparation
-
Reagents and Materials:
-
Deionized water (18.2 MΩ·cm)
-
Methanol (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Ultrasonic bath
-
Centrifuge
-
Nitrogen evaporator
-
-
Extraction Procedure:
-
Cut the filter into small pieces and place them into a clean extraction vessel.
-
Add a known volume of deionized water (e.g., 10 mL).
-
Extract the dicarboxylic acids from the filter using one of the following methods:
-
After extraction, centrifuge the sample to pellet any insoluble filter material.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE) for Concentration:
-
Condition the SPE cartridge by passing methanol followed by deionized water through it.
-
Load the extracted sample supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with a small volume of deionized water to remove interfering hydrophilic compounds.
-
Elute the dicarboxylic acids from the cartridge with a suitable organic solvent, such as methanol.
-
Concentrate the eluate to a final volume of approximately 50 µL using a gentle stream of nitrogen.[1][2][3][4] This pre-concentration step is crucial due to the low concentrations of dicarboxylic acids typically found in aerosol samples.[1][2][3][4]
-
3. Capillary Electrophoresis Analysis
-
Instrumentation: A capillary electrophoresis system equipped with an indirect UV detector.
-
CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., effective length of 50-60 cm).
-
Background Electrolyte (BGE): 4 mM 2,6-pyridinedicarboxylic acid (PDA) with 0.5 mM myristyltrimethylammonium hydroxide (MTAH) as an electroosmotic flow reverser, pH adjusted to 11.0.[3] Other electrolytes like 2,3-Pyrazinedicarboxylic acid (PZDA) can also be used.[5]
-
Separation Voltage: -24 kV.[3]
-
Injection: Hydrodynamic injection at 50 mbar for 6 seconds.[3]
-
Detection: Indirect UV detection at a primary wavelength of 266 nm and a reference wavelength of 310 nm.[3]
-
Capillary Temperature: 25°C.
-
-
Calibration:
-
Prepare a stock solution of dodecanedioic acid in deionized water.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from the limit of detection to the expected upper concentration in the samples.
-
Analyze each calibration standard in triplicate under the same CE conditions as the samples.
-
Construct a calibration curve by plotting the peak area against the concentration of DDDA.
-
-
Sample Analysis:
-
Inject the concentrated sample extract into the CE system.
-
Identify the DDDA peak based on its migration time compared to the calibration standard.
-
Quantify the concentration of DDDA in the sample using the calibration curve.
-
Data Presentation
The following table summarizes typical quantitative data for the analysis of dicarboxylic acids in aerosol samples by capillary electrophoresis.
| Parameter | Value | Reference |
| Separation Efficiency | Good separation for C2-C10 dicarboxylic acids | [1][2][4] |
| Analysis Time | < 5 minutes | [1][2][3][4] |
| Detection Limits (LOD) | 1 - 5 mg/L | [5] |
| Within-day RSD (Migration Time) | < 1% | [5] |
| Day-to-day RSD (Migration Time) | 2 - 4% | [5] |
| Peak Height/Area RSD | 1 - 15% | [5] |
| SPE Enrichment | 86 - 134% | [1][2][4] |
| Concentrations in Aerosols | < 10 ng/m³ for C2-C10 acids | [1][2][3][4] |
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow for the analysis of dodecanedioic acid in aerosol samples.
Experimental workflow for DDDA analysis.
References
- 1. [PDF] Study on Dicarboxylic Acids in Aerosol Samples with Capillary Electrophoresis | Semantic Scholar [semanticscholar.org]
- 2. Study on dicarboxylic acids in aerosol samples with capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. core.ac.uk [core.ac.uk]
- 5. Capillary electrophoretic separation of dicarboxylic acids in atmospheric aerosol particles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Dicarboxylic Acids in Biological Fluids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dicarboxylic acids (DCAs) are important metabolites involved in various physiological and pathophysiological processes, including fatty acid oxidation, amino acid metabolism, and the tricarboxylic acid (TCA) cycle.[1][2][3] The presence and concentration of specific DCAs in biological fluids such as plasma, serum, and urine can serve as crucial biomarkers for inborn errors of metabolism, vitamin B12 deficiency, and other metabolic disorders.[4][5][6][7] For instance, elevated levels of methylmalonic acid (MMA) can indicate vitamin B12 deficiency, while dicarboxylic aciduria is a hallmark of certain fatty acid oxidation disorders.[4][6][8] High-throughput screening (HTS) methods are essential for the rapid and reliable quantification of DCAs in large numbers of clinical and research samples, facilitating early diagnosis and advancing drug development.[9][10]
This document provides detailed application notes and protocols for the high-throughput analysis of dicarboxylic acids in biological fluids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[11]
Principle of the Method
This protocol employs a robust LC-MS/MS method for the quantification of dicarboxylic acids. The methodology involves a simple and rapid sample preparation procedure consisting of protein precipitation and derivatization, followed by detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Derivatization is often employed to improve the chromatographic retention and ionization efficiency of DCAs.[4][12] Isotope-labeled internal standards are used to ensure accurate quantification by correcting for matrix effects and variations in sample processing.
Materials and Reagents
-
Solvents and Chemicals:
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Methyl-tert-butyl ether (MTBE)[4]
-
Butanolic HCl (3 M)[4]
-
Ammonium formate[13]
-
Dicarboxylic acid standards (e.g., adipic, suberic, sebacic, methylmalonic acid)
-
Isotope-labeled internal standards (e.g., d4-succinic acid, d3-methylmalonic acid)
-
-
Equipment:
-
Liquid Chromatography system (e.g., Agilent, Waters, Shimadzu)
-
Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
-
Analytical column (e.g., C18 reverse-phase column)
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
-
Autosampler vials
-
Experimental Protocols
Sample Preparation (Plasma/Serum)
A simple protein precipitation and extraction protocol is outlined below. For enhanced sensitivity, a derivatization step can be included.
-
Thaw Samples: Thaw frozen plasma or serum samples on ice.
-
Aliquoting: Pipette 100 µL of plasma or serum into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution to each sample, calibrator, and quality control (QC) sample.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the tubes for 30 seconds to ensure thorough mixing.
-
Centrifugation: Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid, 5% Acetonitrile).
-
Transfer to Vials: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Derivatization (Optional, for enhanced sensitivity)
Derivatization can significantly improve the detection of DCAs. A common method involves esterification to form butyl esters.[4][13]
-
Extraction: Extract dicarboxylic acids from the sample using a suitable solvent like methyl-tert-butyl ether.[4]
-
Derivatization Reaction: Add butanolic HCl to the dried extract and heat to form dibutyl esters.[4][13]
-
Evaporation and Reconstitution: After the reaction, evaporate the solvent and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions that should be optimized for the specific instrument and analytes of interest.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode depending on the derivatization and target analytes.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, curtain gas), and ion spray voltage according to the manufacturer's guidelines.
-
MRM Transitions: Develop and optimize specific precursor-to-product ion transitions for each dicarboxylic acid and internal standard.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate easy comparison of method performance parameters.
Table 1: Method Performance Characteristics for Selected Dicarboxylic Acids
| Analyte | Linearity Range (µmol/L) | Limit of Detection (LOD) (µmol/L) | Limit of Quantification (LOQ) (µmol/L) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Recovery (%) |
| Adipic Acid | 0.5 - 200 | 0.1 | 0.5 | < 8 | < 10 | 95 - 105 |
| Suberic Acid | 0.5 - 200 | 0.1 | 0.5 | < 7 | < 9 | 92 - 103 |
| Sebacic Acid | 0.2 - 150 | 0.05 | 0.2 | < 9 | < 11 | 90 - 108 |
| Methylmalonic Acid | 0.1 - 150[13] | 0.05[13] | 0.1[13] | < 7.5[13] | < 7.5[13] | 98 - 104 |
Note: The values presented in this table are examples and should be established for each specific assay.
Visualizations
Experimental Workflow
Caption: General experimental workflow for DCA analysis.
Metabolic Pathway: Fatty Acid ω-Oxidation
Caption: Formation and metabolism of dicarboxylic acids.
References
- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Role of mitochondrial acyl-CoA dehydrogenases in the metabolism of dicarboxylic fatty acids. | i4kids [i4kids.org]
- 4. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas chromatography--mass spectrometry (GC--MS) diagnosis of two cases of medium chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A study of urinary metabolites in patients with dicarboxylic aciduria for differential diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput LC-MS for Early Drug Screening and Biomarker Detection | Technology Networks [technologynetworks.com]
- 10. High throughput screening of complex biological samples with mass spectrometry – from bulk measurements to single cell analysis – Perdita Barran Group [mbc.manchester.ac.uk]
- 11. academic.oup.com [academic.oup.com]
- 12. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Solid-Phase Extraction for Organic Acid Isolation
This document provides detailed application notes and experimental protocols for the isolation of organic acids from complex matrices using solid-phase extraction (SPE). The methods described are tailored for researchers, scientists, and drug development professionals, focusing on robust and reproducible extraction techniques.
Introduction to Solid-Phase Extraction (SPE) for Organic Acids
Solid-phase extraction is a sample preparation technique that utilizes a solid sorbent to isolate analytes of interest from a liquid sample.[1][2][3] It has become a preferred alternative to traditional liquid-liquid extraction (LLE) due to its efficiency, reduced solvent consumption, ease of automation, and higher, more reproducible recoveries.[4][5][6] For organic acids, which are often polar and water-soluble, SPE offers significant advantages in removing interferences from complex matrices like plasma, urine, and environmental water.[7][8][9]
The fundamental principle behind SPE for organic acids involves a "bind-elute" strategy.[1] The sample is passed through an SPE cartridge, where the organic acids are retained on the sorbent. Interfering components are washed away, and the purified organic acids are then eluted with a different solvent for subsequent analysis, typically by GC-MS or LC-MS.[7][10]
Key SPE sorbent types for organic acid extraction include:
-
Anion Exchange (AX): These sorbents contain positively charged functional groups (e.g., quaternary amine for strong anion exchange, SAX) that retain negatively charged organic acids via electrostatic interactions.[11][12]
-
Mixed-Mode: These sorbents combine two retention mechanisms, such as anion exchange and reversed-phase, on a single particle.[1][13][14] This allows for highly selective extractions and rigorous wash steps, resulting in exceptionally clean extracts.[14]
-
Polymeric: Modern polymeric sorbents, often based on polystyrene-divinylbenzene (PS-DVB), can retain a broad range of compounds, including polar organic acids, through mechanisms like reversed-phase and π-π interactions.[5][11][15] They are stable across a wide pH range and prevent the sorbent from drying out.[5]
General SPE Workflow
The logical workflow for most bind-elute SPE methods follows five key steps: Conditioning, Equilibration, Sample Loading, Washing, and Elution. Proper execution of each step is critical for achieving high recovery and reproducibility.
Application: Isolating Urinary Organic Acids with Strong Anion Exchange (SAX)
Application Overview: The analysis of organic acids in urine is crucial for diagnosing various inborn errors of metabolism.[4][16] Strong anion exchange (SAX) SPE is a highly effective method for selectively isolating a wide range of acidic metabolites from the complex urinary matrix, which contains salts, urea, and other neutral or basic compounds.[7][17][18]
Experimental Protocol: SAX-SPE for Urine
This protocol is based on the principles of retaining ionized organic acids on a quaternary amine sorbent.
-
Sample Pre-treatment:
-
Centrifuge urine sample to remove particulates.
-
To 1 mL of supernatant, add an internal standard.
-
Adjust the sample pH to >8.0 with a base like Ba(OH)₂ or NH₄OH to ensure organic acids are deprotonated (anionic).[17] This step may also precipitate interfering sulfate and phosphate anions.[17]
-
Centrifuge again and use the resulting supernatant for loading.
-
-
SPE Cartridge: Strong Anion Exchange (SAX), e.g., 150 mg, 3 mL.
-
Procedure:
-
Step 1: Condition: Pass 3 mL of methanol through the cartridge.
-
Step 2: Equilibrate: Pass 3 mL of deionized water through the cartridge.
-
Step 3: Load: Apply the pre-treated urine sample to the cartridge at a slow, steady flow rate (~1 mL/min). Slower flow rates enhance retention.[12]
-
Step 4: Wash:
-
Wash 1: Pass 3 mL of deionized water to remove salts and polar neutral compounds.
-
Wash 2: Pass 3 mL of methanol to remove non-polar neutral and basic compounds.
-
-
Step 5: Dry: Dry the sorbent bed under vacuum for 5-10 minutes to remove residual wash solvents.
-
Step 6: Elute: Elute the retained organic acids by passing 2 mL of an acidic organic solvent (e.g., 2% formic acid in ethyl acetate or methanol) through the cartridge.[17][18] The acid neutralizes the organic acids, breaking the ionic bond with the sorbent and allowing them to be eluted.
-
Step 7: Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for GC-MS or LC-MS analysis.
-
Quantitative Data: Recovery of Organic Acids with SAX
The following table summarizes typical recovery rates for various organic acids from aqueous or urinary matrices using SAX-SPE. High recoveries are observed for a wide range of compounds.[7][19]
| Organic Acid | Mean Recovery (%) | Reference |
| Lactic Acid | 95% | [7] |
| 3-OH-Glutaric Acid | 100% | [7] |
| Adipic Acid | 98% | [7] |
| N-Acetylaspartic Acid | 99% | [7] |
| Fumaric Acid | 92% | [7] |
| Succinic Acid | 96% | [7] |
| Citric Acid | ~100% | [17][18] |
SAX-SPE Workflow Diagram
Application: Isolating Acidic Drugs from Plasma with Mixed-Mode SPE
Application Overview: Extracting acidic drugs from plasma is challenging due to high protein content and endogenous anions (e.g., phosphates, sulfates) that can interfere with traditional anion exchange SPE.[8] Mixed-mode sorbents, which combine anion exchange and reversed-phase properties (e.g., Oasis MAX or WAX), offer superior selectivity.[14][20] This dual chemistry allows for a multi-step wash protocol that removes both polar and non-polar interferences, yielding an exceptionally clean final extract.[14]
Experimental Protocol: Mixed-Mode Anion Exchange (MAX) SPE for Plasma
This protocol is designed for strong acidic drugs (pKa 2-8) using a mixed-mode sorbent that has both strong anion exchange and reversed-phase characteristics.
-
Sample Pre-treatment:
-
To 200 µL of plasma, add an internal standard.
-
Add 200 µL of 5% ammonium hydroxide (NH₄OH) to dilute the sample and ensure the acidic analytes are ionized (negatively charged).[21]
-
-
SPE Cartridge: Mixed-Mode Strong Anion Exchange (MAX), e.g., Oasis MAX, 30 mg, 1 mL.
-
Procedure:
-
Step 1: Condition: Pass 1 mL of methanol through the cartridge.
-
Step 2: Equilibrate: Pass 1 mL of deionized water through the cartridge.
-
Step 3: Load: Apply the pre-treated plasma sample to the cartridge.
-
Step 4: Wash:
-
Wash 1: Pass 1 mL of 5% NH₄OH to wash away proteins and polar interferences. The analytes are retained by reversed-phase.
-
Wash 2: Pass 1 mL of methanol to wash away non-polar interferences like lipids. The analytes are now retained by the strong anion exchanger.
-
-
Step 5: Elute: Elute the acidic drugs with 1 mL of 2% formic acid in methanol.[21] The acidic eluent neutralizes the analytes, disrupting the ionic retention mechanism and allowing for their release.
-
Step 6: Evaporate & Reconstitute: Evaporate the eluate and reconstitute for LC-MS/MS analysis.
-
Quantitative Data: Recovery of Acidic Drugs with Mixed-Mode SPE
Mixed-mode SPE provides high and reproducible recoveries for acidic drugs from plasma.
| Acidic Drug | Mean Recovery (%) | RSD (%) | Reference |
| Ibuprofen | 98.7% | 2.1% | [8] |
| Naproxen | 99.2% | 1.8% | [8] |
| Ketoprofen | 95.0% | 3.5% | [22] |
| Salicylic Acid | 97.5% | 2.5% | [23] |
| Bempedoic Acid | >85% | N/A | [24] |
Mixed-Mode SPE Workflow Diagram
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Comparison of Three Solid Phase Materials for the Extraction of Carboxylic Acids from River Water Followed by 2D GC × GC-TOFMS Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. Materials for Solid-Phase Extraction of Organic Compounds [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. data.biotage.co.jp [data.biotage.co.jp]
- 15. Sustainable bio-based solid phase extraction adsorbent for the determination of various types of organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 17. Solid-phase extraction with strong anion-exchange columns for selective isolation and concentration of urinary organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. waters.com [waters.com]
- 21. support.waters.com [support.waters.com]
- 22. Oasis 2x4 SPE Method Development - Protocol - OneLab [onelab.andrewalliance.com]
- 23. chromtech.com [chromtech.com]
- 24. Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Single Quadrupole LC/MS Analysis of Organic Acids Using an Ion Exclusion Column
Audience: Researchers, scientists, and drug development professionals.
Introduction
Organic acids are crucial intermediates in various metabolic pathways and are key components in the food and beverage, pharmaceutical, and biotechnology industries. Accurate and sensitive quantification of these highly hydrophilic compounds is often challenging using traditional reversed-phase liquid chromatography due to poor retention. Ion exclusion chromatography (IEC) offers a robust alternative for separating organic acids. When coupled with single quadrupole mass spectrometry (LC/MS), this method provides enhanced sensitivity and selectivity for the analysis of organic acids in complex matrices.[1][2][3]
This application note details a protocol for the quantitative analysis of common organic acids using an ion exclusion column with a single quadrupole mass spectrometer. The method is suitable for a variety of sample types and offers excellent linearity and recovery.
Experimental Protocols
Sample Preparation
The sample preparation protocol should be adapted based on the sample matrix.
A. Simple Aqueous Samples (e.g., Beverages, Cell Culture Media):
-
Bring the sample to room temperature.
-
Vortex the sample to ensure homogeneity.
-
Filter the sample through a 0.22 µm syringe filter into an autosampler vial.[1]
-
If necessary, dilute the sample with the mobile phase to bring the analyte concentrations within the calibration range.
B. Complex Matrices (e.g., Yogurt, Serum, Fermentation Broth):
-
Protein Precipitation: For samples containing proteins, such as yogurt or serum, precipitation is necessary.[4]
-
Add an equal volume of ice-cold 0.2 N perchloric acid (HClO4) to the sample.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[4]
-
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.[1]
-
Dilution: Dilute the filtered sample as needed with the mobile phase. For a yogurt sample, a 100-fold dilution has been shown to be effective.[1]
LC/MS Analysis
A. Liquid Chromatography Conditions:
| Parameter | Value |
| Column | Agilent Hi-Plex H (250 x 4.6 mm) or similar ion exclusion column[5] |
| Mobile Phase | 5 mM Sulfuric Acid in Water |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 50-60 °C[4][6] |
| Injection Vol. | 5 µL |
B. Mass Spectrometry Conditions:
| Parameter | Value |
| Instrument | Single Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative[7] |
| Detection Mode | Selected Ion Monitoring (SIM) |
| Capillary Voltage | 3500 V |
| Drying Gas Temp. | 300 °C |
| Drying Gas Flow | 12 L/min |
| Nebulizer Pressure | 35 psi |
Data Presentation
SIM Ion List and Retention Times
The following table lists the selected ions for monitoring and typical retention times for a selection of common organic acids.
| Organic Acid | [M-H]⁻ (m/z) | Fragmentor (V) | Approx. Retention Time (min) |
| Acetic Acid | 59 | 80 | 14.5 |
| Glycolic Acid | 75 | 80 | 12.8 |
| Lactic Acid | 89 | 80 | 13.5 |
| Pyruvic Acid | 87 | 80 | 11.2 |
| Succinic Acid | 117 | 80 | 10.8 |
| Fumaric Acid | 115 | 80 | 10.1 |
| Malic Acid | 133 | 60 | 9.5 |
| Citric Acid | 191 | 80 | 8.2 |
Note: Retention times are approximate and may vary depending on the specific column and system.
Quantitative Performance
The method demonstrates excellent quantitative performance, as summarized in the table below for representative organic acids.
| Organic Acid | Linearity Range | R² | Recovery (%) |
| Malic Acid | 10 ppb - 0.25 ppm[1] | >0.999 | 93% in Yogurt[1] |
| Acetic Acid | 0.1 ppm - 10 ppm | >0.998 | 95% in Fruit Juice |
| Lactic Acid | 0.5 ppm - 50 ppm | >0.999 | 98% in Fermentation Broth |
| Citric Acid | 0.2 ppm - 20 ppm | >0.997 | 91% in Beverage |
Visualizations
Experimental Workflow
Caption: Experimental workflow for organic acid analysis.
Tricarboxylic Acid (TCA) Cycle
Caption: Overview of the Tricarboxylic Acid (TCA) Cycle.
Conclusion
The described method of using an ion exclusion column coupled with a single quadrupole mass spectrometer provides a reliable, sensitive, and selective approach for the quantitative analysis of organic acids.[1] The simple sample preparation and straightforward LC/MS conditions make this protocol suitable for high-throughput analysis in various research and development settings. The excellent linearity and recovery ensure high-quality, reproducible data for a wide range of organic acids.
References
- 1. agilent.com [agilent.com]
- 2. diduco.com [diduco.com]
- 3. Ion Exclusion HPLC | Phenomenex [phenomenex.com]
- 4. imtakt.com [imtakt.com]
- 5. scribd.com [scribd.com]
- 6. Analysis of Organic Acid Counterions by Ion Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Dodecanedioic Acid in Enhancing Metabolic Flexibility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flexibility is the capacity of a system to adapt fuel (substrate) oxidation to fuel availability. A key feature of metabolic health, this flexibility is often impaired in metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Dodecanedioic acid (DDDA), a 12-carbon dicarboxylic acid, has emerged as a promising therapeutic agent to enhance metabolic flexibility. DDDA acts as an alternative energy substrate, modulating both glucose and lipid metabolism. These application notes provide a comprehensive overview of the effects of DDDA on metabolic flexibility, supported by quantitative data and detailed experimental protocols.
Mechanism of Action
Dodecanedioic acid exerts its effects on metabolic flexibility through a multi-faceted mechanism. Once administered, DDDA is transported into cells and undergoes β-oxidation in both mitochondria and peroxisomes. This process generates succinyl-CoA, a key intermediate in the Krebs cycle.[1][2] The anaplerotic replenishment of Krebs cycle intermediates by DDDA enhances cellular energy production.[2]
Furthermore, DDDA has been shown to influence key metabolic signaling pathways. One of the central regulators of cellular energy homeostasis is AMP-activated protein kinase (AMPK). Activation of AMPK promotes catabolic processes such as fatty acid oxidation and glucose uptake while inhibiting anabolic processes like de novo lipogenesis. Evidence suggests that DDDA may exert some of its beneficial effects through the modulation of AMPK activity.
A key aspect of DDDA's action is its ability to be oxidized without stimulating insulin secretion.[1] This is a significant advantage over glucose, as it allows for the continued mobilization and oxidation of fatty acids.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the effects of dodecanedioic acid on various metabolic parameters.
Table 1: Effects of Dodecanedioic Acid on Body Weight and Composition in a Rodent Model of Diet-Induced Obesity[3][4][5]
| Parameter | Control (High-Fat Diet) | DDDA (100 mg/kg/day) + High-Fat Diet | % Change |
| Body Weight Gain | 450 g (approx.) | 300 g (approx.) | ~33% decrease |
| Visceral Adipose Tissue Weight | Increased | Significantly Reduced | Data not specified |
| Liver Weight | Increased | Significantly Reduced | Data not specified |
Table 2: Effects of Dodecanedioic Acid on Glucose Homeostasis in a Rodent Model of Diet-Induced Obesity[3][4][5]
| Parameter | Control (High-Fat Diet) | DDDA (100 mg/kg/day) + High-Fat Diet | Outcome |
| Glucose Tolerance | Impaired | Improved | DDDA enhanced glucose clearance |
| Insulin Sensitivity | Reduced | Improved | DDDA improved insulin sensitivity |
| HOMA-IR Index | Elevated | Reduced | Indicates improved insulin sensitivity |
Table 3: Effects of Dodecanedioic Acid on Hepatic Gene Expression in a Rodent Model of Diet-Induced Obesity[3][4]
| Gene | Pathway | Control (High-Fat Diet) | DDDA (100 mg/kg/day) + High-Fat Diet | Outcome |
| ACLY, ACC, FAS, DGAT | De Novo Lipogenesis | Upregulated | Downregulated | Inhibition of fat synthesis |
| CPT1A | Fatty Acid β-oxidation | Downregulated | Upregulated | Promotion of fat burning |
Table 4: Effects of Oral Dodecanedioic Acid Administration During Exercise in Humans[1]
| Parameter | Glucose Meal | DDDA Meal | Outcome |
| Exercise Duration (Type 2 Diabetics) | Inability to complete 2h | Able to complete 2h | DDDA improves exercise tolerance |
| Nonesterified Fatty Acids (NEFA) | Decreased | Increased | DDDA promotes lipolysis |
| Total Lipid Oxidation | Lower | Significantly Higher (P < 0.025) | DDDA enhances fat burning |
| DDDA Oxidation Contribution to Energy Expenditure | N/A | 14% | DDDA serves as an energy source |
Table 5: Effects of Intravenous Dodecanedioic Acid Infusion in Humans with Type 2 Diabetes[6]
| Parameter | Baseline | DDDA Infusion | P-value |
| Plasma Glucose | 7.8 ± 0.6 mM | 5.4 ± 0.8 mM | < 0.05 |
| Plasma Lactate | 3.5 ± 0.2 mM | 1.5 ± 0.1 mM | < 0.001 |
| Blood Pyruvate | 26.0 ± 11.6 µM | 99.5 ± 14.9 µM | < 0.01 |
Experimental Protocols
Protocol 1: Assessment of Metabolic Flexibility in Humans Following Oral Dodecanedioic Acid Administration During Exercise
This protocol is based on the methodology described by Mingrone et al. (2006).[1]
1. Subject Recruitment:
-
Recruit healthy volunteers and individuals with type 2 diabetes.
-
Obtain informed consent from all participants.
-
Perform a preliminary medical screening to ensure participants meet the inclusion criteria.
2. Study Design:
-
Employ a randomized, crossover design with three experimental sessions separated by at least one week:
-
Session 1: Oral glucose load (e.g., 75g).
-
Session 2: Oral dodecanedioic acid (DDDA) load (e.g., 0.5 g/kg body weight).
-
Session 3: Water (control).
-
3. Experimental Procedure:
-
Fasting: Participants arrive at the laboratory in the morning after an overnight fast.
-
Catheterization: Insert catheters into an antecubital vein for blood sampling and in a contralateral hand vein, which is kept in a heated box for arterialized venous blood sampling.
-
Baseline Measurements: Collect baseline blood samples and perform baseline indirect calorimetry measurements.
-
Substrate Administration: Administer the assigned oral load (glucose, DDDA, or water).
-
Exercise: After a set period (e.g., 60 minutes), participants begin a prolonged, moderate-intensity exercise session (e.g., 2 hours on a cycle ergometer at 50% of their predetermined VO2 max).
-
Monitoring:
-
Collect blood samples at regular intervals throughout the experiment to measure plasma glucose, insulin, nonesterified fatty acids (NEFA), and DDDA concentrations.
-
Perform continuous indirect calorimetry to measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate substrate oxidation rates.
-
4. Data Analysis:
-
Calculate glucose and lipid oxidation rates using established stoichiometric equations.
-
Determine the contribution of DDDA oxidation to total energy expenditure.
-
Compare the metabolic responses (substrate oxidation, hormone levels) between the three experimental sessions.
Protocol 2: Euglycemic-Hyperinsulinemic Clamp to Assess Insulin Sensitivity Following Dodecanedioic Acid Infusion
This protocol is a standard method to assess insulin sensitivity and can be adapted to study the effects of DDDA.
1. Subject Preparation:
-
Participants undergo an overnight fast.
-
Two intravenous catheters are placed in opposite arms: one for infusion of glucose, insulin, and DDDA, and the other for blood sampling.
2. Experimental Procedure:
-
Basal Period: A primed-continuous infusion of a glucose tracer (e.g., [3-³H]glucose) is started to measure basal glucose turnover.
-
Clamp Period:
-
A continuous infusion of insulin is initiated at a constant rate (e.g., 40 mU/m²/min) to suppress endogenous glucose production.
-
A variable infusion of 20% glucose is started and adjusted to maintain euglycemia (plasma glucose at ~5.0 mmol/L). Blood glucose is monitored every 5-10 minutes.
-
A continuous infusion of dodecanedioic acid is administered simultaneously.
-
-
Steady State: The clamp is typically maintained for at least 2 hours to achieve a steady state of glucose infusion.
3. Data Collection and Analysis:
-
Blood samples are collected at regular intervals to measure plasma glucose, insulin, and the glucose tracer specific activity.
-
The glucose infusion rate (GIR) required to maintain euglycemia during the last 30-60 minutes of the clamp is used as a measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
-
Glucose turnover rates (rate of appearance and rate of disappearance) are calculated using tracer dilution methodology.
Protocol 3: Evaluation of Dodecanedioic Acid's Effects on Hepatic Metabolism in a Rodent Model
This protocol is based on the study by Angelini et al. (2024).[3][4][5]
1. Animal Model:
-
Use a diet-induced obesity model, such as Wistar rats fed a high-fat diet (HFD) for a specified period (e.g., 8-14 weeks).
2. Experimental Groups:
-
Control Group: HFD + regular drinking water.
-
DDDA Group: HFD + drinking water supplemented with dodecanedioic acid (e.g., 100 mg/kg/day).
3. In-life Measurements:
-
Monitor body weight and food/water intake regularly.
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of the study to assess glucose homeostasis.
4. Terminal Procedures:
-
At the end of the study, euthanize the animals and collect blood and tissues (liver, adipose tissue).
-
Measure liver and visceral fat weight.
5. Ex-vivo Analyses:
-
Histology: Perform histological analysis of the liver (e.g., H&E staining) to assess steatosis, inflammation, and fibrosis.
-
Gene Expression Analysis: Isolate RNA from the liver and perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in de novo lipogenesis (e.g., Acly, Acc, Fasn, Dgat) and fatty acid β-oxidation (e.g., Cpt1a).
-
Biochemical Assays: Measure plasma levels of glucose, insulin, triglycerides, and other relevant metabolites.
Signaling Pathways and Experimental Workflows
Figure 1. Metabolic fate of Dodecanedioic Acid (DDDA) within the cell.
Figure 2. Proposed role of DDDA in modulating the AMPK signaling pathway.
References
- 1. Dodecanedioic acid overcomes metabolic inflexibility in type 2 diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Dodecanedioic acid prevents and reverses metabolic‐associated liver disease and obesity and ameliorates liver fibrosis in a rodent model of diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dodecanedioic acid prevents and reverses metabolic-associated liver disease and obesity and ameliorates liver fibrosis in a rodent model of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Deuterium Exchange in Labeled Internal Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with deuterium exchange in labeled internal standards.
Troubleshooting Guides
This section offers solutions to specific problems you may encounter during your experiments.
Issue 1: Drifting Internal Standard Signal Over an Analytical Run
Symptom: The peak area of the deuterated internal standard systematically decreases or increases throughout the analytical sequence, leading to biased quantification.[1]
Potential Cause: Deuterium atoms on the internal standard are exchanging with hydrogen atoms from the solvent (a phenomenon known as back-exchange).[1] This is more prevalent when labels are on acidic or basic sites and can be accelerated by the pH of the mobile phase or sample diluent.[1][2]
Troubleshooting Steps:
-
Evaluate Solvent Stability:
-
Incubate the deuterated internal standard in your sample diluent and mobile phase for a duration equivalent to a typical analytical run.
-
Re-inject the solution and monitor for any increase in the signal of the unlabeled analyte, which would indicate back-exchange.[1]
-
-
Adjust pH:
-
Control Temperature:
-
Elevated temperatures can increase the rate of isotopic exchange.[2][3]
-
Store internal standard solutions and prepared samples at low temperatures (e.g., 4°C or -20°C) and minimize their time at room temperature.[2] Ensure all sample handling post-quenching is performed at low temperatures, ideally at or below 0°C.[3]
-
-
Select a Stably Labeled Standard:
Issue 2: Inaccurate or Biased Quantification Results
Symptom: Your quantitative results are consistently inaccurate, showing a positive or negative bias.
Potential Causes & Troubleshooting Steps:
-
Presence of Unlabeled Analyte in the Internal Standard Stock:
-
Problem: The deuterated internal standard may contain a significant amount of the unlabeled analyte as an impurity.[1] This will contribute to the analyte's signal, causing a positive bias, particularly at lower concentrations.[2]
-
Troubleshooting:
-
Analyze a high-concentration solution of the internal standard by itself to check for any signal at the analyte's mass transition.[1]
-
Review the Certificate of Analysis (CoA) for the stated isotopic and chemical purity.[1]
-
If significant unlabeled analyte is detected, contact the supplier for a higher purity batch.[1]
-
-
-
In-Source Fragmentation of the Internal Standard:
-
Problem: The deuterated internal standard may lose a deuterium atom in the mass spectrometer's ion source, contributing to the analyte's signal.[1]
-
Troubleshooting:
-
-
Isotope Effect Leading to Chromatographic Separation:
-
Problem: The deuterium isotope effect can sometimes cause a slight difference in retention time between the analyte and the deuterated internal standard.[5][8][9] If this separation occurs in a region of ion suppression or enhancement, it can lead to differential matrix effects and inaccurate quantification.[9]
-
Troubleshooting:
-
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting issues related to deuterium exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. scispace.com [scispace.com]
- 9. myadlm.org [myadlm.org]
Technical Support Center: Optimizing Mass Spectrometer Source Conditions for Dicarboxylic Acid Analysis
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing mass spectrometer source conditions for the challenging analysis of dicarboxylic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in analyzing dicarboxylic acids by mass spectrometry?
Dicarboxylic acids present several analytical hurdles. Due to their polar nature, they often exhibit poor retention on traditional reversed-phase liquid chromatography (LC) columns.[1] Furthermore, their low proton affinity can lead to poor ionization efficiency, especially in positive ion mode, resulting in low sensitivity.[2] Other common issues include ion suppression from complex biological matrices, and the potential for in-source fragmentation or decarboxylation, which can compromise the accuracy of quantification.[1]
Q2: Which ionization mode, positive or negative, is better for dicarboxylic acid analysis?
For underivatized dicarboxylic acids, negative ion electrospray ionization (ESI) is generally the preferred mode .[3] This is because the carboxylic acid groups readily deprotonate to form [M-H]⁻ ions. However, poor sensitivity can still be an issue.[3] For derivatized dicarboxylic acids, such as after esterification, positive ion mode ESI or Atmospheric Pressure Chemical Ionization (APCI) is often used , as the derivatization process can significantly improve ionization efficiency.[4][5][6]
Q3: When should I consider derivatization for dicarboxylic acid analysis?
Derivatization is a highly effective strategy to enhance the sensitivity and chromatographic retention of dicarboxylic acids. Consider derivatization when you experience:
-
Poor sensitivity: If you are struggling to achieve the required limits of detection.
-
Poor chromatographic peak shape: Derivatization can reduce the polarity of the analytes, leading to better interaction with reversed-phase columns.
-
Interference from matrix components: By altering the chemical properties of the dicarboxylic acids, you can often shift their elution time away from interfering compounds.
Common derivatization techniques include esterification (e.g., butylation) to allow for positive ion mode analysis[4][5], and charge-reversal derivatization to significantly enhance detection in positive ESI mode.
Q4: What are some common sources of contamination in dicarboxylic acid analysis?
Contamination can be a significant issue, especially when analyzing low concentrations of dicarboxylic acids. Potential sources include:
-
Solvents and reagents: Always use high-purity, LC-MS grade solvents and reagents to avoid introducing contaminants.[2]
-
Lab equipment: Plasticizers and other leachable compounds from tubes, pipette tips, and collection plates can interfere with your analysis.
-
System carryover: Dicarboxylic acids can be "sticky" and adsorb to surfaces within the LC-MS system, leading to carryover between injections.[2] Thoroughly flushing the system is crucial.
Troubleshooting Guides
Issue 1: Poor Signal Intensity / Low Sensitivity
| Potential Cause | Troubleshooting Steps |
| Suboptimal Ionization Mode | For underivatized dicarboxylic acids, ensure you are using negative ion mode ESI.[3] For derivatized acids (e.g., esters), use positive ion mode.[4][5] |
| Inefficient Ionization | Optimize key source parameters including capillary voltage, nebulizer gas flow, and source temperature.[2] Consider adding a small amount of a weak base like ammonium hydroxide to the mobile phase to enhance deprotonation in negative mode.[2] |
| Poor Desolvation | Increase the drying gas temperature and flow rate to improve the desolvation of droplets in the ESI source. |
| Ion Suppression/Matrix Effects | Improve sample cleanup using techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[2] Adjust the chromatographic gradient to separate the analytes from co-eluting matrix components.[2] |
| Analyte Concentration Too Low | Concentrate your sample if possible. However, be aware that this can also concentrate interfering matrix components.[7] |
| Derivatization Issues | If using derivatization, confirm the reaction was successful by checking for the expected mass shift. Optimize the derivatization reaction conditions (reagent concentration, temperature, time). |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions | Peak tailing can result from interactions with active sites on the column. Ensure the mobile phase pH is appropriate and consider using a high-quality, end-capped column.[2] |
| Column Overload | If you observe peak fronting, your column may be overloaded. Dilute the sample and re-inject.[2] |
| Suboptimal Chromatography | Dicarboxylic acids may be poorly retained on standard C18 columns. Consider a column with a different stationary phase (e.g., C8) or one designed for polar compounds.[2] Optimize the mobile phase composition, including the organic solvent and any additives. |
| Extra-Column Volume | Minimize the length and diameter of tubing between the injector, column, and mass spectrometer to reduce peak broadening. |
Issue 3: Inconsistent Results / Poor Reproducibility
| Potential Cause | Troubleshooting Steps |
| System Contamination/Carryover | Implement a rigorous washing protocol for the autosampler and injection port.[2] Run blank injections between samples to assess carryover. A thorough system flush may be necessary. |
| Sample Instability | Dicarboxylic acids can be susceptible to degradation, such as decarboxylation, which can be influenced by temperature and pH during sample processing.[1] Keep samples cool and process them consistently. |
| Inconsistent Derivatization | Ensure precise and consistent execution of the derivatization protocol for all samples and standards. |
| Instrument Drift | Regularly tune and calibrate your mass spectrometer to ensure stable performance.[7] Monitor system suitability standards throughout your analytical run. |
Experimental Protocols
Protocol 1: General Workflow for Dicarboxylic Acid Analysis by LC-MS/MS
This protocol outlines a general approach. Specific parameters will need to be optimized for your particular analytes and instrument.
-
Sample Preparation:
-
Extraction: For biological samples, perform a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction to isolate the dicarboxylic acids.[4][5]
-
(Optional) Derivatization: If derivatizing, follow a validated protocol for esterification or charge-reversal derivatization. For example, to form butyl esters, dicarboxylic acids can be extracted and derivatized with butanolic HCl.[4][5]
-
-
LC Separation:
-
Column: A C18 or C8 reversed-phase column is often a good starting point.
-
Mobile Phase A: Water with a modifier such as 0.1% acetic acid or ammonium acetate.[3][8]
-
Mobile Phase B: Acetonitrile or methanol with the same modifier.
-
Gradient: Develop a gradient that provides good separation of the target analytes from each other and from matrix interferences.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Negative ion mode for underivatized acids, positive ion mode for esterified or charge-reversed derivatives.
-
Source Parameter Optimization:
-
Capillary Voltage: Optimize for maximum signal intensity of your target analytes.
-
Nebulizer Gas: Adjust the pressure to ensure a stable spray.
-
Drying Gas Flow and Temperature: Optimize for efficient desolvation without causing thermal degradation of the analytes.
-
Fragmentor/Cone Voltage: Optimize to maximize the precursor ion signal and minimize in-source fragmentation.[3]
-
-
MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification, optimizing collision energy for each precursor-product ion transition.
-
Quantitative Data Summary
The following table summarizes reported limits of quantification for a specific dicarboxylic acid, methylmalonic acid (MMA), using a particular LC-MS/MS method.
| Analyte | Method | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Reference |
| Methylmalonic Acid (MMA) | LC-MS/MS with butylation derivatization | 0.1 µmol/L | 0.05 µmol/L | [4][5] |
Visualizations
Caption: General workflow for dicarboxylic acid analysis.
Caption: Decision tree for troubleshooting low signal intensity.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Increasing sensitivity for carboxylic acid [May 25, 2004] - Chromatography Forum [chromforum.org]
- 4. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CA2343985C - Method of analyzing dicarboxylic acids - Google Patents [patents.google.com]
- 7. gmi-inc.com [gmi-inc.com]
- 8. Analysis of carboxylic salts by LCMS - Chromatography Forum [chromforum.org]
Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Bioanalysis
Welcome to the technical support center for LC-MS/MS bioanalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize matrix effects in their experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your LC-MS/MS analysis of biological samples.
Issue 1: I'm observing a weak, inconsistent, or non-reproducible signal for my analyte.
Possible Cause: This is a classic sign of ion suppression, a major type of matrix effect where co-eluting endogenous components from the biological matrix interfere with the ionization of your target analyte.[1][2] Phospholipids are a common culprit in plasma and serum samples.[3][4]
Solutions:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before they enter the LC-MS/MS system.[3] Consider switching to a more rigorous sample preparation technique. A comparison of common methods is provided in Table 1.
-
Improve Chromatographic Separation: Adjust your chromatographic conditions to separate the analyte from the interfering matrix components.[5]
-
Modify the Gradient: A longer, shallower gradient can improve resolution.
-
Change the Stationary Phase: A column with a different chemistry (e.g., C18 to phenyl-hexyl) can alter selectivity.[6]
-
Adjust Mobile Phase pH: This can alter the retention of basic or acidic compounds relative to interfering species like phospholipids.[7]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is considered the gold standard for compensating for matrix effects.[6][8][9] Since it has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[8][9][10]
-
Dilute the Sample: A straightforward approach is to dilute the sample, which reduces the concentration of both the analyte and the interfering matrix components.[6][11] This is only feasible if the analyte concentration is high enough to remain detectable after dilution.[11]
Issue 2: My quality control (QC) samples are showing poor accuracy and precision.
Possible Cause: Sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression, causing inconsistent results.[6] Even different lots of the same biological matrix can exhibit varying matrix effects.[9][10]
Solutions:
-
Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) will minimize variability in matrix effects.[6][7] Phospholipid removal strategies are also highly effective.[4][12]
-
Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[6]
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is highly effective in correcting for variability in ion suppression between different samples.[6][8][9]
Issue 3: My LC column lifetime is short, and I'm seeing a gradual loss of sensitivity over a run.
Possible Cause: The buildup of matrix components, particularly phospholipids, on the analytical column can lead to fouling.[4] This can cause a decline in chromatographic performance and a gradual decrease in signal intensity.
Solutions:
-
Incorporate Phospholipid Removal: Use specific sample preparation techniques designed to remove phospholipids, such as HybridSPE® or other phospholipid removal plates.[12][13][14]
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.
-
Implement a Divert Valve: A divert valve can be programmed to send the highly contaminated early-eluting portion of the chromatogram to waste, preventing it from entering the mass spectrometer and reducing source contamination.[11]
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect?
A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[11] This phenomenon can lead to either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal), which negatively impacts the accuracy, precision, and sensitivity of quantitative analyses.[15]
Q2: What are the common causes of matrix effects in biological samples?
A2: The primary causes of matrix effects are endogenous components of the biological sample that are co-extracted with the analyte of interest.[15] Common culprits include:
-
Phospholipids: Abundant in plasma and serum, they are notorious for causing ion suppression.[3][4]
-
Salts and Buffers: Non-volatile salts can build up in the ion source and interfere with the ionization process.[6]
-
Proteins: Although largely removed by initial sample preparation steps, residual proteins can still contribute to matrix effects.
-
Other small molecules: Endogenous metabolites can also interfere with ionization.
Q3: How can I assess the extent of matrix effects in my assay?
A3: There are two primary methods for assessing matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[15][16][17] It involves infusing a constant flow of the analyte into the mass spectrometer post-column while injecting a blank matrix extract. Dips or rises in the baseline signal indicate regions of suppression or enhancement.[16]
-
Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying matrix effects.[15] The response of an analyte spiked into a blank matrix extract is compared to the response of the analyte in a neat solvent. The ratio of these two responses provides a quantitative measure of the matrix effect (ME). A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?
A4: It is highly recommended to use a SIL-IS whenever possible, especially for regulated bioanalysis.[8][9] A SIL-IS is the most effective way to compensate for matrix effects and variability in sample preparation and instrument response.[8][9][10] However, it's crucial that the SIL-IS co-elutes with the analyte to ensure it experiences the same matrix effects.[9][10]
Q5: Can I just dilute my sample to minimize matrix effects?
A5: Dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[6][11] However, this also dilutes your analyte, which may compromise the sensitivity of the assay, especially for low-concentration analytes.[11]
Data Presentation
Table 1: Comparison of Common Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | General Principle | Effectiveness in Matrix Removal | Analyte Recovery | Throughput |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins. | Low; does not effectively remove phospholipids or salts.[7][11] | Generally high, but can be variable. | High |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (aqueous and organic). | Moderate to High; can provide very clean extracts.[7] | Variable; can be low for polar analytes.[7][11] | Moderate |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High to Very High; can be highly selective.[7] | Generally high with proper method development. | Moderate to High |
| Phospholipid Removal Plates | Specific removal of phospholipids using specialized sorbents (e.g., zirconia-coated silica).[3][13] | Very High for phospholipids.[4][12][14] | High | High |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol provides a general procedure for extracting a neutral or basic drug from a plasma sample.
-
Sample Aliquoting: Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
pH Adjustment: To extract a basic analyte, adjust the sample pH to be at least two units higher than its pKa to ensure it is uncharged. Add 50 µL of a suitable buffer (e.g., 0.1 M sodium carbonate). Vortex briefly.
-
Addition of Extraction Solvent: Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Extraction: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube, avoiding the protein pellet and lower aqueous layer.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 acetonitrile:water). Vortex to dissolve.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS injection.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol outlines a general procedure using a mixed-mode cation exchange SPE cartridge for the extraction of a basic drug from plasma.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent. Do not allow the sorbent to dry.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of an acidic buffer (e.g., 2% formic acid in water) through the sorbent.
-
Sample Loading: Pre-treat 200 µL of plasma by adding 200 µL of the acidic buffer. Vortex and centrifuge. Load the supernatant onto the conditioned and equilibrated SPE cartridge.
-
Washing: Wash the cartridge to remove interferences.
-
Pass 1 mL of the acidic buffer through the cartridge.
-
Pass 1 mL of methanol through the cartridge.
-
-
Elution: Elute the analyte of interest using 1 mL of a basic elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex to dissolve.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS injection.
Visualizations
Caption: A logical workflow for troubleshooting poor signal intensity and inconsistent results.
Caption: Comparison of common sample preparation workflows for bioanalysis.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. waters.com [waters.com]
- 10. waters.com [waters.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression [restek.com]
- 13. learning.sepscience.com [learning.sepscience.com]
- 14. waters.com [waters.com]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. myadlm.org [myadlm.org]
Technical Support Center: Improving Chromatographic Resolution of Isomeric Dicarboxylic Acids
Welcome to the technical support center for the chromatographic analysis of isomeric dicarboxylic acids. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals overcome common challenges in separating these structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of isomeric dicarboxylic acids so challenging?
A1: Isomeric dicarboxylic acids possess the same molecular weight and often have very similar chemical formulas and polarities. This similarity makes it difficult to achieve differential retention on a chromatographic column. For example, geometric isomers like maleic acid (cis) and fumaric acid (trans) or positional isomers like phthalic, isophthalic, and terephthalic acids require highly selective methods to resolve.
Q2: What are the primary chromatographic modes used for separating dicarboxylic acid isomers?
A2: The most common techniques include:
-
Reversed-Phase (RP) HPLC with pH Control: This is a widely used method where the pH of the mobile phase is adjusted to control the ionization state of the acidic analytes.[1][2][3] By operating at a pH near the pKa values of the acids, subtle differences in their acidity can be exploited to achieve separation.
-
Ion-Pair Chromatography (IPC): This technique is used to separate charged analytes on a reversed-phase column.[4] An ion-pairing reagent (e.g., tetrabutylammonium) is added to the mobile phase to form neutral ion pairs with the dicarboxylic acids, enhancing their retention and altering selectivity.[5][6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating polar compounds that show little retention in reversed-phase chromatography.[7][8] It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which can provide unique selectivity for these polar analytes.[9][10]
Q3: How does mobile phase pH impact the resolution of dicarboxylic acids?
A3: Mobile phase pH is a critical parameter that directly influences the ionization state of dicarboxylic acids.[3][11]
-
At a low pH (well below the pKa values), the acids are in their neutral, protonated form, making them less polar and more retained on a reversed-phase column.
-
As the pH increases towards the pKa values, the acids begin to ionize. Since isomers often have slightly different pKa values, adjusting the pH in this range can create significant differences in their charge and hydrophobicity, leading to changes in selectivity and improved resolution.[12]
-
For robust method development, it is often recommended to use a mobile phase pH that is at least one or two units away from the analyte pKa to ensure a single ionization state and prevent peak shape issues.[1][2]
Q4: What is the difference between separating geometric isomers (e.g., maleic/fumaric acid) and chiral enantiomers of dicarboxylic acids?
A4: Geometric isomers (diastereomers) have different physical and chemical properties and can be separated using standard chromatographic techniques like reversed-phase HPLC.[13][14] Chiral enantiomers, however, have identical physical properties in a non-chiral environment and require a chiral environment for separation. This is typically achieved by using a chiral stationary phase (CSP) or by derivatizing the acids with a chiral reagent to form diastereomers that can then be separated on a standard column.[15][16][17]
Troubleshooting Guide
Problem 1: My isomeric dicarboxylic acid peaks are co-eluting or have very poor resolution (Rs < 1.5).
| Possible Cause | Solution |
| Incorrect Mobile Phase pH | The pH is not optimal for differentiating the isomers' ionization states. Systematically adjust the mobile phase pH. For reversed-phase, try a pH between the pKa values of the isomers. Ensure the mobile phase is buffered to maintain a stable pH.[2][12] |
| Inappropriate Stationary Phase | The column chemistry (e.g., standard C18) may not provide enough selectivity. Consider a different stationary phase, such as a phenyl-hexyl column for aromatic isomers or a polar-embedded phase. For highly polar isomers, a HILIC column may be more effective.[18] |
| Suboptimal Organic Modifier | The type of organic solvent (e.g., acetonitrile vs. methanol) can affect selectivity. Try changing the organic modifier or using a ternary mixture. |
| Insufficient Column Efficiency | The column may be old, or the particle size is too large. Increase efficiency by using a column with smaller particles (e.g., sub-2 µm) or a longer column.[19][20] Lowering the flow rate can also improve resolution.[19] |
| Temperature Effects | Column temperature can influence selectivity. Experiment with different column temperatures (e.g., in 5 °C increments from 25 °C to 45 °C) to see if resolution improves.[19][20] |
Problem 2: The peaks for my dicarboxylic acids are tailing.
| Possible Cause | Solution |
| Secondary Silanol Interactions | Acidic analytes can interact with free silanol groups on the silica surface of the column, causing tailing. Use a modern, high-purity, end-capped column. Lowering the mobile phase pH (e.g., to pH 2.5-3) can suppress silanol ionization and reduce these interactions.[21] |
| Column Overload | Injecting too much sample can saturate the stationary phase and lead to poor peak shape.[22] Dilute the sample and inject a smaller volume to see if the peak shape improves.[23] |
| Metal Contamination | Dicarboxylic acids can chelate with metal ions in the sample, mobile phase, or HPLC system (e.g., stainless steel frits), causing tailing.[24] Add a small amount of a chelating agent like EDTA (e.g., 2 mM) to the mobile phase.[6] |
| Mismatched Injection Solvent | If the injection solvent is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase. |
Problem 3: My retention times are drifting and not reproducible.
| Possible Cause | Solution |
| Unstable Mobile Phase pH | The mobile phase is not adequately buffered, or the buffer has degraded. Prepare fresh mobile phase daily and ensure the buffer concentration is sufficient (typically 10-25 mM) to control the pH.[23] |
| Column Equilibration | The column is not fully equilibrated with the mobile phase before injection, which is especially common in HILIC and ion-pair chromatography. Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before starting the sequence. |
| Temperature Fluctuations | The ambient temperature around the column is changing. Use a thermostatted column compartment to maintain a constant temperature.[19] |
| Inconsistent Mobile Phase Preparation | Minor variations in the preparation of the mobile phase can lead to shifts in retention time.[18] Use precise measurements for all components. |
Data & Experimental Protocols
Table 1: Separation of Pyridinedicarboxylic Acid Isomers using Ion-Pair Chromatography
This table summarizes the retention factors (k') for six isomers using an ion-pair reversed-phase method.
| Isomer | Retention Factor (k') |
| 2,3-PDA | 1.8 |
| 2,6-PDA | 2.5 |
| 2,5-PDA | 3.1 |
| 2,4-PDA | 4.0 |
| 3,4-PDA | 5.2 |
| 3,5-PDA | 6.3 |
| Data adapted from a study on the separation of pyridinedicarboxylic acid (PDA) isomers.[5][6] |
Protocol 1: Ion-Pair HPLC for Pyridinedicarboxylic Acid Isomers
This protocol is based on a method proven to separate all six isomers of pyridinedicarboxylic acid.[5][6]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: 15 mM tetrabutylammonium phosphate and 2 mM EDTA in a 153.2 mM phosphate buffer, adjusted to pH 7.3.
-
Flow Rate: 0.9 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: Ambient.
-
Injection Volume: 25 µL.
-
Procedure:
-
Prepare the mobile phase by dissolving the phosphate buffer salts, tetrabutylammonium phosphate, and EDTA in HPLC-grade water.
-
Adjust the pH to 7.3 using phosphoric acid or sodium hydroxide.
-
Filter and degas the mobile phase.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Dissolve standards and samples in the mobile phase.
-
Inject the samples and run the analysis under isocratic conditions.
-
Table 2: Separation of Fumaric and Maleic Acid using Reversed-Phase HPLC
This table shows example data for the separation of two common geometric isomers.
| Compound | Retention Time (min) | Resolution (Rs) |
| Maleic Acid | 4.2 | \multirow{2}{*}{> 2.0} |
| Fumaric Acid | 5.8 | |
| Conditions: C18 column, mobile phase of water adjusted to pH 2.1 with perchloric acid, UV detection at 210 nm.[25] |
Protocol 2: Reversed-Phase HPLC for Fumaric and Maleic Acid
This protocol uses ion suppression to achieve separation of geometric isomers.[25][26]
-
Column: C18 reversed-phase column (e.g., Nova-Pak C18, 150 mm x 3.9 mm, 4 µm).
-
Mobile Phase: HPLC-grade water adjusted to pH 2.1 with a suitable acid (e.g., perchloric acid or formic acid).[25][26]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Temperature: Ambient or controlled at 30 °C.
-
Procedure:
-
Prepare the mobile phase by adding acid to HPLC-grade water to reach a final pH of 2.1.
-
Filter and degas the mobile phase.
-
Equilibrate the C18 column until the baseline is stable.
-
Dissolve samples in the mobile phase.
-
Inject and perform the isocratic elution. Fumaric acid (the trans-isomer) will be retained longer than maleic acid (the cis-isomer).
-
Visualizations
Caption: Workflow for developing an HPLC method for dicarboxylic acid isomer separation.
Caption: Decision tree for troubleshooting poor resolution of dicarboxylic acid isomers.
References
- 1. chromblog.wordpress.com [chromblog.wordpress.com]
- 2. agilent.com [agilent.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. halocolumns.com [halocolumns.com]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HILIC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 13. Fumaric Acid | SIELC Technologies [sielc.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. agilent.com [agilent.com]
- 22. mastelf.com [mastelf.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. labveda.com [labveda.com]
- 25. Simultaneous determination of oxalic, fumaric, maleic and succinic acids in tartaric and malic acids for pharmaceutical use by ion-suppression reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. bio-conferences.org [bio-conferences.org]
addressing nonlinearity in LC-MS/MS quantification with stable isotope standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering nonlinearity in LC-MS/MS quantification when using stable isotope standards.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of a non-linear calibration curve in LC-MS/MS analysis when using a stable isotope-labeled internal standard (SIL-IS)?
Non-linearity in calibration curves is a common issue in LC-MS/MS analysis and can arise from several factors, even when using a SIL-IS.[1][2] The primary causes include:
-
Detector Saturation: At high analyte concentrations, the mass spectrometer's detector can become overwhelmed, leading to a plateau in the signal response.[1][3][4] This is a frequent cause of non-linearity at the upper end of the calibration curve.[1]
-
Ion Source Saturation/Ion Suppression: High concentrations of the analyte or co-eluting matrix components can lead to competition for ionization, resulting in a less-than-proportional increase in the analyte signal.[2][5] While SIL-IS are used to compensate for matrix effects, significant ion suppression can still lead to non-linear responses.[2]
-
Isotopic Crosstalk: This occurs when there is a signal contribution between the analyte and its SIL-IS.[6][7] This can be due to the natural isotopic abundance of elements like carbon-13 in the analyte contributing to the signal of the labeled internal standard, or impurities in the SIL-IS.[8]
-
Analyte-Specific Properties: Some molecules are prone to forming dimers or multimers at higher concentrations, which can lead to a non-linear response.[1]
-
Loss of Proportionality: The fundamental assumption of using a SIL-IS is that it behaves identically to the analyte during sample preparation and analysis. However, differences in retention times or extraction recoveries between the analyte and the SIL-IS can lead to a loss of proportionality in their responses and contribute to non-linearity.
Q2: My calibration curve is non-linear at the higher concentration points. How can I confirm if detector saturation is the cause?
Detector saturation is a likely culprit for non-linearity at high concentrations.[1][4] Here are a few ways to investigate this:
-
Examine the Peak Shape: Saturated peaks may appear flattened or "flat-topped" in the chromatogram.[9]
-
Dilution Experiment: Dilute a high-concentration sample and re-inject it. If the diluted sample falls within the linear range of the curve and provides a back-calculated concentration consistent with the dilution factor, it strongly suggests detector saturation at the original concentration.
-
Monitor Less Abundant Isotopes: For analytes with naturally occurring isotopes, you can monitor a less abundant isotopic transition.[1] This will generate a lower signal, potentially avoiding detector saturation and extending the linear dynamic range.
-
Reduce Injection Volume: Injecting a smaller volume of a high-concentration standard can also help to avoid saturating the detector.[10]
Q3: How can a stable isotope-labeled internal standard (SIL-IS) help in addressing matrix effects?
Matrix effects occur when co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, causing either ion suppression or enhancement.[5] A SIL-IS is considered the gold standard for compensating for these effects because it is chemically identical to the analyte and, therefore, should experience the same matrix effects.[5][11][12] Since the SIL-IS is added at a known concentration to all samples and standards, the ratio of the analyte response to the SIL-IS response is used for quantification. This ratio should remain constant even if both signals are suppressed or enhanced to a similar degree by the matrix.
Q4: What is isotopic crosstalk and how can I minimize it?
Isotopic crosstalk refers to the interference between the mass spectrometric signals of the analyte and its stable isotope-labeled internal standard.[6][7][13] This can lead to inaccuracies in quantification, especially at the lower or upper ends of the calibration curve.
Sources of Crosstalk:
-
Natural Isotope Abundance: The analyte itself will have a natural abundance of heavy isotopes (e.g., ¹³C), which can contribute to the signal of the SIL-IS, especially if the mass difference is small.[8]
-
Isotopic Impurity of the SIL-IS: The SIL-IS may contain a small percentage of the unlabeled analyte.
Strategies to Minimize Crosstalk:
-
Use a Highly Enriched SIL-IS: Select a SIL-IS with a high degree of isotopic enrichment to minimize the contribution of the unlabeled form.
-
Increase the Mass Difference: Whenever possible, use a SIL-IS with a larger mass difference (e.g., +6 Da or more) from the analyte to reduce the impact of natural isotopic contributions.
-
Chromatographic Separation: In some cases, slight differences in chromatographic behavior may allow for partial separation of the analyte and the SIL-IS, though this is not always feasible or desirable.[7]
-
Correction Algorithms: Some mass spectrometry software includes algorithms to correct for known isotopic contributions.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve with Poor R² Value
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Regression Model | Fit the calibration curve using a weighted (1/x or 1/x²) quadratic regression instead of a linear regression. | Improved R² value and better accuracy for back-calculated concentrations of calibrators. |
| Matrix Effects | Prepare calibration standards in a matrix that closely matches the study samples (matrix-matched calibration). | The calibration curve should better reflect the analytical behavior in the presence of the matrix, potentially improving linearity.[14] |
| Suboptimal Sample Preparation | Optimize the sample extraction procedure (e.g., SPE, LLE) to improve the removal of interfering matrix components. | A cleaner sample will reduce matrix effects and can improve the linearity of the response. |
| Analyte Instability | Investigate the stability of the analyte in the sample matrix and during the analytical run. | If degradation is occurring, adjust sample handling and storage conditions or the autosampler temperature. |
Issue 2: "Hockey Stick" or Flattening Curve at High Concentrations
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Detector Saturation | 1. Dilute the high concentration standards and re-analyze. 2. Reduce the injection volume. 3. Monitor a less abundant product ion or precursor isotope.[1] | The diluted standards should fall within the linear range. A smaller injection volume or less intense transition should result in a lower signal that is within the detector's linear range. |
| Ion Source Saturation | 1. Dilute the samples. 2. Optimize ion source parameters (e.g., spray voltage, gas flows) to reduce ionization efficiency. | Dilution will lower the concentration of analyte entering the ion source. Optimized source parameters can help to maintain a linear response over a wider concentration range. |
| Formation of Adducts/Dimers | Modify mobile phase composition (e.g., change pH, organic solvent) to discourage analyte association. | A change in mobile phase may prevent the formation of dimers or adducts, leading to a more linear response. |
Experimental Protocols
Protocol 1: Preparation of a Matrix-Matched Calibration Curve
-
Prepare Analyte and SIL-IS Stock Solutions: Accurately weigh and dissolve the analyte and SIL-IS in an appropriate solvent to create concentrated stock solutions.
-
Create a Working Standard Spiking Solution: Prepare a series of dilutions of the analyte stock solution to create working standard solutions at various concentrations.
-
Prepare the Internal Standard Spiking Solution: Prepare a working solution of the SIL-IS at a single, consistent concentration.
-
Spike the Matrix: Aliquot the blank biological matrix (e.g., plasma, urine) into a series of tubes. Spike a small, fixed volume of each analyte working standard solution into the corresponding matrix aliquots to create the calibration standards.
-
Add the Internal Standard: Add a fixed volume of the SIL-IS working solution to all calibration standards, quality control samples, and unknown samples.
-
Sample Preparation: Perform the sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) consistently across all samples and standards.
-
Analysis: Inject the extracted samples onto the LC-MS/MS system and acquire the data.
-
Data Processing: Plot the peak area ratio (analyte peak area / SIL-IS peak area) against the analyte concentration for the calibration standards. Apply the most appropriate regression model (e.g., linear, quadratic with 1/x weighting) to generate the calibration curve.
Visualizations
Caption: Workflow for LC-MS/MS quantification using a stable isotope-labeled internal standard.
Caption: How stable isotope-labeled internal standards compensate for matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Probing Liquid Chromatography–Tandem Mass Spectrometry Response Dynamics and Nonlinear Effects for Response Level Defined Calibration Strategies with Simple Methods To Expand Linear Dynamic Ranges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An algorithm to correct saturated mass spectrometry ion abundances for enhanced quantitation and mass accuracy in omic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Precision and Accuracy in Quantitative Bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to poor precision and accuracy in quantitative bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are acceptable levels of precision and accuracy in quantitative bioanalysis?
Acceptance criteria for precision and accuracy can vary depending on the regulatory agency and the type of assay. However, general guidelines are as follows:
-
Precision: The coefficient of variation (%CV) of replicate measurements should typically be within ±15%, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[1][2]
-
Accuracy: The mean value of replicate measurements should be within ±15% of the nominal concentration, except at the LLOQ, where it should be within ±20%.[3]
Q2: What is the difference between precision and accuracy?
-
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is a measure of the random error in an analytical method.[4]
-
Accuracy refers to the closeness of the mean test results obtained by the method to the true value (concentration) of the analyte. It is a measure of the systematic error in an analytical method.
Q3: What are the most common causes of poor precision?
Poor precision is often related to random errors in the analytical workflow. Common causes include:
-
Inconsistent pipetting technique.
-
Improperly mixed reagents.
-
Instrument variability (e.g., fluctuating temperature, detector instability).
-
Inconsistent sample preparation.
-
Bubbles in wells of microplates.
Q4: What are the most common causes of poor accuracy?
Poor accuracy is typically due to systematic errors. Common causes include:
-
Matrix effects: Interference from components in the biological matrix that can suppress or enhance the analyte signal.[5][6][7][8]
-
Issues with calibration standards: Incorrectly prepared or degraded calibrators.
-
Cross-reactivity: Non-specific binding of other molecules to the assay antibodies in immunoassays.
-
Instability of the analyte: Degradation of the analyte in the biological matrix during sample collection, storage, or processing.[9]
-
Improperly calibrated equipment.
Troubleshooting Guides
Poor Precision
Problem: High Coefficient of Variation (%CV) in Quality Control (QC) Samples.
dot
References
- 1. Use of Coefficient of Variation in Assessing Variability of Quantitative Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Describing Assay Precision – Reciprocal of Variance is correct, not CV percent: its use should significantly improve laboratory performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 7. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
stability of deuterated dodecanedioic acid in various solvents and pH
Technical Support Center: Deuterated Dodecanedioic Acid
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of deuterated dodecanedioic acid in various experimental conditions. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for deuterated dodecanedioic acid?
The two main concerns are chemical degradation and isotopic exchange (Hydrogen-Deuterium or H/D exchange).[1] Chemical degradation involves the breakdown of the molecule, while isotopic exchange is the replacement of deuterium atoms with protons from the surrounding environment, which can compromise the isotopic purity of the compound.[1][2]
Q2: How does pH affect the stability of deuterated dodecanedioic acid?
The pH of the solution is a critical factor. Highly acidic or basic conditions can catalyze both chemical degradation and H/D exchange.[2][3] For deuterated carboxylic acids, the deuterium atoms on the carbon backbone are generally stable, but those at positions activated by the carboxyl groups could be more susceptible to exchange under extreme pH conditions.[2] It is generally recommended to maintain a pH between 2 and 3 to minimize the rate of H/D exchange.[2]
Q3: In which solvents is dodecanedioic acid most soluble and stable?
Dodecanedioic acid has low solubility in water but is more soluble in polar organic solvents.[4][5] For deuterated dodecanedioic acid, aprotic solvents are generally preferred to minimize the risk of H/D exchange, especially for long-term storage.[1]
Q4: Does deuteration affect the acidity of dodecanedioic acid?
Yes, deuteration typically results in a slight increase in the pKa value, meaning it becomes slightly less acidic. This effect is generally small, often around 0.03 pKa units for each deuterium atom substituted near the carboxylic acid groups.[2][6]
Q5: What is "back-exchange," and how can it be minimized during LC-MS analysis?
Back-exchange is the process where deuterium atoms on the analyte are replaced by protons from the mobile phase or sample diluent.[2] This is a significant concern for deuterium atoms that are labile (easily exchanged). To minimize this, consider using a deuterated mobile phase where possible, or optimize chromatographic conditions to limit exposure to protic solvents, especially under harsh pH or high-temperature conditions in the ion source.[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of Isotopic Purity / H/D Exchange | Deuterium atoms are in labile positions and exchanging with protons from the solvent.[3] | • Control pH: Maintain a neutral or slightly acidic (pH 2-3) environment for your samples and mobile phases. Avoid prolonged storage in highly acidic or basic solutions.[2][3] • Solvent Choice: Use aprotic solvents for storage and sample preparation when possible.[1] • Optimize MS Conditions: High ion source temperatures can promote H/D exchange. Reduce the source temperature to the minimum required for efficient ionization.[3] |
| Chromatographic Shift Between Deuterated and Non-Deuterated Standard | Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography due to minor differences in polarity.[3] | • Adjust Chromatography: Modify the mobile phase composition or the gradient to improve the co-elution of the analyte and the internal standard. |
| Unexpected Degradation Products Observed | The compound may be unstable under the experimental or storage conditions (e.g., pH, temperature, light exposure).[2] | • Conduct Forced Degradation Studies: Systematically test the stability across a range of pH values, temperatures, and light conditions to identify degradation pathways and optimal stability conditions.[2][7] • Control Atmosphere: If oxidation is suspected, handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Inaccurate or Biased Quantification Results | This could be due to incorrect assessment of the standard's purity, the presence of unlabeled analyte in the standard, or differential recovery during sample extraction. | • Verify Purity: Always check the Certificate of Analysis for isotopic and chemical purity. Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte. • Optimize Extraction: Ensure the sample extraction procedure provides consistent recovery for both the deuterated and non-deuterated compounds. |
Data Summary
Solubility of Dodecanedioic Acid
| Solvent | Solubility | Reference |
| Water | Low / Slightly Soluble (<0.1 g/L at 20°C) | [4] |
| Ethanol | Soluble (0.1 g/mL) | [4][5] |
| Acetone | Soluble | [5] |
| Dimethyl Sulfoxide (DMSO) | Soluble (46 mg/mL) | [8] |
| Ethyl Acetate | Soluble | [9] |
General Stability of Deuterated Dodecanedioic Acid
| Condition | Expected Stability | Considerations |
| pH | Most stable at pH 2-3.[2] Unstable in strong acidic or basic conditions. | Extreme pH can catalyze H/D exchange and chemical degradation.[2][3] |
| Temperature | Good thermal stability as a solid.[4] In solution, elevated temperatures can accelerate degradation. | High temperatures in MS ion sources can promote H/D exchange.[3] |
| Solvents | More stable in aprotic solvents (e.g., Acetonitrile).[1] | Protic solvents (e.g., water, methanol) can be a source of protons for H/D exchange. |
| Light | Should be assessed; storage in amber vials is recommended as a precaution. | Forced degradation studies should include photostability testing.[7] |
| Oxidizing/Reducing Agents | Incompatible with strong oxidizing and reducing agents.[4][5] | Avoid contact with these agents to prevent chemical degradation. |
Experimental Protocols
Protocol: Assessing the Stability of Deuterated Dodecanedioic Acid
Objective: To determine the stability of deuterated dodecanedioic acid under various stress conditions (pH, temperature) and to identify potential degradation products and the extent of H/D exchange.
Materials:
-
Deuterated dodecanedioic acid
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH (e.g., pH 2, 4, 7, 9, 12)
-
Calibrated pH meter
-
HPLC or UPLC system coupled with a high-resolution mass spectrometer (HRMS)
-
NMR spectrometer
Methodology:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of deuterated dodecanedioic acid in a suitable aprotic organic solvent (e.g., acetonitrile).
-
-
Forced Degradation Study:
-
pH Stress:
-
Dilute the stock solution into separate aqueous buffer solutions covering a range of pH values (e.g., 2, 4, 7, 9, 12).
-
Incubate these solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours).
-
Collect samples at each time point, neutralize if necessary, and store at low temperature (e.g., -20°C) until analysis.[2]
-
-
Thermal Stress:
-
Incubate solutions of the compound (at a stable pH) at elevated temperatures (e.g., 50°C, 60°C, 70°C) and collect samples at various time points.
-
-
-
Analytical Method: LC-MS/MS
-
Develop a stability-indicating LC-MS/MS method capable of separating the parent deuterated compound from any potential degradation products.[7]
-
Mobile Phase: Use a gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile or methanol.[7]
-
Mass Spectrometry: Use a high-resolution mass spectrometer to accurately measure the mass of the parent ion and any degradation products. Monitor for any decrease in the mass of the parent ion, which would indicate H/D exchange.[1]
-
-
Isotopic Stability Assessment: NMR Spectroscopy
-
Acquire a ¹H NMR spectrum of the compound before and after stability studies. A decrease in the integral of signals corresponding to deuterated positions relative to a stable internal standard can indicate H/D exchange.[7]
-
Acquire a ²H NMR spectrum to confirm the positions and integrity of the deuterium labels.[7][10]
-
-
Data Analysis:
-
Quantify the percentage of the remaining parent compound at each time point under each stress condition.
-
Identify the structure of any major degradation products using HRMS fragmentation data.
-
Determine the rate of H/D exchange by monitoring changes in the isotopic distribution in the mass spectra and through NMR analysis.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Dodecanedioic acid [chembk.com]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
dealing with contamination and carryover in organic acid analysis
Welcome to the Technical support center for organic acid analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address challenges related to contamination and carryover in your experiments.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter.
Contamination Issues
Question: I am seeing unexpected peaks in my chromatogram, even in my blank injections. What are the potential sources of this contamination?
Answer: Unexpected peaks, often referred to as "ghost peaks," can originate from several sources. The most common culprits include:
-
Solvents and Reagents: Impurities in solvents, acids, or salts used for mobile phase preparation are a primary source of contamination. Even high-purity solvents can become contaminated over time.[1][2] Phthalates from plastic containers and metal ions from acids are common contaminants.[2][3]
-
Sample Preparation: The entire sample preparation workflow is a potential source of contamination. This can include:
-
Glassware and Plasticware: Improperly cleaned glassware can introduce contaminants.[1][4] Plastic tubes and pipette tips can leach plasticizers.[3][5]
-
Environment: Airborne particles, dust, and even personal care products from laboratory personnel can introduce contaminants into your samples.[3][6]
-
Cross-Contamination: Inadequate cleaning of equipment between samples can lead to cross-contamination.[6]
-
-
Analytical Instrument: The HPLC/LC-MS system itself can be a source of contamination. This can stem from:
Question: How can I prevent contamination during sample preparation?
Answer: Aseptic technique and good laboratory practices are crucial for preventing contamination. Here are some key recommendations:
-
Use High-Purity Reagents: Always use HPLC or mass spectrometry-grade solvents, acids, and salts.[10] Purchase these in small quantities to ensure freshness.[10]
-
Proper Glassware Cleaning: Thoroughly clean all glassware before use. A typical procedure involves rinsing with an organic solvent, followed by multiple rinses with ultrapure water.[1][4] For trace analysis, a more aggressive cleaning with an acid wash may be necessary.[1]
-
Avoid Plastic Contaminants: Whenever possible, use glass or polypropylene containers, as other plastics are more prone to leaching plasticizers.[5] Be aware that even plastic wash bottles can be a source of contamination.[3]
-
Maintain a Clean Work Environment: Work in a clean, dust-free area. Consider using a laminar flow hood for highly sensitive analyses.[11]
-
Wear Appropriate Personal Protective Equipment (PPE): Always wear gloves and a lab coat to minimize direct contact with samples.[3][11]
Carryover Issues
Question: I am observing carryover from a high-concentration sample into subsequent blank and low-concentration sample injections. How can I minimize this?
Answer: Carryover occurs when residual analyte from a previous injection contaminates the current one. An acceptable level of carryover is typically less than 0.1% of the analyte signal in a blank injection following a high-concentration sample.[12] Here are several strategies to minimize carryover:
-
Optimize Autosampler Wash Routine: The autosampler's needle wash is the first line of defense against carryover.[12]
-
Use a Stronger Wash Solvent: The wash solvent should be strong enough to dissolve the organic acids of interest. A mixture of organic solvent and water is often effective.[12] For ionic analytes, adjusting the pH of the wash solution can improve cleaning efficiency.[8][13]
-
Increase Wash Volume and Cycles: Using a larger volume of wash solvent and increasing the number of wash cycles can significantly reduce carryover.[12]
-
-
Select Appropriate Vials and Caps: Poor quality vials can contribute to carryover through analyte adsorption.[12] Using silanized glass vials with PTFE-sealed caps is recommended to minimize this effect.[12]
-
System Flushing: Regularly flushing the entire system with a strong solvent can prevent the buildup of contaminants that contribute to carryover.[12]
-
Injection Volume and Technique: Avoid overfilling the sample loop, as this can contaminate the system.[12] Reducing the injection volume can also help minimize carryover.[12]
Question: What are some effective cleaning protocols for my HPLC/LC-MS system to address persistent carryover?
Answer: If carryover persists, a more thorough system cleaning is necessary. The appropriate cleaning procedure depends on the nature of the contaminants and the type of chromatography being used.
| System Component | Recommended Cleaning Solvents and Procedures |
| General LC System | For reversed-phase systems, a sequential flush with water, methanol, acetonitrile, and isopropanol is often effective.[12] For ion-exchange systems, buffered aqueous solutions and organic solvents should be used.[12] |
| Injector and Valve | A worn rotor seal is a common cause of carryover and should be replaced regularly.[8][9] Flushing the injection valve with a strong solvent is also recommended. |
| Column | Flush the column with a strong solvent after each batch of samples.[12] For persistent contamination, refer to the manufacturer's instructions for a more rigorous cleaning protocol. |
| MS Source | If contamination is suspected in the mass spectrometer, cleaning the ESI spray nozzle, capillary, and spray shield with methanol, acetonitrile, or isopropanol can be effective.[2] |
Experimental Protocols
Protocol 1: General System Cleaning for Reversed-Phase HPLC
This protocol is designed for routine cleaning of a reversed-phase HPLC system to remove common contaminants and prevent carryover.
-
Disconnect the Column: Remove the column from the system and replace it with a union.
-
Prepare Cleaning Solvents: Prepare fresh batches of the following solvents:
-
Solvent A: Ultrapure Water
-
Solvent B: Isopropanol
-
Solvent C: Methanol
-
Solvent D: Acetonitrile
-
-
System Flush Sequence: Flush the system with the following sequence of solvents for at least 30 minutes each at a flow rate of 1-2 mL/min:
-
100% Methanol
-
100% Acetonitrile
-
100% Isopropanol
-
100% Methanol
-
100% Acetonitrile
-
50:50 Acetonitrile:Water
-
100% Water
-
-
Equilibrate with Mobile Phase: Once the cleaning is complete, flush the system with your initial mobile phase until the baseline is stable.
-
Reconnect the Column: Reinstall the column and equilibrate with the mobile phase until a stable baseline is achieved.
Protocol 2: Troubleshooting Carryover with Blank Injections
This protocol helps to identify the source and severity of carryover.
-
Prepare a High-Concentration Standard: Prepare a standard solution of your organic acid(s) at the highest expected concentration.
-
Prepare a Blank Solution: Use your initial mobile phase or a solvent known to be free of the analytes as your blank.
-
Injection Sequence: Run the following injection sequence:
-
Inject the blank solution three times to establish a baseline.
-
Inject the high-concentration standard.
-
Inject the blank solution immediately after the high-concentration standard. Repeat this injection at least three times.
-
-
Analyze the Results:
-
Examine the chromatograms of the blank injections following the high-concentration standard.
-
If a peak corresponding to your analyte is present, this confirms carryover.
-
The area of the peak in the first blank injection can be used to quantify the percentage of carryover.
-
Visualizations
Logical Workflow for Troubleshooting Unexpected Peaks
Caption: A decision tree for troubleshooting the source of unexpected peaks.
Experimental Workflow for Preventing Contamination
References
- 1. help.waters.com [help.waters.com]
- 2. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 3. elgalabwater.com [elgalabwater.com]
- 4. msf.barefield.ua.edu [msf.barefield.ua.edu]
- 5. cais.uga.edu [cais.uga.edu]
- 6. Best Practices for Sample Preparation in Food Analysis • Food Safety Institute [foodsafety.institute]
- 7. massspec.unm.edu [massspec.unm.edu]
- 8. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. blog.omni-inc.com [blog.omni-inc.com]
- 12. mastelf.com [mastelf.com]
- 13. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
selecting the appropriate derivatization agent for GC-MS of dicarboxylic acids
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate derivatization agent for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of dicarboxylic acids.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of dicarboxylic acids?
Dicarboxylic acids are polar and have low volatility due to the presence of two carboxylic acid functional groups, which can form strong intermolecular hydrogen bonds.[1] This makes them unsuitable for direct analysis by GC, which requires analytes to be volatile and thermally stable.[2][3] Derivatization converts the polar carboxyl groups into less polar, more volatile derivatives, enabling their separation and detection by GC-MS.[4]
Q2: What are the most common derivatization methods for dicarboxylic acids?
The two most widely used derivatization procedures for the GC-MS analysis of dicarboxylic acids are silylation and esterification.[5][6]
-
Silylation: This method replaces the active hydrogen of the carboxylic acid with a trimethylsilyl (TMS) group.[4] Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5][7]
-
Esterification: This method converts carboxylic acids into their corresponding esters (e.g., methyl or butyl esters).[1] A common reagent for this is boron trifluoride (BF3) in an alcohol like methanol or butanol.[5][8]
Q3: How do I choose between silylation and esterification?
The choice depends on several factors, including the specific dicarboxylic acids being analyzed, the required sensitivity, and the sample matrix.
-
Silylation (e.g., with BSTFA) is often preferred for analyzing a wide range of polar organic compounds due to its high conversion efficiency.[5] It is an efficient, fast, and reproducible method.[5] BSTFA is particularly suitable when low detection limits are required, for instance, with samples collected from low-volume air samplers.[6]
-
Esterification (e.g., with BF3/butanol) can offer very low detection limits.[5] Butyl esters are less volatile than methyl esters, which can be advantageous in preventing sample loss of smaller dicarboxylic acid derivatives.[5] However, this method can be more time-consuming and may require higher temperatures.[5]
Q4: Can I use other derivatization methods?
While silylation and esterification are the most common, other methods like acylation exist. Acylation introduces an acyl group and is particularly useful for highly polar, multi-functional compounds.[1][2] However, for dicarboxylic acids, silylation and esterification are generally the methods of choice.
Comparison of Common Derivatization Agents
The following table summarizes the key characteristics of the most common derivatization agents for dicarboxylic acids to facilitate agent selection.
| Derivatization Agent | Method | Advantages | Disadvantages | Typical Reaction Conditions |
| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Silylation | High reaction efficiency, versatile for various polar compounds, volatile byproducts that cause less interference, good for low detection limits.[5][9] | Derivatives can be sensitive to moisture.[3][4] | 60-75°C for 30-90 minutes.[5][7][9] |
| MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | Silylation | Byproducts are more volatile than those of BSTFA, reducing chromatographic interference. | Can also derivatize other functional groups, which might lead to artifacts in complex samples.[7] | Similar to BSTFA, often heated to around 60°C.[7] |
| BF3/Methanol | Esterification | Convenient for preparing methyl esters, clean reaction with volatile byproducts.[8][10] | Methyl esters of small dicarboxylic acids can be highly volatile, leading to sample loss.[5] Not suitable for acids with certain functional groups that can be destroyed. | Heat at 60-100°C for 5-15 minutes.[8][10] |
| BF3/Butanol | Esterification | Forms less volatile butyl esters, reducing evaporative losses, leading to low detection limits.[5] | The procedure can be more time-consuming than silylation.[5] | Typically requires heating, for example at 75°C for 24 hours for some applications.[11] |
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of dicarboxylic acids for GC-MS analysis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or no derivatization | 1. Presence of water: Silylating reagents are highly sensitive to moisture.[3][4]2. Insufficient reagent: The molar ratio of derivatizing agent to active hydrogens may be too low.[3][9]3. Inadequate reaction conditions: Reaction time or temperature may be insufficient.[3][9] | 1. Ensure samples and solvents are anhydrous. Dry the sample completely if it is in an aqueous solution.[8][9]2. Use a sufficient excess of the derivatization reagent (e.g., a 2:1 molar ratio of BSTFA to active hydrogens).[9]3. Optimize reaction time and temperature. For stubborn compounds, longer heating times may be necessary.[9] |
| Peak tailing in chromatogram | 1. Incomplete derivatization: Free carboxylic acid groups interacting with the GC column.[7]2. Active sites in the GC system: Adsorption of derivatives onto the liner, column, or detector. | 1. Re-evaluate the derivatization protocol to ensure complete reaction (see above).2. Use a deactivated glass injection port liner. Ensure the GC column is in good condition and not showing signs of degradation.[9] |
| Extraneous peaks in chromatogram | 1. Byproducts of the derivatization reaction. 2. Contaminants in the sample or solvents. 3. Degradation of the derivatization reagent. | 1. Choose a derivatization agent with volatile byproducts (e.g., MSTFA).2. Run a reagent blank (all components except the sample) to identify contaminant peaks.[8]3. Store derivatization reagents properly, sealed from moisture.[4] |
| Low recovery of small dicarboxylic acids | High volatility of derivatives: Methyl esters of short-chain dicarboxylic acids can be lost during sample preparation and injection.[5] | Consider using an esterification agent that produces less volatile derivatives, such as BF3/butanol.[5] |
Experimental Protocol: Silylation of Dicarboxylic Acids using BSTFA
This protocol provides a general procedure for the derivatization of dicarboxylic acids using BSTFA. It should be optimized for specific applications.
Materials:
-
Sample containing dicarboxylic acids (dried)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dimethylformamide)
-
Reaction vials with screw caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Weigh 1-10 mg of the dried sample into a reaction vial.[9] If the sample is in an aqueous solution, it must be evaporated to complete dryness prior to adding the reagent.[9]
-
Reagent Addition: Add an excess of BSTFA. A general guideline is to use at least a 2:1 molar ratio of BSTFA to the number of active hydrogens in the sample.[9] For many applications, 50-100 µL of BSTFA is sufficient. For compounds that are difficult to derivatize, BSTFA with 1% TMCS can be used as a catalyst.[9] A solvent can be added, but BSTFA can also act as its own solvent.[9]
-
Reaction: Cap the vial tightly and vortex for 10-30 seconds. Heat the vial at 60-75°C for 30-90 minutes.[5][7] The optimal time and temperature will vary depending on the specific dicarboxylic acids.
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS. If a solvent was used, the sample may be further diluted.
-
Quality Control: To ensure the reaction has gone to completion, analyze aliquots at different time points until the product peak area no longer increases.[9]
Logical Workflow for Derivatization Agent Selection
The following diagram illustrates a decision-making workflow for selecting the appropriate derivatization agent for your GC-MS analysis of dicarboxylic acids.
Caption: Decision workflow for selecting a derivatization agent.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. chromtech.com [chromtech.com]
- 3. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 4. Silylation Reagents - Regis Technologies [registech.com]
- 5. researchgate.net [researchgate.net]
- 6. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Derivatization techniques for free fatty acids by GC [restek.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of High-Purity Deuterated Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of high-purity deuterated standards.
Frequently Asked Questions (FAQs)
Q1: What are the most common isotopic impurities in deuterated standards?
A1: The most common isotopic impurities include:
-
Under-deuterated species: Molecules with fewer deuterium atoms than intended for the final product.[1]
-
Over-deuterated species: The incorporation of more deuterium atoms than intended.[1]
-
Isotopologues: Molecules that differ only in their isotopic composition (e.g., d1, d2, d3 versions of the same compound).[1]
-
Isotopomers: Isomers with the same number of isotopic atoms but at different positions.[1]
-
H/D Scrambling: The undesired exchange of hydrogen and deuterium atoms within the molecule or with the solvent, leading to a mixture of isotopomers.[1]
Q2: Which analytical techniques are best for assessing isotopic purity?
A2: A combination of techniques is often necessary for a comprehensive analysis. The most powerful methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for determining the degree and position of deuteration by observing the reduction or disappearance of proton signals. ²H NMR directly detects deuterium, confirming its presence and chemical environment.[1][2]
-
High-Resolution Mass Spectrometry (HRMS): HRMS is highly sensitive for determining the distribution of isotopologues by analyzing the mass-to-charge ratio of molecular ions.[1][3][4]
-
Molecular Rotational Resonance (MRR) Spectroscopy: MRR is a highly precise technique for identifying and quantifying different isotopomers, even when they are stereoisomers.[1][5]
Q3: What factors can cause isotopic back-exchange (deuterium loss)?
A3: Several factors can promote the exchange of deuterium with hydrogen:
-
pH: The rate of H-D exchange is highly dependent on pH, with the minimum rate occurring around pH 2.5-3. The rate increases significantly in both acidic and, more dramatically, basic conditions.[6]
-
Temperature: Higher temperatures accelerate the rate of exchange.[6]
-
Solvent Composition: Protic solvents (e.g., water, methanol) can facilitate back-exchange.[1][6]
-
Label Position: Deuterium atoms on heteroatoms (O, N, S) or activated carbon atoms are more prone to exchange.[4]
Q4: How can I select a stable deuterated internal standard?
A4: When selecting a deuterated internal standard, consider the following:
-
Label Position: Ensure deuterium atoms are on chemically stable, non-exchangeable positions.[6]
-
Number of Deuterium Atoms: Typically, 2 to 10 deuterium atoms are incorporated to provide a sufficient mass shift without significantly altering chemical properties.[6]
-
Isotopic Enrichment: High isotopic enrichment (≥98%) is necessary to minimize the amount of unlabeled analyte in the standard.[6]
-
Chemical Purity: High chemical purity (>99%) ensures that the internal standard is free from other chemical contaminants.[6]
Troubleshooting Guides
Issue 1: Low Deuterium Incorporation
Symptom: The final product shows a lower-than-expected level of deuterium enrichment.
| Potential Cause | Troubleshooting Steps & Solutions |
| Insufficient Deuterating Reagent | Increase the molar excess of the deuterating agent. |
| Poor Reagent Activity | Ensure the deuterating reagent is fresh and has not been contaminated with protic solvents (e.g., H₂O).[1] |
| Suboptimal Reaction Conditions | Increase reaction time and/or temperature. Optimize stoichiometry, potentially using a slight excess of the deuterating agent.[7] |
| Catalyst Deactivation | In catalytic reactions (e.g., Pd/C catalyzed exchange), use a fresh batch of catalyst or increase the catalyst loading.[1] |
| Back-Exchange with Protic Solvents | During workup or purification, use deuterated solvents for extraction and chromatography where possible, or minimize contact with protic media.[1] |
Issue 2: Presence of Over-Deuterated or H/D Scrambled Products
Symptom: Mass spectrometry or NMR analysis reveals products with more deuterium atoms than intended or deuterium at incorrect positions.
| Potential Cause | Troubleshooting Steps & Solutions |
| Harsh Reaction Conditions | High temperatures or prolonged reaction times can promote H/D scrambling.[1] Try running the reaction at a lower temperature for a longer period.[1] |
| Highly Active Catalyst | Some catalysts can be too active, leading to non-specific deuteration. Consider using a less active catalyst or a catalyst poison to improve selectivity.[1] |
| Unstable Intermediates | The reaction mechanism may involve intermediates prone to rearrangement or exchange. Modify reaction conditions (e.g., change the base or solvent) to stabilize the desired reaction pathway.[1] |
Issue 3: Chromatographic Shift Between Analyte and Deuterated Standard
Symptom: The deuterated standard elutes slightly earlier than the non-deuterated analyte in reversed-phase chromatography.[4]
| Potential Cause | Troubleshooting Steps & Solutions |
| Isotope Effect | The C-D bond is slightly shorter and stronger than the C-H bond, leading to a small difference in polarity.[4] This is a known phenomenon. |
| Mitigation Strategies | If the shift is small and consistent, it may not be an issue. For optimal correction of matrix effects, complete co-elution is ideal.[8] Consider adjusting the mobile phase composition or using a shallower gradient to minimize the separation.[4][8] |
Experimental Protocols
General Protocol for Deuteration via Catalytic Exchange with D₂ Gas
-
Preparation: In a reaction flask, dissolve the starting material in a suitable solvent. Add a catalyst, such as Palladium on carbon (Pd/C).
-
Atmosphere Exchange: Seal the flask and purge it with an inert gas (e.g., Argon or Nitrogen). Evacuate the flask and backfill with D₂ gas. Repeat this cycle 3-5 times.[1]
-
Reaction: Maintain a positive pressure of D₂ gas and stir the reaction vigorously at the desired temperature. Monitor the reaction progress using TLC or LC-MS.[1]
-
Workup: Upon completion, carefully vent the excess D₂ gas and purge the flask with an inert gas. Filter the reaction mixture through celite to remove the catalyst.[1]
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography, distillation, or recrystallization.[7]
Quantification of Deuterium Incorporation by Mass Spectrometry
-
Sample Preparation: Prepare dilute solutions (~1 mg/mL) of both the deuterated product and the non-deuterated starting material in a suitable volatile solvent (e.g., methanol, acetonitrile).[7]
-
MS Analysis: Analyze the samples via LC-MS or direct infusion using an appropriate ionization technique (e.g., ESI, APCI).[7] Acquire the full mass spectrum over the expected m/z range for the molecular ion.
-
Data Processing: Determine the centroid mass of the isotopic cluster for both the non-deuterated (Mass_H) and deuterated (Mass_D) compounds.[7] The percentage of incorporation at the target site can then be calculated.[7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods Using (2H_20_)Dodecanedioic Acid as an Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. In quantitative mass spectrometry, the use of an internal standard is crucial for correcting variations during sample preparation and analysis. Among the various types of internal standards, stable isotope-labeled compounds, such as (2H_20_)Dodecanedioic acid, are considered the gold standard for achieving the highest levels of accuracy and precision.[1][2][3] This guide provides a comparative overview of the validation of an analytical method using (2H_20_)Dodecanedioic acid as a deuterated internal standard, supported by experimental principles and expected performance data.
The primary advantage of using a deuterated internal standard like (2H_20_)Dodecanedioic acid is its chemical and physical similarity to the analyte of interest, particularly if the analyte is also a dicarboxylic acid.[3] This structural similarity ensures that the internal standard behaves nearly identically to the analyte during extraction, derivatization, and ionization in the mass spectrometer, effectively compensating for matrix effects and other sources of variability.[1][2] The mass difference due to the deuterium atoms allows for its distinct detection by the mass spectrometer without altering its chemical behavior.[3]
Comparison with Alternative Internal Standards
The choice of an internal standard significantly impacts the quality of analytical data. While (2H_20_)Dodecanedioic acid represents an ideal choice for the analysis of dicarboxylic acids, other alternatives are sometimes used. The following table compares the expected performance of a deuterated internal standard with other common types of internal standards.
| Internal Standard Type | Example | Key Performance Characteristics |
| Deuterated Analog | (2H_20_)Dodecanedioic acid | High and consistent recovery , closely mimicking the analyte. Excellent linearity across a wide concentration range. Effectively compensates for matrix effects due to co-elution and similar ionization efficiency. Considered the gold standard for bioanalysis.[1][2][4] |
| Non-Isotopically Labeled Analog | Suberic acid (for a different dicarboxylic acid analyte) | Good recovery, but may differ from the analyte due to slight differences in physicochemical properties. Good linearity. May not fully compensate for matrix effects if chromatographic separation is incomplete or ionization is different. |
| Structurally Unrelated Compound | 2-Chlorotetradecane | Recovery may not track the analyte's recovery during sample preparation. Good linearity is possible. Unlikely to compensate for matrix effects specific to the analyte's chemical class.[4] |
Experimental Protocols
A detailed experimental protocol is essential for the successful validation and application of an analytical method using (2H_20_)Dodecanedioic acid as an internal standard. Below is a representative protocol for the quantification of a target dicarboxylic acid in a biological matrix (e.g., plasma).
Sample Preparation
-
Spiking: To 100 µL of the plasma sample, add 10 µL of a working solution of (2H_20_)Dodecanedioic acid (e.g., 1 µg/mL in methanol).
-
Protein Precipitation: Add 400 µL of cold acetonitrile to the spiked plasma sample to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: A suitable gradient to separate the analyte from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
-
Detection: Multiple Reaction Monitoring (MRM) for both the analyte and the internal standard.
Data Presentation: Expected Performance Characteristics
The following table summarizes the typical performance characteristics of a validated analytical method using a deuterated internal standard like (2H_20_)Dodecanedioic acid. These values are based on general expectations for such methods as outlined in regulatory guidelines like the ICH Q2(R2).[5][6]
| Validation Parameter | Typical Acceptance Criteria | Expected Performance with (2H_20_)Dodecanedioic Acid IS |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | Dependent on analyte and instrumentation, but generally low due to high sensitivity. |
| Recovery (%) | Consistent and reproducible | High and consistent across the concentration range. |
| Matrix Effect (%) | Within 85-115% | Minimal, due to co-elution and similar ionization behavior with the analyte. |
Visualizing the Workflow
The following diagrams illustrate the general workflow for the validation of an analytical method using an internal standard and the logical relationship of key validation parameters.
Caption: General workflow for quantitative analysis using a deuterated internal standard.
Caption: Key parameters assessed during analytical method validation.
References
The Gold Standard Debate: Deuterated vs. ¹³C-Labeled Internal Standards for Ultimate Accuracy in Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative mass spectrometry, the choice of internal standard is a critical decision that can significantly impact data quality and experimental outcomes. This guide provides an objective comparison of the two most prevalent types of stable isotope-labeled (SIL) internal standards: deuterated (²H) and carbon-13 (¹³C)-labeled compounds. By examining their performance characteristics, supported by experimental principles and data, this guide aims to equip you with the knowledge to make an informed selection for your analytical needs.
Stable isotope-labeled internal standards are fundamental to robust quantitative analysis, particularly in complex biological matrices such as plasma, urine, and tissue homogenates. Their chemical near-identity to the analyte of interest allows them to mimic the analyte's behavior throughout the analytical workflow, from sample preparation and chromatography to ionization in the mass spectrometer. This mimicry effectively corrects for variability at each step, leading to more accurate and precise results. However, the subtle differences between incorporating deuterium versus carbon-13 can lead to significant variations in analytical performance.
Performance Comparison: A Head-to-Head Analysis
The ideal internal standard should co-elute perfectly with the analyte, exhibit identical extraction recovery, and experience the same degree of matrix effects. While both deuterated and ¹³C-labeled standards are designed to meet these criteria, inherent physicochemical differences can lead to performance disparities.
| Feature | Deuterated (²H) Internal Standards | ¹³C-Labeled Internal Standards | Rationale & Impact on Accuracy |
| Chromatographic Co-elution | Often exhibit a slight retention time shift, typically eluting earlier than the non-labeled analyte.[1][2] | Co-elute perfectly with the non-labeled analyte.[2] | The "isotope effect" is more pronounced with deuterium due to the significant relative mass difference between hydrogen and deuterium. This can alter the physicochemical properties of the molecule enough to cause chromatographic separation. This separation can lead to the analyte and internal standard experiencing different matrix environments as they elute, resulting in incomplete compensation for ion suppression or enhancement and compromising accuracy.[3][4] |
| Matrix Effect Compensation | Can be incomplete or variable due to potential chromatographic separation from the analyte. | Excellent and highly reliable due to perfect co-elution.[4] | Because ¹³C-labeled standards co-elute with the analyte, they are exposed to the exact same co-eluting matrix components at the same time in the ion source. This ensures that any matrix-induced ion suppression or enhancement affects both the analyte and the internal standard equally, leading to a more accurate and precise measurement of the analyte-to-internal standard ratio.[5] |
| Isotopic Stability | Generally stable, but can be susceptible to back-exchange of deuterium for hydrogen, especially if the label is on an exchangeable site (e.g., -OH, -NH) or under certain pH and temperature conditions.[4] | Highly stable as the ¹³C atoms are integrated into the carbon skeleton of the molecule and are not prone to exchange under typical analytical conditions. | The greater stability of the ¹³C label ensures the integrity of the internal standard throughout sample storage and analysis, preventing the introduction of unlabeled analyte and subsequent quantification errors.[4] |
| Cost & Availability | Generally less expensive and more widely available for a broader range of compounds.[6] | Typically more expensive and may have limited commercial availability for some analytes due to more complex synthetic routes. | Budgetary constraints are a practical consideration. However, the potential for compromised data quality with deuterated standards in complex assays may lead to higher long-term costs associated with method troubleshooting and repeated analyses. |
Supporting Experimental Data
While comprehensive head-to-head studies publishing full datasets are not always readily available, the literature provides compelling evidence supporting the superior performance of ¹³C-labeled internal standards.
A pivotal study by Berg et al. (2014) on the analysis of amphetamines provides a clear illustration. The researchers observed that the chromatographic resolution between amphetamine and its deuterated analogs increased with the number of deuterium substitutions.[2] In contrast, all ¹³C₆-labeled internal standards perfectly co-eluted with their corresponding analytes under various chromatographic conditions.[2] This perfect co-elution is critical for accurate matrix effect correction.
Another key publication by Stokvis et al. (2005) discusses the potential for deuterated compounds to exhibit different retention times and recoveries compared to the analyte.[1] While this paper highlights the overall advantages of SILs over structural analogs, it also underscores the potential pitfalls of deuterated standards.
The following table provides a representative summary of expected performance based on the principles outlined in the literature.
Table 1: Representative Performance Data Comparison
| Parameter | Method with Deuterated IS | Method with ¹³C-Labeled IS |
| Accuracy (% Bias) | Within ±15% (may show slight bias in complex matrices) | Within ±10% (consistently high accuracy) |
| Precision (% CV) | ≤ 15% (may exhibit higher variability) | ≤ 10% (generally higher precision) |
| Matrix Factor | 0.80 - 1.20 (can be variable between lots) | 0.95 - 1.05 (consistently close to 1) |
| Chromatographic Separation (ΔRT) | > 0 sec (often observed) | 0 sec (perfect co-elution) |
Note: This data is representative and actual values will vary depending on the analyte, matrix, and specific analytical method.
Experimental Protocols
To objectively evaluate the performance of deuterated versus ¹³C-labeled internal standards for a specific analyte, a head-to-head comparison should be performed. The following provides a detailed methodology for such a study.
Objective
To compare the accuracy and precision of a quantitative LC-MS/MS assay for a target analyte using both a deuterated and a ¹³C-labeled internal standard.
Materials
-
Analyte of interest
-
Deuterated internal standard
-
¹³C-labeled internal standard
-
Blank biological matrix (e.g., human plasma)
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
Formic acid or other appropriate mobile phase modifiers
-
Sample preparation consumables (e.g., protein precipitation plates, SPE cartridges)
Methodology
-
Stock and Working Solution Preparation:
-
Prepare individual stock solutions of the analyte, deuterated IS, and ¹³C-labeled IS in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare separate working solutions of the deuterated IS and ¹³C-labeled IS at a concentration appropriate for spiking into calibration standards, quality control (QC) samples, and unknown samples.
-
-
Calibration Standards and Quality Controls:
-
Prepare two sets of calibration curves by spiking the blank biological matrix with the analyte at a minimum of six different concentration levels.
-
Prepare two sets of QC samples at low, medium, and high concentrations within the calibration range.
-
-
Sample Preparation:
-
To one set of calibration standards and QCs, add the deuterated internal standard working solution.
-
To the second set of calibration standards and QCs, add the ¹³C-labeled internal standard working solution.
-
Perform sample extraction using a validated method such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Evaporate the extracts to dryness and reconstitute in a suitable injection solvent.
-
-
LC-MS/MS Analysis:
-
Develop an LC-MS/MS method with optimized chromatographic conditions to achieve good peak shape and retention for the analyte.
-
Monitor the retention times of the analyte and both internal standards to assess co-elution.
-
Analyze both sets of prepared samples using the developed LC-MS/MS method.
-
-
Data Analysis:
-
For each set of data, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Determine the concentrations of the QC samples using the respective calibration curves.
-
Calculate the accuracy (% bias) and precision (% coefficient of variation) for each QC level for both the deuterated and ¹³C-labeled internal standard methods.
-
Evaluate the matrix effect by comparing the analyte/IS peak area ratio in post-extraction spiked samples to that in neat solutions at the same concentration.
-
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key workflows.
Caption: Experimental workflow for comparing deuterated and ¹³C-labeled internal standards.
Caption: Logical relationship between internal standard choice and data quality.
Conclusion and Recommendation
The selection of an internal standard is a critical determinant of data quality in quantitative LC-MS/MS analysis. While deuterated internal standards are widely used and can be a cost-effective option, they are susceptible to the deuterium isotope effect, which can lead to chromatographic separation from the analyte and compromise the accuracy of the results, especially in complex matrices.
For researchers, scientists, and drug development professionals who demand the highest level of accuracy, precision, and reliability, ¹³C-labeled internal standards are unequivocally the superior choice. Their ability to co-elute perfectly with the analyte ensures the most effective compensation for matrix effects, leading to more robust, reliable, and defensible quantitative data. While the initial investment may be higher, the long-term benefits of generating high-quality, reproducible data far outweigh the cost, minimizing the need for costly method redevelopment and ensuring the integrity of your research.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 2. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myadlm.org [myadlm.org]
- 4. ukisotope.com [ukisotope.com]
- 5. hub.hku.hk [hub.hku.hk]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to GC-MS and LC-MS Methods for Dicarboxylic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of dicarboxylic acids (DCAs) is crucial in various fields, including biomarker discovery, metabolic research, and environmental analysis. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a comprehensive comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable technique for their specific needs.
At a Glance: Key Differences
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase based on their interactions with the stationary phase. |
| Sample Volatility | Requires analytes to be volatile and thermally stable. Derivatization is mandatory for non-volatile DCAs. | Suitable for a wider range of compounds, including non-volatile and thermally labile DCAs, often without derivatization.[1] |
| Derivatization | Essential for DCAs to increase volatility and improve chromatographic performance.[2][3] | Often not required, but can be used to enhance sensitivity and chromatographic separation.[4][5] |
| Sensitivity | Generally provides good sensitivity, with detection limits in the picogram range.[3][6] | Can offer superior sensitivity, with detection limits reaching the femtogram level, especially with derivatization.[4] |
| Sample Throughput | Sample preparation, including derivatization, can be time-consuming, potentially leading to lower throughput. | Can offer higher throughput, especially with methods that do not require derivatization.[7][8] |
| Compound Coverage | Well-suited for the analysis of low-molecular-weight DCAs. | Versatile for a broader range of DCAs, including larger and more polar molecules. |
Quantitative Performance Comparison
The following table summarizes the quantitative performance of GC-MS and LC-MS methods for the analysis of various dicarboxylic acids as reported in different studies.
| Dicarboxylic Acid | Analytical Method | Derivatization Agent | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| C3-C9 DCAs | GC-MS | BSTFA | - | ≤ 2 ng/m³ | - | [9] |
| C3-C9 DCAs | GC-MS | BF3/alcohol | - | ≤ 4 ng/m³ | - | [9] |
| C2-C14 DCAs | GC-MS (SIM) | BF3/butanol | - | 1-4 pg | - | [3][6] |
| C2-C14 DCAs | LC-MS/MS | None | - | 5-40 pg | - | [3][6] |
| Various DCAs | LC-MS/MS | DmPABr | > 0.99 | < 266 fg | < 805 fg | [4] |
| Methylmalonic Acid | LC-MS/MS | Butanolic HCl | > 0.998 | 0.05 µmol/L | 0.1 µmol/L | [7][8] |
Note: Direct comparison of LODs and LOQs across different studies should be done with caution due to variations in instrumentation, matrices, and calculation methods.
Experimental Workflows
The general analytical workflows for GC-MS and LC-MS analysis of dicarboxylic acids are illustrated below. The key difference lies in the mandatory derivatization step for GC-MS.
Detailed Experimental Protocols
Below are representative experimental protocols for both GC-MS and LC-MS analysis of dicarboxylic acids, compiled from various sources.
GC-MS Protocol with Silylation Derivatization
This protocol is based on methods for analyzing low-molecular-weight dicarboxylic acids in atmospheric aerosols.[2][9]
-
Sample Extraction:
-
Extract the sample containing dicarboxylic acids with a suitable organic solvent (e.g., a mixture of dichloromethane and methanol).
-
Concentrate the extract to dryness under a gentle stream of nitrogen.
-
-
Derivatization (Silylation):
-
To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 1 hour to form trimethylsilyl (TMS) esters of the dicarboxylic acids.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 6890N or similar.
-
Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 15 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5973N Mass Selective Detector or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
LC-MS/MS Protocol with Charge-Reversal Derivatization
This protocol is adapted from a high-sensitivity method for quantifying dicarboxylic acids in biological fluids.[4]
-
Sample Preparation:
-
Protein Precipitation: For biological fluids, precipitate proteins by adding ice-cold acetonitrile (5 times the sample volume), followed by centrifugation.
-
Extraction: Extract dicarboxylic acids from the supernatant using acidified ethyl acetate.
-
Evaporate the solvent to dryness.
-
-
Derivatization (Charge-Reversal):
-
Reconstitute the dried extract in a solution containing dimethylaminophenacyl bromide (DmPABr) and N,N-diisopropylethylamine (DIPEA) in acetonitrile.
-
Heat the mixture at 60°C for 30 minutes.
-
Quench the reaction by adding formic acid.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu Nexera X2 or similar.
-
Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Sciex QTRAP 6500+ or similar.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for each derivatized dicarboxylic acid.
-
Conclusion
Both GC-MS and LC-MS are powerful techniques for the analysis of dicarboxylic acids. The choice between them depends on the specific requirements of the study.
-
GC-MS is a robust and reliable technique, particularly for volatile, low-molecular-weight dicarboxylic acids. While derivatization is necessary, well-established protocols provide good sensitivity and reproducibility.[2][9]
-
LC-MS , especially when coupled with tandem mass spectrometry (LC-MS/MS), offers greater versatility for a wider range of dicarboxylic acids, including those that are non-volatile or thermally labile.[1] Furthermore, LC-MS methods can achieve exceptionally low detection limits, making it the preferred choice for applications requiring high sensitivity, such as biomarker analysis in limited sample volumes.[4] The option to analyze without derivatization can also lead to higher sample throughput.[10]
For researchers aiming for the highest sensitivity and broader applicability, particularly in complex biological matrices, LC-MS/MS, potentially with a sensitivity-enhancing derivatization step, is often the superior choice. For more routine analyses of a narrower range of more volatile dicarboxylic acids, GC-MS remains a cost-effective and powerful alternative.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A charge reversal approach for the sensitive quantification of dicarboxylic acids using Liquid chromatography-tandem mass spectrometry. | CoLab [colab.ws]
- 5. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Fragmentation Analysis of Dicarboxylic Acids in Tandem Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The analysis of dicarboxylic acids (DCAs) is pivotal in various scientific disciplines, including metabolomics, biomarker discovery, and industrial process monitoring. Tandem mass spectrometry (MS/MS) has emerged as a powerful tool for the sensitive and specific quantification of these molecules. Understanding the fragmentation patterns of DCAs is crucial for developing robust analytical methods. This guide provides a comparative analysis of the fragmentation behavior of dicarboxylic acids, supported by experimental data and detailed protocols.
Primary Fragmentation Pathways in Tandem Mass Spectrometry
Under collision-induced dissociation (CID) in tandem mass spectrometry, dicarboxylic acids primarily undergo two major fragmentation pathways, especially in negative ion mode electrospray ionization (ESI):
-
Decarboxylation: The loss of a molecule of carbon dioxide (CO2), which corresponds to a neutral loss of 44 Da.
-
Dehydration: The loss of a water molecule (H2O), resulting in a neutral loss of 18 Da.
The predominance of these pathways is strongly dependent on the chain length of the dicarboxylic acid[1][2]. For shorter-chain DCAs, decarboxylation is often the most prevalent fragmentation route. As the carbon chain length increases, the loss of water becomes more significant, which is attributed to the increased conformational freedom allowing for intramolecular interactions between the two carboxyl groups[3].
In positive ion mode, often achieved after derivatization, the fragmentation patterns are characteristic of the derivatizing agent and the dicarboxylic acid backbone[4][5].
Comparative Fragmentation Data
The following table summarizes the primary fragment ions observed for a selection of dicarboxylic acids in negative ion mode ESI-MS/MS. The data is compiled from multiple studies to provide a comparative overview.
| Dicarboxylic Acid | Precursor Ion [M-H]⁻ (m/z) | Primary Fragment Ions (m/z) | Predominant Neutral Loss | Reference |
| Malonic Acid (C3) | 103 | 59 | -CO₂ | [3] |
| Succinic Acid (C4) | 117 | 73, 99 | -CO₂, -H₂O | [3] |
| Glutaric Acid (C5) | 131 | 87, 113 | -CO₂, -H₂O | [2] |
| Adipic Acid (C6) | 145 | 101, 127 | -CO₂, -H₂O | [3] |
| Suberic Acid (C8) | 173 | 129, 155 | -CO₂, -H₂O | [2] |
| Sebacic Acid (C10) | 201 | 157, 183 | -CO₂, -H₂O | [3] |
| Dodecanedioic Acid (C12) | 229 | 185, 211 | -CO₂, -H₂O | [2] |
Note: The relative intensities of the fragment ions can vary depending on the collision energy and the specific mass spectrometer used.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving reliable results in tandem mass spectrometry. Below are representative methodologies for the analysis of dicarboxylic acids.
1. Sample Preparation for Biological Fluids
For the analysis of DCAs in biofluids like plasma or urine, a protein precipitation and extraction step is typically required:
-
Protein Precipitation: Add 5 volumes of ice-cold acetonitrile (-20°C) to the sample.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 RPM) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for further processing or direct injection.
2. Derivatization for Enhanced Sensitivity (Optional but Recommended for some applications)
Derivatization can improve chromatographic separation and ionization efficiency, especially in positive ion mode. A common method involves esterification to form dibutyl esters[4][5][6]:
-
Extraction: Extract dicarboxylic acids from the sample using a solvent like methyl-tert-butyl ether.
-
Derivatization Reagent: Use butanolic HCl.
-
Reaction: Incubate the dried extract with the derivatization reagent to form the dibutyl esters.
-
Reconstitution: After the reaction, evaporate the reagent and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
Another approach is charge-reversal derivatization using reagents like dimethylaminophenacyl bromide (DmPABr) to enhance detection in positive ion mode[7].
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
-
Instrumentation: A triple quadrupole or an ion trap mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system is commonly used[1][2].
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often employed for underivatized DCAs[1][2]. For derivatized DCAs, positive ion mode is typically used[4][5].
-
Mobile Phase: The composition of the mobile phase can influence ionization efficiency. For negative mode ESI, a mobile phase containing a weak hydrophobic carboxylic acid like butyric or propanoic acid can improve the response of the analytes[8].
-
Collision Gas: Argon is commonly used as the collision gas for CID.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is frequently used for quantification, where specific precursor-to-product ion transitions are monitored for each analyte[4][5].
Visualizing Fragmentation and Workflows
General Fragmentation Pathway of Dicarboxylic Acids in Negative Ion Mode ESI-MS/MS
Caption: Primary fragmentation pathways of dicarboxylic acids in negative ion mode CID.
Typical Experimental Workflow for LC-MS/MS Analysis of Dicarboxylic Acids
Caption: A standard workflow for the analysis of dicarboxylic acids by LC-MS/MS.
Relationship Between Dicarboxylic Acid Chain Length and Fragmentation
Caption: Influence of carbon chain length on the primary fragmentation pathway.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A charge reversal approach for the sensitive quantification of dicarboxylic acids using Liquid chromatography-tandem mass spectrometry. | CoLab [colab.ws]
- 8. pubs.acs.org [pubs.acs.org]
performance evaluation of different internal standards for fatty acid quantification
For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids is paramount for robust and reproducible results. The choice of an internal standard is a critical determinant of data quality in chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of the performance of different internal standards for fatty acid quantification, supported by experimental data and detailed methodologies.
The Gold Standard and Its Alternatives: An Overview
The ideal internal standard should mimic the chemical and physical properties of the analytes of interest, be absent in the original sample, and not interfere with the analysis. In fatty acid analysis, three main types of internal standards are commonly employed:
-
Stable Isotope-Labeled Fatty Acids: These are considered the gold standard. They are identical in chemical structure to the endogenous fatty acids but are labeled with heavy isotopes, such as deuterium (²H) or carbon-13 (¹³C). This near-perfect analogy allows them to effectively compensate for variations during sample preparation, extraction, and analysis.[1][2]
-
Odd-Chain Fatty Acids: These are fatty acids with an odd number of carbon atoms (e.g., tridecanoic acid (C13:0), heptadecanoic acid (C17:0)). They are naturally present in very low concentrations in most biological samples, making them a cost-effective alternative to stable isotope-labeled standards.[3]
-
Other Non-Endogenous Fatty Acids: In some specific applications, other fatty acids that are not naturally present in the sample matrix may be used.
Performance Evaluation: A Quantitative Comparison
The selection of an internal standard significantly impacts the accuracy and precision of fatty acid quantification. The following table summarizes the performance of different internal standards based on key validation parameters. The data is synthesized from studies comparing the use of different isotopologue internal standards.
| Internal Standard Type | Analyte | Bias (%)* | Change in Precision (Variance) (%)** | Recovery (%) | Linearity (r²) |
| Stable Isotope-Labeled (¹³C) | Palmitic acid (C16:0) | 0.5 | 5 | 95-105 | >0.99 |
| Stearic acid (C18:0) | 0.8 | 6 | 96-104 | >0.99 | |
| Oleic acid (C18:1) | 1.0 | 7 | 94-106 | >0.99 | |
| Linoleic acid (C18:2) | 1.2 | 8 | 93-107 | >0.99 | |
| Stable Isotope-Labeled (Deuterated) | Palmitic acid (C16:0) | 1.5 | 10 | 92-108 | >0.99 |
| Stearic acid (C18:0) | 1.8 | 12 | 91-109 | >0.99 | |
| Oleic acid (C18:1) | 2.0 | 14 | 90-110 | >0.99 | |
| Linoleic acid (C18:2) | 2.5 | 15 | 88-112 | >0.99 | |
| Odd-Chain Fatty Acid (C17:0) | Palmitic acid (C16:0) | 3.5 | 20 | 85-115 | >0.98 |
| Stearic acid (C18:0) | 4.0 | 25 | 83-117 | >0.98 | |
| Oleic acid (C18:1) | 5.0 | 30 | 80-120 | >0.98 | |
| Linoleic acid (C18:2) | 6.0 | 35 | 78-122 | >0.98 |
*Bias refers to the systematic deviation from the true value. **Change in precision indicates the increase in the variance of measurements when using an alternative internal standard compared to the ideal one.
Note: The values presented in this table are representative and can vary depending on the specific experimental conditions, matrix, and analytical instrumentation. The data for stable isotope-labeled standards is based on studies investigating the impact of using alternative isotopologue internal standards.[1]
Experimental Protocols
Detailed and validated experimental protocols are essential for achieving accurate and reproducible fatty acid quantification. The following sections outline the key steps in a typical workflow.
Sample Preparation and Lipid Extraction
-
Internal Standard Spiking: A known amount of the chosen internal standard (stable isotope-labeled or odd-chain fatty acid) is added to the sample (e.g., plasma, tissue homogenate, cell lysate) at the earliest stage of sample preparation to account for any loss during subsequent steps.
-
Lipid Extraction: Lipids are extracted from the sample matrix using a suitable solvent system, such as the Folch method (chloroform:methanol, 2:1 v/v) or the Bligh and Dyer method (chloroform:methanol:water). The mixture is vortexed and centrifuged to separate the organic (lipid-containing) and aqueous phases. The organic phase is collected for further processing.
Derivatization: Fatty Acid Methyl Ester (FAME) Preparation
Fatty acids are typically non-volatile and require derivatization to increase their volatility for GC-MS analysis. The most common derivatization method is the conversion of fatty acids to their corresponding fatty acid methyl esters (FAMEs).
-
Saponification (Optional): For complex lipids, a saponification step using a strong base (e.g., NaOH or KOH in methanol) is performed to hydrolyze the ester linkages and release the free fatty acids.
-
Esterification: The fatty acids are then esterified to FAMEs using a reagent such as boron trifluoride in methanol (BF₃-methanol), methanolic HCl, or by acid-catalyzed transesterification. The reaction mixture is typically heated to ensure complete derivatization.
-
Extraction of FAMEs: After the reaction, the FAMEs are extracted into an organic solvent (e.g., hexane or isooctane). The organic layer is then collected, dried under a stream of nitrogen, and reconstituted in a suitable solvent for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatography (GC): The reconstituted FAME sample is injected into the GC system. A capillary column with a polar stationary phase is typically used to separate the different FAMEs based on their boiling points and polarity.
-
Mass Spectrometry (MS): As the FAMEs elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio. The mass spectrometer is operated in selected ion monitoring (SIM) or full scan mode to detect and quantify the target FAMEs and the internal standard.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for fatty acid quantification using an internal standard.
Fatty acid quantification workflow.
Logical Relationships in Internal Standard-Based Quantification
The core principle of using an internal standard is to normalize the analytical signal of the analyte to that of a constant, known amount of a similar compound. This corrects for variations that can occur throughout the analytical process.
References
A Framework for Inter-Laboratory Comparison of Dodecanedioic Acid Measurement in Urine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a standardized framework for conducting an inter-laboratory comparison of dodecanedioic acid (DDDA) quantification in human urine. The absence of established, publicly available round-robin results for DDDA necessitates a robust, harmonized protocol to ensure data comparability across different research facilities. This document outlines a recommended analytical method, a comprehensive experimental protocol, and a structured format for data presentation to facilitate such a comparison.
Introduction to Dodecanedioic Acid (DDDA)
Dodecanedioic acid is a dicarboxylic acid that has been investigated as a potential energy substrate, particularly in the context of metabolic disorders such as type 2 diabetes.[1] Its urinary concentration can be an indicator of metabolic processes, and accurate measurement is crucial for clinical and research applications. To ensure the reliability and comparability of DDDA measurements across different laboratories, a standardized approach to its quantification is essential.
Recommended Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and reliable method for the analysis of organic acids in urine.[2][3] It offers high sensitivity and specificity, making it well-suited for the quantification of DDDA. The following sections detail a proposed experimental protocol for an inter-laboratory comparison of DDDA measurement using GC-MS.
Experimental Protocol
This protocol is designed to provide a comprehensive and standardized workflow for the analysis of DDDA in urine. Adherence to this protocol is intended to minimize inter-laboratory variability.
Sample Preparation: Liquid-Liquid Extraction and Derivatization
-
Urine Sample Collection and Storage : Collect mid-stream urine samples in sterile containers. Samples should be stored at -20°C or lower until analysis to minimize degradation of analytes.[4]
-
Internal Standard Spiking : Prior to extraction, spike a defined volume of urine (e.g., 1 mL) with a known concentration of a suitable internal standard. A stable isotope-labeled DDDA would be ideal; alternatively, another long-chain dicarboxylic acid not expected to be present in the sample, such as heptadecanedioic acid, can be used.
-
Acidification : Acidify the urine sample to a pH of less than 2 using an appropriate acid, such as 5M HCl, to ensure that the dicarboxylic acids are in their protonated form.[5]
-
Extraction :
-
Add sodium chloride to saturate the aqueous solution, which enhances the extraction efficiency.[5]
-
Perform a sequential liquid-liquid extraction using organic solvents. A common approach is to first extract with 2.5 mL of ethyl acetate, followed by a second extraction with 2.5 mL of diethyl ether.[6]
-
Combine the organic extracts.
-
-
Drying : Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen gas at room temperature or a slightly elevated temperature (e.g., up to 40°C).[6]
-
Derivatization : To make the non-volatile DDDA suitable for GC analysis, convert it to a volatile trimethylsilyl (TMS) ester.[5]
-
Reconstitute the dried extract in a mixture of a derivatization agent and a catalyst. A common combination is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine.[6][7]
-
Heat the mixture at a controlled temperature (e.g., 75°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.[6]
-
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions :
-
Injection Volume : 1 µL
-
Injector Temperature : 280°C
-
Carrier Gas : Helium at a constant flow rate.
-
Oven Temperature Program : An initial temperature of 80°C, held for 2-5 minutes, followed by a temperature ramp (e.g., 8°C/min) to a final temperature of 280-300°C, with a final hold time. This program should be optimized to ensure good separation of DDDA from other urinary components.[6]
-
-
Mass Spectrometer (MS) Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Acquisition Mode : Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the DDDA-TMS derivative. A full scan mode can be used for initial identification. The mass spectrum of the DDDA-TMS derivative is available in public databases.[2]
-
Transfer Line Temperature : 280°C.
-
Data Presentation for Inter-Laboratory Comparison
The following tables provide a structured format for reporting the quantitative data from each participating laboratory. This standardized presentation is crucial for a direct and objective comparison of performance.
Table 1: Method Performance Characteristics
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Linearity (R²) | > 0.99 | |||
| Limit of Detection (LOD) | Report Value | |||
| Limit of Quantification (LOQ) | Report Value | |||
| Precision (%RSD) | ||||
| - Intra-day | < 15% | |||
| - Inter-day | < 20% | |||
| Accuracy (% Recovery) | 80-120% | |||
| - Low QC | ||||
| - Mid QC | ||||
| - High QC |
Table 2: Analysis of Blinded Quality Control (QC) Samples
| QC Sample ID | True Value (ng/mL) | Lab 1 Measured (ng/mL) | Lab 2 Measured (ng/mL) | Lab 3 Measured (ng/mL) |
| QC-A | ||||
| QC-B | ||||
| QC-C |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of dodecanedioic acid in urine by GC-MS.
Logical Relationship of the Inter-Laboratory Comparison
Caption: Logical flow of the proposed inter-laboratory comparison for dodecanedioic acid measurement.
References
- 1. researchgate.net [researchgate.net]
- 2. Dodecanedioic acid, 2TMS derivative [webbook.nist.gov]
- 3. Rapid determination of domoic acid in serum and urine by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. metbio.net [metbio.net]
- 5. erndim.org [erndim.org]
- 6. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Esterification vs. Silylation for GC-MS Analysis of Dicarboxylic Acids
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal derivatization strategy for gas chromatography-mass spectrometry (GC-MS) analysis of dicarboxylic acids.
The analysis of dicarboxylic acids is crucial in various scientific fields, from metabolomics to environmental analysis. However, their inherent polarity and low volatility make them unsuitable for direct analysis by gas chromatography-mass spectrometry (GC-MS). Derivatization is a necessary sample preparation step to increase their volatility and improve chromatographic performance. Among the most common derivatization techniques are esterification and silylation. This guide provides an objective comparison of these two methods, supported by experimental data, to aid researchers in selecting the most appropriate strategy for their analytical needs.
At a Glance: Esterification vs. Silylation
| Feature | Esterification | Silylation |
| Principle | Converts carboxylic acids to corresponding esters (e.g., methyl esters). | Replaces active hydrogens with a trimethylsilyl (TMS) group. |
| Common Reagents | Boron trifluoride (BF3) in an alcohol (e.g., methanol or butanol), HCl in methanol. | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). |
| Reaction Conditions | Typically requires heating (e.g., 60-100°C) for a duration of minutes to hours. | Often rapid at room temperature or with gentle heating (e.g., 70°C). |
| Derivative Stability | Ester derivatives are generally stable. | Silyl derivatives can be sensitive to moisture and may degrade over time.[1] |
| Byproducts | Water and catalyst residues. | Silylating agent byproducts, which are typically volatile. |
| Advantages | Stable derivatives, less susceptible to hydrolysis. | Milder reaction conditions, often faster, and can derivatize other functional groups (e.g., hydroxyls) simultaneously. |
| Disadvantages | Can be slower and require harsher conditions, potentially leading to degradation of some analytes. | Derivatives are moisture-sensitive, requiring anhydrous conditions for reaction and storage.[1] |
Performance Showdown: Quantitative Data
A comparative study on low-molecular-weight dicarboxylic acids in atmospheric aerosols found that while both methods are suitable, silylation with BSTFA offered distinct advantages in terms of sensitivity and reproducibility, particularly for samples with low analyte concentrations.[2]
| Parameter | Esterification (BF3/Butanol) | Silylation (BSTFA) | Reference |
| Limit of Detection (LOD) | ≤ 4 ng/m³ | ≤ 2 ng/m³ | [2] |
| Reproducibility (RSD%) | ≤ 15% | ≤ 10% | [2] |
These findings suggest that for trace-level analysis of dicarboxylic acids, silylation may be the preferred method.
Experimental Protocols: A Step-by-Step Guide
Herein, we provide detailed methodologies for both esterification and silylation of dicarboxylic acids for GC-MS analysis.
Esterification Protocol (using BF3-Methanol)
This protocol is a common method for preparing methyl esters of dicarboxylic acids.
Materials:
-
Dicarboxylic acid standard or sample extract
-
BF3-Methanol solution (14% w/v)
-
Anhydrous sodium sulfate
-
Hexane
-
Saturated sodium chloride solution
-
GC-MS grade solvent for final dilution (e.g., hexane or ethyl acetate)
Procedure:
-
Sample Preparation: Accurately weigh or pipette the dicarboxylic acid standard or dried sample extract into a reaction vial.
-
Reagent Addition: Add 1-2 mL of BF3-Methanol solution to the vial.
-
Reaction: Tightly cap the vial and heat at 60-100°C for 10-60 minutes. The optimal time and temperature may vary depending on the specific dicarboxylic acids.
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated sodium chloride solution. Vortex thoroughly.
-
Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer, which contains the methyl esters, to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Silylation Protocol (using BSTFA)
This protocol describes the formation of trimethylsilyl (TMS) derivatives of dicarboxylic acids.
Materials:
-
Dicarboxylic acid standard or sample extract (must be anhydrous)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with or without 1% trimethylchlorosilane (TMCS) as a catalyst
-
Pyridine (optional, as a solvent and catalyst)
-
GC-MS grade solvent for final dilution (e.g., hexane or dichloromethane)
Procedure:
-
Sample Preparation: Ensure the dicarboxylic acid standard or sample extract is completely dry. Any moisture will react with the silylating reagent and interfere with the derivatization. This can be achieved by evaporation under a stream of nitrogen or by lyophilization.
-
Reagent Addition: To the dried sample, add a known volume of BSTFA (e.g., 50-100 µL). If the sample is difficult to dissolve, a small amount of pyridine can be added.
-
Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes. For many dicarboxylic acids, the reaction may be complete at room temperature.
-
Analysis: After cooling, the sample can be directly injected into the GC-MS. Alternatively, it can be diluted with a suitable solvent.
Visualizing the Chemistry and Workflow
To better understand the processes, the following diagrams illustrate the chemical reactions and the analytical workflow for both derivatization methods.
Caption: Esterification of a dicarboxylic acid.
Caption: Silylation of a dicarboxylic acid.
Caption: GC-MS derivatization workflow comparison.
Conclusion: Making the Right Choice
Both esterification and silylation are effective methods for the derivatization of dicarboxylic acids for GC-MS analysis. The choice between the two depends on the specific requirements of the study.
-
Choose esterification when derivative stability is a primary concern and when dealing with samples that may contain trace amounts of water. The resulting ester derivatives are generally robust and can be stored for longer periods.
-
Choose silylation when high sensitivity and throughput are critical, especially for trace-level analysis. The milder reaction conditions can also be advantageous for thermally labile compounds. However, meticulous attention must be paid to maintaining anhydrous conditions throughout the procedure to ensure reproducible results.
Ultimately, the optimal derivatization strategy may require empirical determination for the specific dicarboxylic acids of interest and the sample matrix being investigated. This guide provides a solid foundation for making an informed decision and streamlining the method development process.
References
Isotope Dilution: The Gold Standard for Accuracy and Precision in Environmental Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the superior performance of Isotope Dilution Mass Spectrometry (IDMS) for the quantification of analytes in complex environmental matrices.
Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive analytical technique, offering unparalleled accuracy and precision for the quantification of elements and chemical compounds in environmental samples.[1] Its inherent ability to correct for sample loss during preparation and to mitigate matrix effects makes it a superior choice over traditional methods like external calibration, especially when dealing with complex matrices such as soil, water, sediment, and biological tissues.[2][3] This guide provides an objective comparison of isotope dilution methods with alternatives, supported by experimental data and detailed methodologies, to assist in the selection of the most appropriate quantification strategy for your research needs.
The fundamental principle of isotope dilution involves the addition of a known amount of an isotopically enriched standard (a "spike") to a sample.[3] This standard is chemically identical to the analyte of interest but has a different isotopic composition. After allowing the spike to equilibrate with the endogenous analyte, the altered isotopic ratio is measured by mass spectrometry. This ratio, along with the known amount of the added spike, allows for the precise calculation of the original analyte concentration, effectively nullifying the impact of sample loss and matrix-induced signal suppression or enhancement.[1][2]
Comparative Performance: Isotope Dilution vs. External Calibration
Experimental data consistently demonstrates the superior performance of isotope dilution methods over external calibration, particularly in complex environmental samples where matrix effects are significant.[2]
A key advantage of isotope dilution is that the isotopically labeled standard is added at the beginning of the sample preparation process.[2] This ensures that both the analyte and the standard are subjected to the same experimental conditions, including any losses that may occur during extraction, cleanup, and analysis. In contrast, external calibration relies on standards prepared in a clean solvent, which do not account for the matrix interferences present in real samples.[2]
| Method | Analyte | Matrix | Accuracy (% Recovery) | Precision (RSD %) | Key Advantages | Limitations |
| Isotope Dilution Mass Spectrometry (IDMS) | Ochratoxin A | Flour | 94-106%[4] | < 5%[4] | High accuracy and precision, corrects for matrix effects and sample loss.[2][3] | Requires isotopically labeled standards, which can be costly. Not applicable to monoisotopic elements without specialized techniques.[5] |
| External Calibration | Ochratoxin A | Flour | 62-82%[4] | > 15%[4] | Simple to implement, readily available standards. | Susceptible to matrix effects, leading to inaccurate results. Does not account for sample preparation losses.[2] |
| Matrix-Matched Calibration | PFAS | Dairy Milk | 85%[2] | Variable | Can partially compensate for matrix effects. | Requires a representative matrix blank, which may not always be available.[4] |
| Isotope Dilution (PFAS in Dairy Milk) | PFAS | Dairy Milk | 97%[2] | Lower RSD than matrix-matched | Superior accuracy in complex biological matrices.[2] |
Table 1. Comparison of quantitative performance between Isotope Dilution and other calibration methods.
Variations of Isotope Dilution Mass Spectrometry
To further enhance accuracy, several variations of the IDMS technique have been developed. The choice of method often depends on the desired level of accuracy and the availability of certified reference materials.
| IDMS Method | Description | Typical Application |
| Single Isotope Dilution (ID¹MS) | A known amount of an isotopically labeled standard is added to the sample. The concentration of the standard must be accurately known.[4] | Routine quantitative analysis where high accuracy is required. |
| Double Isotope Dilution (ID²MS) | The isotopically labeled standard is calibrated against a primary standard of the analyte. This method is used when the exact concentration of the labeled standard is not known with high certainty.[3] | High-precision analysis and certification of reference materials. |
| Quintuple Isotope Dilution (ID⁵MS) | An advanced method involving multiple isotopic standards and measurements to achieve the highest level of accuracy, often used for metrological purposes.[3] | Primary method for national metrology institutes. |
Table 2. Overview of different Isotope Dilution Mass Spectrometry methods.
Experimental Workflows and Protocols
The successful implementation of isotope dilution methods relies on a well-defined experimental workflow. The following diagrams and protocols provide a general overview of the steps involved in the analysis of environmental samples.
Figure 1. A generalized workflow for isotope dilution mass spectrometry.
Protocol 1: Analysis of Persistent Organic Pollutants (POPs) in Sediment by Isotope Dilution GC-MS
This protocol outlines the key steps for the quantitative analysis of POPs in sediment samples.
-
Sample Preparation and Spiking :
-
Weigh a homogenized subsample of the sediment (e.g., 10 g) into an extraction vessel.
-
Add a known amount of a certified isotopically labeled internal standard solution containing the target POPs (e.g., ¹³C-labeled PCBs, PAHs) directly onto the sediment sample.[2]
-
-
Equilibration :
-
Extraction :
-
Perform extraction using an appropriate technique, such as Soxhlet extraction with a suitable solvent mixture (e.g., hexane/acetone) for an extended period (e.g., 16-24 hours).[2]
-
-
Cleanup :
-
Concentrate the extract and perform cleanup procedures to remove interfering co-extracted substances. This may involve techniques like gel permeation chromatography (GPC) followed by silica gel or Florisil column chromatography.[2]
-
-
Instrumental Analysis (GC-MS) :
-
Concentrate the final extract to a small volume (e.g., 1 mL).
-
Inject an aliquot into a gas chromatograph coupled to a mass spectrometer (GC-MS) operating in selected ion monitoring (SIM) mode to monitor for the specific ions of both the native and isotopically labeled analytes.[2]
-
Protocol 2: Analysis of Herbicides in Water by Isotope Dilution LC-MS/MS
This protocol provides a methodology for the analysis of herbicides in water samples.
-
Sample Preparation and Spiking :
-
Filter the water sample (e.g., 1 L) to remove particulate matter.
-
Add a known amount of a certified isotopically labeled internal standard solution for each target herbicide to the water sample.
-
-
Solid-Phase Extraction (SPE) :
-
Condition an appropriate SPE cartridge (e.g., C18).
-
Load the spiked water sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the herbicides with a suitable solvent (e.g., methanol or acetonitrile).[2]
-
-
Concentration and Reconstitution :
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of mobile phase.[2]
-
-
Instrumental Analysis (LC-MS/MS) :
-
Inject the prepared sample extract into a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Develop a chromatographic method to separate the target herbicides and optimize the mass spectrometer parameters for their detection and quantification.
-
Logical Relationship: Isotope Dilution vs. External Calibration
The fundamental difference in the experimental approach between isotope dilution and external calibration directly impacts the accuracy of the results, especially in complex matrices.
Figure 2. Comparison of experimental workflows.
Conclusion
Isotope Dilution Mass Spectrometry is a powerful and reliable technique that provides a higher level of accuracy and precision for the quantification of analytes in environmental samples compared to other methods.[7][8] By incorporating an isotopically labeled internal standard at the beginning of the analytical process, IDMS effectively compensates for variations in sample preparation and matrix-induced interferences. While the initial investment in labeled standards may be higher, the superior data quality and confidence in the results make it an indispensable tool for researchers, scientists, and drug development professionals working with challenging environmental matrices.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 5. icpms.cz [icpms.cz]
- 6. Use of Isotope Dilution Method To Predict Bioavailability of Organic Pollutants in Historically Contaminated Sediments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
Unveiling Metabolic Aberrations: A Comparative Analysis of Dicarboxylic Acid Profiles in Health and Disease
For Researchers, Scientists, and Drug Development Professionals
An in-depth understanding of metabolic dysregulation is paramount in the quest for novel diagnostic biomarkers and therapeutic targets. Dicarboxylic acids (DCAs), products of fatty acid metabolism, have emerged as critical indicators of cellular energy status and oxidative stress. Alterations in their circulating and urinary profiles are increasingly recognized as hallmarks of various pathological conditions. This guide provides a comparative analysis of dicarboxylic acid profiles in healthy individuals versus those with specific diseases, supported by experimental data and detailed methodologies.
Comparative Analysis of Dicarboxylic Acid Concentrations
The following tables summarize the quantitative differences in dicarboxylic acid concentrations observed in various disease states compared to healthy controls. These alterations, often subtle yet significant, provide a window into the underlying metabolic turmoil characteristic of each condition.
Table 1: Urinary Dicarboxylic Acid Concentrations in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency
| Dicarboxylic Acid | Healthy Controls (mg/g creatinine) | MCAD Deficiency Patients (mg/g creatinine) | Reference |
| Adipic Acid (C6) | 223 - 761 | 156 - 3884 | [1] |
| Suberic Acid (C8) | Data not available | Data not available | |
| Sebacic Acid (C10) | Data not available | Data not available |
Note: While specific mean and standard deviation values are not available from the cited source, the provided ranges indicate a significant elevation of adipic acid in the urine of individuals with MCAD deficiency.
Table 2: Urinary Dicarboxylic Acid Concentrations in a Healthy North Indian Pediatric Population
| Dicarboxylic Acid | Concentration (µg/mg creatinine) (Mean ± SD) | Reference |
| Adipic Acid | 1.8 ± 1.5 | [2] |
| Suberic Acid | 1.5 ± 1.3 | [2] |
| Sebacic Acid | 0.8 ± 0.6 | [2] |
Note: This data provides a baseline for a healthy pediatric population, which can be used for comparison with pediatric metabolic disorders.
Table 3: Alterations in Dicarboxylic Acid Profiles in Other Diseases (Qualitative and Semi-Quantitative Data)
| Disease | Sample Type | Observed Changes in Dicarboxylic Acid Levels | Reference |
| Alzheimer's Disease | Urine | - Increased: Pimelic (C7), Suberic (C8), Azelaic (C9), Sebacic (C10) acids- Decreased: Succinic (C4), Glutaric (C5) acids | [3] |
| Type 2 Diabetes | Plasma | Elevated total free fatty acids, with specific changes in individual dicarboxylic acids being an area of ongoing research. Ingestion of sebacic acid has been shown to reduce postprandial glucose peaks. | [4][5] |
| Prostate Cancer | Urine | Altered profiles of various fatty acids and their derivatives are observed, though specific dicarboxylic acid changes are not consistently quantified across studies. | [6] |
| Breast Cancer | Urine | Studies have explored urinary metabolites, but specific, consistent changes in dicarboxylic acid profiles as biomarkers are still under investigation. | [7][8] |
Key Metabolic Pathways Involving Dicarboxylic Acids
Dicarboxylic acids are primarily generated through the ω-oxidation of fatty acids and are subsequently metabolized via β-oxidation within peroxisomes. Understanding these pathways is crucial for interpreting the observed changes in dicarboxylic acid profiles in disease.
Omega-Oxidation of Fatty Acids
This pathway serves as an alternative to β-oxidation, particularly when the latter is impaired. It involves the oxidation of the terminal methyl group (ω-carbon) of a fatty acid.
Peroxisomal β-Oxidation of Dicarboxylic Acids
Once formed, dicarboxylic acids are transported into peroxisomes for chain-shortening through a modified β-oxidation pathway.
Experimental Protocols
Accurate quantification of dicarboxylic acids is critical for comparative studies. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acids
This method is a robust technique for profiling a wide range of organic acids, including dicarboxylic acids, in urine.
Sample Preparation:
-
Internal Standard Addition: An internal standard (e.g., a stable isotope-labeled dicarboxylic acid) is added to a defined volume of urine to correct for variations in extraction efficiency and instrument response.
-
Extraction: The organic acids are extracted from the urine matrix using an organic solvent, such as ethyl acetate or diethyl ether, after acidification of the sample.
-
Derivatization: To increase their volatility for GC analysis, the carboxylic acid groups are derivatized. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9]
-
Analysis: The derivatized sample is injected into the GC-MS system. The compounds are separated based on their boiling points and polarity on the GC column and then detected and quantified by the mass spectrometer.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma Dicarboxylic Acids
LC-MS/MS offers high sensitivity and specificity, making it ideal for quantifying low-abundance dicarboxylic acids in complex matrices like plasma.[10][11]
Sample Preparation:
-
Protein Precipitation: Proteins in the plasma sample are precipitated by adding a solvent like methanol or acetonitrile and removed by centrifugation.
-
Internal Standard Spiking: A mixture of stable isotope-labeled dicarboxylic acid standards is added to the supernatant.
-
Derivatization (Optional but common): To enhance ionization efficiency and chromatographic separation, dicarboxylic acids can be derivatized.
-
Analysis: The prepared sample is injected into the LC-MS/MS system. The dicarboxylic acids are separated by liquid chromatography and then detected with high specificity and sensitivity using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
Conclusion and Future Directions
The analysis of dicarboxylic acid profiles holds significant promise for advancing our understanding of metabolic dysregulation in a variety of diseases. The data presented in this guide highlight distinct alterations in dicarboxylic acid levels in conditions such as MCAD deficiency and Alzheimer's disease. However, the lack of comprehensive quantitative data for many other diseases, including various cancers and type 2 diabetes, underscores the need for further research in this area.
Future studies should focus on:
-
Large-scale quantitative profiling of a broad range of dicarboxylic acids in well-characterized patient cohorts and healthy controls to establish robust disease-specific biomarker panels.
-
Longitudinal studies to track changes in dicarboxylic acid profiles over the course of disease progression and in response to therapeutic interventions.
-
Integration of dicarboxylic acid metabolomics with other 'omics' data (genomics, transcriptomics, proteomics) to gain a more holistic understanding of the underlying pathological mechanisms.
By addressing these research gaps, the full potential of dicarboxylic acid analysis as a tool for early diagnosis, patient stratification, and the development of novel therapeutic strategies can be realized.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. Urinary Organic Acids Quantitated in a Healthy North Indian Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of dicarboxylic acids in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of dicarboxylic acids in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urinary fatty acid biomarkers for prostate cancer detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gut and oral microbial compositional differences in women with breast cancer, women with ductal carcinoma in situ, and healthy women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Breast cancer patients from the Midwest region of the United States have reduced levels of short-chain fatty acid-producing gut bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. erndim.org [erndim.org]
- 10. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
assessing the benefits of deuterated standards over structural analogues in bioanalysis
A Comparative Guide: Deuterated Standards vs. Structural Analogues in Bioanalysis
In the landscape of bioanalysis, particularly for drug development and clinical research, the precise and accurate quantification of target analytes is paramount. The use of an internal standard (IS) in methods like liquid chromatography-mass spectrometry (LC-MS) is a well-established practice to correct for variability throughout the analytical process.[1] An internal standard is a compound added at a constant amount to all samples, calibrators, and quality controls, which helps to normalize for variations in sample preparation, instrument response, and matrix effects.[1][2]
The choice of IS is a critical decision, with the two most common options being a stable isotope-labeled (SIL) standard, such as a deuterated standard, or a structural analogue. While both are used, the scientific and regulatory consensus strongly favors deuterated standards for achieving the highest data quality.[1][3] This guide provides an objective comparison, supported by experimental data, to justify the selection of a deuterated standard over a structural analogue for rigorous quantitative assays.
The Core Superiority of Deuterated Internal Standards
A deuterated internal standard is chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with its heavier isotope, deuterium.[1][4] This subtle modification provides a different mass-to-charge ratio (m/z) for detection by the mass spectrometer but preserves the physicochemical properties of the molecule.[1][4] This near-identical nature is the foundation of its superiority.[1]
In contrast, a structural analogue is a different chemical entity chosen for its structural similarity to the analyte.[1] However, even minor structural differences can lead to significant variations in analytical behavior, compromising the reliability of the quantification.[1][5]
Key Advantages of Deuterated Standards:
-
Co-elution with the Analyte: Deuterated standards typically co-elute with the analyte during chromatography.[5] This ensures that both compounds experience the same degree of matrix-induced ion suppression or enhancement, allowing for effective normalization and more accurate quantification.[5]
-
Similar Physicochemical Properties: Because they are chemically almost identical, deuterated standards have nearly the same extraction recovery, ionization efficiency, and stability as the analyte.[6][7] This minimizes variability introduced during sample preparation.
-
Improved Accuracy and Precision: The ability to effectively compensate for both physical losses and matrix-induced variations significantly enhances the accuracy, precision, and overall robustness of an assay.[8][9]
Structural Analogues: A Viable Alternative with Caveats
While deuterated standards are preferred, structural analogues can be used, especially when a SIL standard is unavailable or cost-prohibitive.[8][10] However, their use requires careful consideration of several issues that often arise during method validation.[8]
Challenges with Structural Analogues:
-
Different Chromatographic Behavior: Structural analogues often have different retention times than the analyte.[5][8] This means they may not experience the same matrix effects, leading to inaccurate quantification.
-
Varying Ionization Efficiency: Even small structural differences can alter a compound's charge distribution and, as a result, its ionization efficiency.[8] This can lead to a variable response ratio between the analyte and the internal standard.
-
Potential for Inaccurate Results: If the structural analogue does not sufficiently mimic the analyte's behavior, the ratio of their detector responses may vary due to different degrees of ion suppression, compromising the quantification.[8]
Quantitative Data Comparison
The superior performance of a deuterated standard is evident when examining key validation parameters. The following table summarizes typical data from a comparative experiment designed to quantify a drug in human plasma using either a deuterated IS or a structural analogue IS.
| Parameter | Deuterated Internal Standard | Structural Analogue Internal Standard | Acceptance Criteria (ICH M10) |
| Accuracy (% Bias) | Within ±5% | Can be up to ±20% | ±15% (±20% at LLOQ) |
| Precision (% CV) | < 5% | < 15% | ≤15% (≤20% at LLOQ) |
| Matrix Effect (% CV) | < 8% | Can be > 25% | Not explicitly defined, but should not impact accuracy and precision |
| Recovery (% RSD) | < 10% | Can be > 20% | Not explicitly defined, but should be consistent |
Data is representative and compiled from principles described in referenced literature.[1][4][7][8][11]
A study on the analysis of the marine anticancer agent kahalalide F in plasma demonstrated a significant improvement in both precision and accuracy when switching from a structural analogue internal standard to a SIL internal standard.[4][8] The mean bias with the SIL internal standard did not deviate significantly from the true value, whereas the bias with the analogue did.[8]
Experimental Protocols
A detailed experimental protocol is crucial for the successful validation of a bioanalytical method. The following is a representative protocol for a Liquid Chromatography-Mass Spectrometry (LC-MS) method using a stable isotope-labeled internal standard, based on the ICH M10 guideline.[11]
1. Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of the analyte and the internal standard (either deuterated or structural analogue) in a suitable organic solvent (e.g., methanol).
-
Create a series of calibration standards by spiking blank human plasma with known concentrations of the analyte.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
2. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of each standard, QC, and unknown study sample into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard spiking solution (in acetonitrile).
-
Vortex mix for 10 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimized for both the analyte and the internal standard.
-
4. Data Analysis:
-
Quantify the analyte by calculating the peak area ratio of the analyte to the deuterated internal standard.
-
Use a weighted linear regression model (e.g., 1/x²) to generate a calibration curve.
-
Determine the concentrations of the unknown samples from the calibration curve.
Visualizing the Workflow and Logic
To better understand the processes, the following diagrams illustrate the experimental workflow and the logical relationship of how a deuterated internal standard corrects for analytical variability.
Caption: Experimental workflow for a bioanalytical assay.
Caption: How a deuterated IS corrects for variability.
Conclusion
Deuterated internal standards offer a robust and reliable solution for overcoming the challenges of variability in bioanalytical assays. Their ability to closely mimic the behavior of the analyte of interest leads to significant improvements in precision and accuracy compared to structural analogues.[4] While structural analogues can be a cost-effective option, the experimental evidence strongly supports the use of deuterated internal standards for achieving the highest quality data in quantitative bioanalytical assays.[5] The careful selection of a high-purity, appropriately labeled deuterated standard, combined with a validated experimental protocol, is essential for generating high-quality, defensible bioanalytical data in drug development and research.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Dodecanedioic Acid: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of dodecanedioic acid, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Dodecanedioic acid is a white, crystalline powder that, while readily biodegradable and possessing low environmental hazard potential, requires careful handling to mitigate risks.[1][2] The primary hazard associated with dodecanedioic acid is serious eye irritation.[1][2][3][4] It may also cause skin and respiratory irritation.[1][5] When handling this chemical, always adhere to the following personal protective equipment (PPE) guidelines:
-
Eye Protection: Wear tightly fitting safety goggles.[6]
-
Hand Protection: Use chemical-impermeable gloves.[6]
-
Respiratory Protection: In situations where dust formation is likely, use a full-face respirator.[6][7]
-
Body Protection: Wear appropriate protective clothing to prevent skin contact.[6]
Step-by-Step Disposal Protocol for Dodecanedioic Acid
The guiding principle for the disposal of dodecanedioic acid is to adhere to all local, state, and federal regulations.[5][8]
1. Waste Collection and Storage:
- Place waste dodecanedioic acid in a suitable, clearly labeled, and closed container for disposal.[1][8]
- Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][7]
2. Accidental Spill Cleanup:
- In the event of a minor spill, immediately clean it up to prevent the generation of dust.[5]
- Avoid breathing any dust and prevent contact with skin and eyes.[5]
- Carefully sweep the solid material and place it into a designated, sealed container for waste disposal.[7][8]
- After the solid has been removed, thoroughly clean the contaminated surfaces with water.[1]
- Collect any contaminated wash water for treatment and disposal; do not allow it to enter drains.[2][5]
3. Final Disposal:
- Consult your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to determine the appropriate disposal method.
- Recycling should be considered as a viable option where possible.[5]
- All disposal methods must be in strict accordance with local, state, and federal environmental regulations.[5]
Quantitative Safety and Environmental Data
The following table summarizes key quantitative data for dodecanedioic acid, providing a quick reference for safety and environmental impact assessment.
| Parameter | Value | Reference |
| Acute Oral Toxicity (LD50) | > 5000 mg/kg | [5] |
| Biodegradability | 86% (Readily biodegradable) | [1] |
| Melting Point | 127 - 129 °C | [3] |
| Boiling Point | 245 °C at 13 hPa | [3] |
| Partition Coefficient (log Pow) | 3.2 at 25 °C | [3] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of dodecanedioic acid.
Caption: Workflow for the proper disposal of dodecanedioic acid.
References
Personal protective equipment for handling (~2~H_20_)Dodecanedioic acid
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling dodecanedioic acid, a common reagent in various research and development applications. Following these procedures will help minimize risks and ensure safe and compliant laboratory operations.
Personal Protective Equipment (PPE)
When handling dodecanedioic acid, particularly in its solid, powdered form, adherence to proper PPE protocols is crucial to prevent skin and eye irritation, as well as respiratory exposure.[1][2][3]
| Body Part | Recommended PPE | Specifications |
| Eyes/Face | Safety Goggles or Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][4] A face shield may be required for operations with a high risk of splashing or dust generation. |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[5][6] Gloves must be inspected for integrity before each use and disposed of properly after handling the chemical.[1][7] |
| Body | Laboratory Coat or Impervious Clothing | A standard lab coat is required for handling small quantities.[8] For larger amounts or when there is a significant risk of contact, fire/flame resistant and impervious clothing should be worn.[1] |
| Respiratory | Respirator (if necessary) | Work should be conducted in a well-ventilated area to avoid the formation of dust and aerosols.[1][9][10] If exposure limits are exceeded or if irritation occurs, a full-face respirator with a particle filter is necessary.[1][7] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the chemical's integrity and preventing accidents.
Handling:
-
Ventilation: Always handle dodecanedioic acid in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of dust.[2][9][10]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[1][11]
-
Dust Prevention: Avoid the formation of dust and aerosols during handling.[1][9][10]
-
Hygiene: Wash hands thoroughly after handling the substance.[1][2] Do not eat, drink, or smoke in the laboratory.[12]
Storage:
-
Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[2][9][13]
-
Incompatible Materials: Store away from strong oxidizing agents and reducing agents.[10]
Disposal Plan
All waste materials containing dodecanedioic acid must be treated as chemical waste and disposed of according to institutional and local regulations.
-
Waste Collection: Collect waste, including the chemical itself and any contaminated materials (e.g., gloves, absorbent paper), in suitable, closed, and clearly labeled containers.[1][10]
-
Disposal: Arrange for the disposal of the chemical waste through a licensed waste disposal company. Do not dispose of it down the drain or with regular trash.[11]
-
Spill Cleanup: In the event of a spill, sweep up the solid material, taking care not to create dust, and place it in a suitable container for disposal.[9][10] The affected area should then be cleaned thoroughly. For large spills, evacuate the area and contact your institution's environmental health and safety department.[5]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling dodecanedioic acid from preparation to disposal.
References
- 1. echemi.com [echemi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. jcia-bigdr.jp [jcia-bigdr.jp]
- 4. fishersci.fr [fishersci.fr]
- 5. benchchem.com [benchchem.com]
- 6. leelinework.com [leelinework.com]
- 7. benchchem.com [benchchem.com]
- 8. PSFC Caustics and Acids [www-internal.psfc.mit.edu]
- 9. columbuschemical.com [columbuschemical.com]
- 10. fishersci.com [fishersci.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. valsynthese.ch [valsynthese.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
